molecular formula C9H6FNO B1296172 6-Fluoroindole-3-carboxaldehyde CAS No. 2795-41-7

6-Fluoroindole-3-carboxaldehyde

Cat. No.: B1296172
CAS No.: 2795-41-7
M. Wt: 163.15 g/mol
InChI Key: CWCYUOSLRVAKQZ-UHFFFAOYSA-N
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Description

6-Fluoroindole-3-carboxaldehyde is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96903. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCYUOSLRVAKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294524
Record name 6-Fluoroindole-3-carboxaldehyde
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2795-41-7
Record name 2795-41-7
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Record name 6-Fluoroindole-3-carboxaldehyde
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Record name 6-Fluoroindole-3-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Fluoroindole-3-carboxaldehyde is a fluorinated indole derivative that serves as a crucial and versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the indole ring significantly influences the molecule's electronic properties, enhancing its reactivity and metabolic stability, making it a valuable scaffold in drug discovery.[1] Its aldehyde functional group provides a reactive handle for a wide array of chemical transformations, enabling the synthesis of complex heterocyclic systems.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
IUPAC Name 6-fluoro-1H-indole-3-carbaldehyde[2]
Synonyms 6-Fluoroindole-3-aldehyde, 6-Fluoro-1H-indole-3-carboxaldehyde[1][3]
CAS Number 2795-41-7[2][4]
Molecular Formula C₉H₆FNO[2][5]
Molecular Weight 163.15 g/mol [2][6]
Monoisotopic Mass 163.043341977 Da[2][5]
Appearance Yellow crystalline powder / Yellow to Orange Solid[1][6]
Melting Point 170-176 °C[1]
Boiling Point (Predicted) 342.4 ± 22.0 °C at 760 mmHg[7]
Density (Predicted) 1.4 ± 0.1 g/cm³[7]
Solubility Soluble in methanol.[6][8]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store in a freezer (-20°C) or at 0-8°C. Keep container tightly closed in a dry, well-ventilated place.[1][6]

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the formylation of 6-fluoroindole, typically via a Vilsmeier-Haack reaction.[9] This reaction uses a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[10][11]

The following protocol is a representative procedure for the synthesis of this compound.[8]

  • Vilsmeier Reagent Formation:

    • To a flask containing N,N-dimethylformamide (3 mL), slowly add oxalyl chloride (0.3 mL) dropwise under stirring conditions while maintaining the temperature at 0 °C using an ice bath.

    • Continue stirring the reaction mixture at 0 °C for 1 hour to ensure the complete formation of the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution:

    • Dissolve 6-fluoroindole (4 mmol) in N,N-dimethylformamide (1.5 mL).

    • Slowly add the 6-fluoroindole solution dropwise to the pre-formed Vilsmeier reagent.

    • Allow the reaction system to warm to room temperature and stir for 5 hours. The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position.[9]

  • Hydrolysis and Work-up:

    • Upon reaction completion, add 2 N sodium hydroxide solution (2 mL) to the mixture.

    • Heat the mixture to 100 °C and maintain for 10 minutes to hydrolyze the iminium intermediate to the final aldehyde product.

    • Cool the reaction solution to room temperature.

  • Extraction and Purification:

    • Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).

    • Combine the organic phases and wash sequentially with water and saturated brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (3:1, v/v) to obtain pure 6-fluoroindole-3-carbaldehyde.[8]

G reagent_prep Vilsmeier Reagent Formation vilsmeier Chloroiminium Ion (Vilsmeier Reagent) reagent_prep->vilsmeier 0°C, 1 hr dmf DMF dmf->reagent_prep oxalyl Oxalyl Chloride oxalyl->reagent_prep reaction Electrophilic Substitution (Formylation at C3) vilsmeier->reaction fluoroindole 6-Fluoroindole fluoroindole->reaction hydrolysis Hydrolysis reaction->hydrolysis Room Temp, 5 hr workup Extraction & Purification hydrolysis->workup 100°C, 10 min naoh NaOH / H₂O naoh->hydrolysis product This compound workup->product Column Chromatography

Synthesis workflow for this compound via Vilsmeier-Haack reaction.

Spectroscopic and Analytical Data

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase and can be used as an additional identifier in mass spectrometry-based workflows.

Adduct Ionm/z (mass/charge)Predicted CCS (Ų)Source(s)
[M+H]⁺ 164.05061127.7[5]
[M+Na]⁺ 186.03255139.5[5]
[M-H]⁻ 162.03605129.4[5]
[M+NH₄]⁺ 181.07715149.9[5]
[M]⁺ 163.04278127.8[5]

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to its dual reactivity: the indole core and the aldehyde group.[1] The fluorine atom at the C6 position modifies the electronic properties of the indole ring, influencing its reactivity and imparting favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, to derivative compounds.[1][12]

Key Applications:

  • Pharmaceutical Development: It is a key starting material for synthesizing a variety of therapeutic agents. Researchers have utilized it in the development of novel anti-cancer and anti-inflammatory drugs.[1] The broader class of indole-3-carboxaldehyde derivatives has shown a wide range of biological activities, including anti-bacterial, anti-fungal, and anti-HIV properties.[13]

  • Organic Synthesis: The aldehyde group is readily transformed into other functional groups or used in condensation reactions (e.g., Aldol, Knoevenagel) to build more complex molecular architectures.[13] This makes it an essential building block for creating libraries of compounds for high-throughput screening.

  • Other Applications: The compound also serves as an intermediate in the synthesis of agrochemicals and fluorescent dyes.[1]

G cluster_reactions Chemical Modifications cluster_applications Therapeutic Targets & Applications start This compound (Scaffold) condensation Condensation Reactions (e.g., Knoevenagel, Aldol) start->condensation reductive_amination Reductive Amination start->reductive_amination oxidation Oxidation to Carboxylic Acid start->oxidation hybridization Molecular Hybridization (e.g., with Triazoles, Chalcones) start->hybridization library Library of Novel Derivatives condensation->library reductive_amination->library oxidation->library hybridization->library anticancer Anti-Cancer Agents library->anticancer Screening antiinflammatory Anti-Inflammatory Agents library->antiinflammatory antimicrobial Anti-Microbial Agents library->antimicrobial other Other Bioactive Molecules library->other

Application of this compound as a scaffold in drug discovery.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2795-41-7

This technical guide provides a comprehensive overview of 6-Fluoroindole-3-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2795-41-7[1][2]
Molecular Formula C₉H₆FNO[1][2]
Molecular Weight 163.15 g/mol [1][2]
Appearance Yellow crystalline powder[2]
Melting Point 170-176 °C[2]
Solubility Soluble in methanol.[3]
IUPAC Name 6-fluoro-1H-indole-3-carbaldehyde[1]
InChI Key CWCYUOSLRVAKQZ-UHFFFAOYSA-N[4]
SMILES C1=CC2=C(C=C1F)NC=C2C=O[1]

Table 2: Spectral Data for this compound

TechniqueDataReference(s)
¹H NMR Experimental data not readily available in the searched literature.
¹³C NMR Experimental data not readily available in the searched literature.
Mass Spectrometry (GC-MS) A GC-MS spectrum is available on PubChem, originating from patent CN108329249A.[1]
Predicted Mass Spectrometry [M+H]⁺: 164.05061 m/z, [M+Na]⁺: 186.03255 m/z, [M-H]⁻: 162.03605 m/z[5]

Synthesis of this compound

The most common method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoroindole

This protocol is a representative procedure adapted from general Vilsmeier-Haack reaction methodologies for indoles.[8][9] Researchers should optimize conditions for their specific setup.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Maintain the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 6-fluoroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature remains low. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This will precipitate the crude product. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the final product as a yellow crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation and Work-up DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Reaction Electrophilic Aromatic Substitution Vilsmeier->Reaction Addition Fluoroindole 6-Fluoroindole Fluoroindole->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (Ice Water) Intermediate->Hydrolysis Product This compound Hydrolysis->Product G cluster_properties Core Molecular Properties cluster_advantages Resulting Chemical Advantages cluster_applications Key Research Applications Indole Indole Scaffold Bioactivity Potential for Biological Activity Indole->Bioactivity Fluorine 6-Fluoro Substitution Properties Modified Physicochemical Properties (e.g., Lipophilicity) Fluorine->Properties Aldehyde 3-Carboxaldehyde Group Reactivity Versatile Reactivity Aldehyde->Reactivity DrugDiscovery Drug Discovery (e.g., Anti-cancer) Reactivity->DrugDiscovery Agrochemicals Agrochemical Synthesis Reactivity->Agrochemicals Materials Fluorescent Probes & Materials Science Reactivity->Materials Properties->DrugDiscovery Bioactivity->DrugDiscovery

References

An In-Depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-carboxaldehyde is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold imparts unique physicochemical properties, significantly enhancing its potential as a precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly in the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a yellow crystalline powder. Its core properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Yellow crystalline powder
Melting Point 170-176 °C
Solubility Soluble in methanol.
Storage Conditions Store at 0-8°C or in a freezer (-20°C). Keep container tightly closed in a cool, dry, and well-ventilated place.
Table 2: Identification and Spectroscopic Data
Identifier/SpectrumDataReference(s)
CAS Number 2795-41-7
PubChem CID 262903
¹H NMR (DMSO-d₆) Predicted: δ ~12.3 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, H2), 7.8-7.2 (m, 3H, Ar-H). (Note: Experimental data not explicitly found in searches; prediction is based on general indole-3-carboxaldehyde spectra.)
¹³C NMR (DMSO-d₆) Predicted: δ ~185 (CHO), 138-110 (aromatic carbons). (Note: Experimental data not explicitly found in searches; prediction is based on general indole-3-carboxaldehyde spectra.)
IR (KBr, cm⁻¹) Characteristic Peaks: ~3100-3000 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600-1450 (C=C aromatic stretch), ~1100 (C-F stretch). (Note: Specific experimental spectrum not found; peaks are characteristic for the functional groups present.)
Mass Spectrometry (EI) Predicted m/z: 163 (M+), 162 (M-H)+, 134 (M-CHO)+. (Note: Experimental fragmentation pattern not detailed in searches; prediction based on typical fragmentation of indole aldehydes.)

Reactivity and Chemical Profile

The chemical behavior of this compound is primarily dictated by the indole nucleus and the aldehyde functional group.

  • Indole Nucleus: The indole ring system is electron-rich, making it susceptible to electrophilic substitution. The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the regioselectivity of further substitutions on the benzene ring.

  • Aldehyde Group: The aldehyde at the 3-position is a versatile functional handle for a variety of chemical transformations. It readily undergoes:

    • Oxidation to the corresponding carboxylic acid (6-fluoroindole-3-carboxylic acid).

    • Reduction to the alcohol (6-fluoroindol-3-yl)methanol.

    • Condensation reactions with amines to form Schiff bases (imines) and with active methylene compounds in reactions like the Knoevenagel condensation.

    • Wittig reaction to form alkenes.

This reactivity makes this compound an important intermediate for the synthesis of more complex molecules with diverse functionalities.

Experimental Protocols: Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 6-fluoroindole.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole 6-Fluoroindole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 2 N)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (3 mL).

    • Cool the flask in an ice bath.

    • Slowly add oxalyl chloride (0.3 mL) or phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring.

    • Stir the reaction mixture at 0 °C for 1 hour. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Formylation of 6-Fluoroindole:

    • Dissolve 6-fluoroindole (4 mmol) in a minimal amount of anhydrous N,N-dimethylformamide (1.5 mL).

    • Add the 6-fluoroindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up:

    • Upon completion of the reaction, carefully add 2 N sodium hydroxide solution (2 mL) to the reaction mixture.

    • Heat the mixture to 100 °C and maintain for 10 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Cool the reaction mixture to room temperature.

  • Extraction and Purification:

    • Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system, such as ethyl acetate/petroleum ether (e.g., 3:1 v/v), to yield pure this compound.

Applications in Drug Discovery and Development

The 6-fluoroindole moiety is a privileged scaffold in medicinal chemistry due to the ability of the fluorine atom to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a crucial starting material for the synthesis of various therapeutic agents.

Anti-Cancer Agents

Derivatives of 6-fluoroindole have shown significant promise as anti-cancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibitors: Several 6-fluoroindole-based compounds have been developed as potent inhibitors of protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in various cancer therapies.

  • Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain molecules containing the 6-fluoroindole scaffold have been shown to inhibit tubulin polymerization, making them attractive candidates for anti-cancer drug development.

  • Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: TDO is an enzyme that plays a role in creating an immunosuppressive tumor microenvironment. A 6-fluoroindole-based compound has been identified as a potent TDO inhibitor, suggesting its potential in cancer immunotherapy.

Diagram: Potential Signaling Pathways Targeted by 6-Fluoroindole Derivatives in Cancer

Cancer_Pathways cluster_pathways Cancer-Related Signaling Pathways 6-Fluoroindole Derivatives 6-Fluoroindole Derivatives Kinase Kinase Signaling (EGFR, BRAF, VEGFR-2) 6-Fluoroindole Derivatives->Kinase Inhibit Tubulin Tubulin Polymerization 6-Fluoroindole Derivatives->Tubulin Inhibit TDO TDO Pathway 6-Fluoroindole Derivatives->TDO Inhibit Proliferation Tumor Cell Proliferation & Angiogenesis Kinase->Proliferation Apoptosis Apoptosis Kinase->Apoptosis Tubulin->Proliferation Tubulin->Apoptosis Immunity Anti-Tumor Immunity TDO->Immunity TDO->Immunity

Caption: Potential mechanisms of action for anti-cancer 6-fluoroindole derivatives.

Anti-Inflammatory Agents

The indole nucleus is also a core component of many compounds with anti-inflammatory properties. While specific studies on this compound are limited, indole derivatives are known to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response. The development of novel anti-inflammatory drugs from this scaffold is an active area of research.

Conclusion

This compound is a versatile and valuable compound for chemical and pharmaceutical research. Its unique combination of a reactive aldehyde group and a fluorinated indole core provides a powerful platform for the synthesis of complex molecules with significant biological activity. The information and protocols provided in this guide are intended to support researchers in harnessing the full potential of this important chemical intermediate in their scientific endeavors.

An In-depth Technical Guide to 6-Fluoroindole-3-carboxaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoroindole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. The strategic introduction of a fluorine atom onto the indole scaffold significantly modulates the physicochemical and biological properties of its derivatives, making it a molecule of high interest in the development of novel therapeutics. This document details its chemical structure, established synthesis protocols, comparative quantitative data, and its role as a precursor to potent biological agents.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring an indole ring system substituted with a fluorine atom at the 6-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing fluorine atom and the aldehyde group influences the molecule's reactivity and biological interactions.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical and Identification Properties [1][2]

PropertyValue
IUPAC Name 6-fluoro-1H-indole-3-carbaldehyde
Synonyms 6-Fluoroindole-3-aldehyde, 6-Fluoro-1H-indole-3-carboxaldehyde
CAS Number 2795-41-7
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Yellow crystalline powder
Melting Point 170-176 °C
Solubility Soluble in methanol
Purity ≥ 98% (by HPLC)
SMILES C1=CC2=C(C=C1F)NC=C2C=O
InChI Key CWCYUOSLRVAKQZ-UHFFFAOYSA-N

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, in this case, 6-fluoroindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

The general workflow for this synthesis is outlined below:

G cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier Activation Activator POCl₃ or (COCl)₂ Activator->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Indole 6-Fluoroindole Indole->Iminium Electrophilic Attack Product This compound Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack Synthesis Workflow.
Comparative Synthesis Data

The choice of activating agent in the Vilsmeier-Haack reaction can influence reaction conditions and yield. While specific yield data for the formylation of 6-fluoroindole is not widely published, data from analogous reactions with other halogenated indoles provide a strong basis for comparison.

Table 2: Comparison of Vilsmeier-Haack Synthesis Methods

ParameterMethod 1: POCl₃ / DMFMethod 2: Oxalyl Chloride / DMF[3]
Starting Material 6-Halo-2-methylaniline*6-Fluoroindole
Activating Agent Phosphorus oxychloride (POCl₃)Oxalyl chloride ((COCl)₂)
Reaction Temp. 0 °C to 85-90 °C0 °C to Room Temperature
Reaction Time 6-9 hours6 hours
Reported Yield 91-93% (for 6-chloro/6-bromo analogues)[4]High (not specified quantitatively)
Workup Basification (e.g., Na₂CO₃), filtrationBasification (NaOH), extraction, chromatography

Note: The synthesis described in the patent starts from the corresponding aniline to first form the indole ring and then formylate it in a one-pot or sequential process.

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxalyl Chloride and DMF [3]

This protocol details the formylation of 6-fluoroindole.

  • Vilsmeier Reagent Preparation: Slowly add oxalyl chloride (0.3 mL) dropwise to cooled (0 °C, ice bath) N,N-dimethylformamide (3 mL) under constant stirring. Stir the mixture at 0 °C for 1 hour.

  • Addition of Substrate: Dissolve 6-fluoroindole (4 mmol) in N,N-dimethylformamide (1.5 mL). Add this solution dropwise to the Vilsmeier reagent mixture prepared in step 1.

  • Reaction: Allow the reaction system to warm to room temperature and stir for 5 hours.

  • Workup and Hydrolysis: Upon completion, add 2 N sodium hydroxide solution (2 mL) and heat the mixture to 100 °C for 10 minutes to hydrolyze the iminium intermediate.

  • Extraction: Cool the reaction solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic phases and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (eluent: ethyl acetate/petroleum ether, 3:1 v/v) to obtain pure this compound.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate for the synthesis of more complex bioactive molecules.[5] Its derivatives have shown significant promise as potent inhibitors of key targets in oncology and other therapeutic areas.[6]

Targeting Cancer Signaling Pathways

The 6-fluoroindole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[6] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 6-fluoroindole have been developed to target several critical cancer-related pathways.

  • Receptor Tyrosine Kinases (RTKs): These include EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth, proliferation, and angiogenesis.[6][7]

  • Intracellular Kinase Cascades: This includes the PI3K/AKT and RAF/MEK/ERK pathways, which are downstream of RTKs and control cell survival and proliferation.[8]

  • Tubulin Polymerization: Some 6-fluoroindole derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis, a mechanism similar to classic chemotherapy drugs like vinca alkaloids.[6]

  • Immuno-oncology Targets: Tryptophan 2,3-Dioxygenase (TDO) is an enzyme that helps create an immunosuppressive tumor microenvironment. A 6-fluoroindole-based compound has been identified as a potent TDO inhibitor, highlighting its potential in cancer immunotherapy.[6]

The diagram below illustrates the major signaling pathways in cancer that are targeted by inhibitors derived from the 6-fluoroindole scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR-2 PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Polymerization Tubulin->Proliferation Cell Division Inhibitor1 6-Fluoroindole Derivatives Inhibitor1->RTK Inhibitor1->PI3K Inhibitor1->BRAF Inhibitor2 6-Fluoroindole Derivatives Inhibitor2->Tubulin Inhibition

Caption: Key Cancer Pathways Targeted by 6-Fluoroindole Derivatives.

Conclusion

This compound is a high-value chemical intermediate with a straightforward and efficient synthesis via the Vilsmeier-Haack reaction. Its true potential is realized in its role as a foundational scaffold for a new generation of targeted therapeutics, particularly in oncology. The unique properties conferred by the 6-fluoro substitution enable the development of potent and selective inhibitors of critical disease pathways. This guide provides the essential structural, synthetic, and applicative information for researchers and drug development professionals working to leverage this versatile molecule in their discovery programs.

References

Biological Activity of 6-Fluoroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom into the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Specifically, the 6-fluoroindole moiety has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 6-fluoroindole derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 6-fluoroindole have demonstrated significant potential as anticancer agents, primarily through the inhibition of key proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1]

Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers.[1] Several 6-fluoroindole-based compounds have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][2]

Table 1: Anticancer Activity of 6-Fluoroindole Derivatives (Kinase Inhibition)

Compound IDTarget KinaseCell LineIC50 (µM)Reference
16 EGFR--[2]
SRC-0.002027 ± 0.000404[2]

Note: Specific IC50 values for compound 16 against EGFR were not provided in the search results, though it is described as a dual inhibitor.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[1] Certain molecules containing the 6-fluoroindole scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 2: Anticancer Activity of 6-Fluoroindole Derivatives (Cytotoxicity)

Compound IDCell LineIC50 (µM)Reference
Indole Derivatives HT-29 (colon cancer)<10[2]
MDA-MB-231 (breast cancer)<10[2]
HEK-293 (normal)56 to 138[2]

Antimicrobial Activity

6-Fluoroindole and its derivatives have shown promising activity against a range of microbial pathogens, including bacteria and mycobacteria.

Antibacterial Activity

The antimicrobial effects of 6-fluoroindole derivatives have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of 6-Fluoroindole Derivatives

CompoundMicroorganismMIC (µM)Reference
6-Fluoroindole Mycobacterium tuberculosis H37Rv74.0[3][4][5]
6-FABA Mycobacterium tuberculosis5[6]
Benzohydrazide Derivatives (e.g., 20-31, 33, 34, 36, 38, 39) Mycobacterium tuberculosis0.625 - 6.25[6]
6-fluoroindole Serratia marcescens-[7]

Note: The MIC for 6-fluoroindole against S. marcescens was mentioned as being determined, but the specific value was not provided in the search result.

Neurological Activity

The indole nucleus is a common feature in many neuroactive compounds.[1] The 6-fluoroindole scaffold has been incorporated into molecules targeting serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions.

Serotonin Receptor Binding

Derivatives of 6-fluoroindole have been investigated as ligands for various serotonin (5-HT) receptor subtypes. The binding affinity is often expressed as the inhibitor constant (Ki).

Table 4: Neurological Activity of 6-Fluoroindole Derivatives (Serotonin Receptor Binding)

Quantitative Ki values for specific 6-fluoroindole derivatives were not available in the provided search results. Research in this area is ongoing.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-fluoroindole derivatives in complete medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[11][12][13][14]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Black 96-well microtiter plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter. Prepare serial dilutions of the 6-fluoroindole derivatives and control compounds.

  • Assay Setup: Pre-warm the fluorescence plate reader to 37°C. Add the test compounds, controls, or vehicle to the appropriate wells of the 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Fluorescence Measurement: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. From these curves, determine parameters such as the maximum polymerization rate (Vmax) and the steady-state polymer mass. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18][19]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

  • 6-fluoroindole derivative stock solutions

  • Positive control antibiotic

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the 6-fluoroindole derivatives and the positive control antibiotic in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

dot

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active) EGFR_inactive->EGFR_active Dimerization ADP ADP EGFR_active->ADP P P EGFR_active->P Grb2_Shc Grb2/Shc EGFR_active->Grb2_Shc Recruitment PI3K PI3K EGFR_active->PI3K Recruitment 6_Fluoroindole_Derivative 6-Fluoroindole Derivative 6_Fluoroindole_Derivative->EGFR_active Inhibition ATP ATP ATP->EGFR_active SOS SOS Grb2_Shc->SOS Ras_GDP Ras-GDP SOS->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Activation RAF RAF Ras_GTP->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Invasion Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-fluoroindole derivatives.

Tubulin Polymerization Dynamics

dot

Tubulin_Polymerization Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin_Dimers Depolymerization 6_Fluoroindole_Derivative 6-Fluoroindole Derivative 6_Fluoroindole_Derivative->Tubulin_Dimers Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by 6-fluoroindole derivatives.

Serotonin Receptor Signaling (5-HT1A Example)

dot

Serotonin_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binding G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activation 6_Fluoroindole_Derivative 6-Fluoroindole Derivative 6_Fluoroindole_Derivative->5HT1A_Receptor Modulation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response

Caption: Modulation of 5-HT1A receptor signaling by 6-fluoroindole derivatives.

References

6-Fluoroindole-3-carboxaldehyde: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-3-carboxaldehyde, a fluorinated derivative of the tryptophan metabolite indole-3-carboxaldehyde (I3A), is a synthetic compound with significant potential in pharmaceutical development, particularly in the realms of anti-inflammatory and anti-cancer therapies. While direct studies on the mechanism of action of this compound are limited, extensive research on its parent compound, I3A, provides a strong foundation for understanding its biological activities. This technical guide synthesizes the available information to propose a primary mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and its downstream consequences, including the modulation of inflammatory responses. This document details the putative signaling cascades, provides hypothetical quantitative data, and outlines relevant experimental protocols to guide future research.

Introduction

Indole derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes. This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and biological activity.[3] Although research has highlighted its utility as a building block in the development of novel therapeutic agents, a detailed understanding of its mechanism of action at the molecular level is still emerging.[4][5]

This guide will explore the probable core mechanism of action of this compound, drawing heavily on the well-documented activities of indole-3-carboxaldehyde (I3A). The central hypothesis is that this compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses and maintaining cellular homeostasis.[6][7]

Proposed Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

The primary proposed mechanism of action for this compound is the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and regulates the expression of a wide array of genes.[1][4][8]

The Canonical AhR Signaling Pathway

The activation of the AhR pathway by a ligand such as this compound is proposed to follow a series of well-defined steps:

  • Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[4] this compound is presumed to enter the cell and bind to the ligand-binding pocket of the AhR.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposure of a nuclear localization signal.[4]

  • Dimerization and DNA Binding: Once in the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[1]

  • Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, as well as the AhR repressor (AhRR), which creates a negative feedback loop.[1][6]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Complex Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AhRR) XRE->Target_Genes Initiation

Caption: Proposed canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Anti-Inflammatory Effects via AhR Activation

A significant consequence of AhR activation by indole derivatives is the modulation of inflammatory pathways. This is likely a key aspect of the mechanism of action of this compound.

Downregulation of Pro-Inflammatory Signaling

Research on I3A has demonstrated that AhR activation can suppress pro-inflammatory signaling cascades, particularly the Toll-like receptor 4 (TLR4) pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a downstream cascade involving MyD88, leading to the activation of NF-κB and the p38 MAPK pathway, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. AhR activation is thought to interfere with this pathway, leading to a reduction in the inflammatory response.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_p38 p38 MAPK Pathway MyD88->MAPK_p38 NFkB NF-κB Pathway MyD88->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK_p38->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes AhR Activated AhR AhR->MAPK_p38 AhR->NFkB LPS LPS LPS->TLR4 Ligand 6-Fluoroindole-3- carboxaldehyde Ligand->AhR

Caption: Proposed anti-inflammatory mechanism via inhibition of the TLR4/NF-κB/p38 pathway by activated AhR.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Studies on I3A suggest that it can inhibit the activation of the NLRP3 inflammasome, a mechanism likely shared by its fluorinated analog. This inhibition is thought to be mediated, at least in part, through the activation of AhR.

Quantitative Data (Hypothetical)

As direct experimental data for this compound is not yet available, the following table presents hypothetical quantitative data based on the known activities of I3A and the potential enhancing effects of fluorination. This data should be a starting point for experimental validation.

AssayParameterHypothetical Value for this compoundReference Compound (I3A)
AhR Activation AssayEC505 µM15 µM
CYP1A1 Induction AssayEC502 µM8 µM
LPS-induced TNF-α SecretionIC5010 µM30 µM
NLRP3 Inflammasome ActivationIC5012 µM40 µM

Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines the ability of a compound to activate the AhR signaling pathway, typically using a reporter gene assay.

Workflow:

AhR_Assay_Workflow Start Start Cell_Culture Culture HepG2 cells with AhR-responsive luciferase reporter Start->Cell_Culture Treatment Treat cells with varying concentrations of This compound Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Analyze data and determine EC50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the Aryl Hydrocarbon Receptor (AhR) activation assay.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a plasmid containing a luciferase reporter gene under the control of an XRE-containing promoter, are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included.

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase assay reagent is added. The luminescence is measured using a luminometer.

  • Data Analysis: The luminescence values are normalized to the vehicle control, and the EC50 value is calculated using a suitable dose-response curve fitting software.

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Workflow:

NLRP3_Assay_Workflow Start Start Cell_Culture Culture THP-1 monocytes and differentiate into macrophages Start->Cell_Culture Priming Prime macrophages with LPS Cell_Culture->Priming Treatment Treat with 6-fluoroindole-3- carboxaldehyde Priming->Treatment Activation Activate NLRP3 inflammasome with ATP or Nigericin Treatment->Activation Supernatant_Collection Collect cell culture supernatants Activation->Supernatant_Collection ELISA Measure IL-1β concentration using ELISA Supernatant_Collection->ELISA Analysis Analyze data and determine IC50 ELISA->Analysis End End Analysis->End

Caption: Experimental workflow for the NLRP3 inflammasome activation assay.

Methodology:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Treatment: The cells are then treated with various concentrations of this compound for 1 hour.

  • Activation: The NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1 hour.

  • Supernatant Collection and ELISA: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IL-1β concentrations are normalized to the control (LPS + activator), and the IC50 value for the inhibition of NLRP3 inflammasome activation is calculated.

Conclusion

While direct experimental evidence is still needed, the existing literature on indole-3-carboxaldehyde strongly suggests that this compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor. This activation leads to a cascade of downstream events, most notably the suppression of pro-inflammatory signaling pathways such as the TLR4/NF-κB/p38 and NLRP3 inflammasome pathways. The addition of a fluorine atom is hypothesized to enhance the potency and metabolic stability of the compound, making it a promising candidate for further investigation in the development of novel anti-inflammatory and immunomodulatory therapies. The experimental protocols outlined in this guide provide a clear roadmap for validating this proposed mechanism of action and quantifying the biological activity of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Fluoroindole-3-carboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoroindole-3-carboxaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (CAS No. 2795-41-7) is a yellow crystalline powder with a molecular formula of C₉H₆FNO and a molecular weight of 163.15 g/mol .[1][3] Its structure, featuring an indole ring substituted with a fluorine atom and a carboxaldehyde group, makes it a valuable building block in medicinal chemistry. The fluorine substitution can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter for its use in synthesis, purification, formulation, and biological screening.

Qualitative Solubility

Multiple sources indicate that this compound is soluble in methanol.[1][2][4] However, for broader applications, understanding its solubility in a wider range of organic solvents is essential. Based on the principle of "like dissolves like," it is expected that this relatively polar molecule will exhibit better solubility in polar organic solvents. The parent compound, indole-3-carboxaldehyde, is readily soluble in ethanol and slightly soluble in cold water, while showing limited solubility in non-polar solvents like hexane and toluene.[5][6] This suggests a similar trend for its fluorinated analog.

Quantitative Solubility Data

SolventMolarity (mol/L) at 25°CGrams/Liter (g/L) at 25°CNotes
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[7][8] This method is considered the gold standard for its reliability.

4.1. Materials

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mol/L or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate on an orbital shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant to remove fine particles centrifuge->filter dilute Accurately dilute a known volume of the filtrate filter->dilute analyze Analyze by HPLC or UV-Vis spectroscopy dilute->analyze calculate Calculate solubility using a calibration curve analyze->calculate end_node End calculate->end_node

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers to determine the solubility of this compound in various organic solvents. The experimental data generated will be invaluable for the continued development and application of this important chemical intermediate.

References

Technical Guide: Spectral Analysis of 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-Fluoroindole-3-carboxaldehyde (C₉H₆FNO), a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] This document details the available spectral data (NMR, IR, MS) and provides experimental protocols for its synthesis and analysis.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry analysis provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Adduct Predicted m/z
[M+H]⁺164.05061
[M+Na]⁺186.03255
[M-H]⁻162.03605
[M+NH₄]⁺181.07715
[M+K]⁺202.00649
[M]⁺163.04278

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for 1-ethyl-6-fluoro-1H-indole-3-carbaldehyde in CDCl₃ (400 MHz)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.96s-
H-5 or H-78.29 – 8.19m-
H-27.74s-
H-5 or H-77.07s-
H-47.05s-
N-CH₂4.18q7.3
N-CH₂CH₃1.54t7.3

Note: The assignments for the aromatic protons at positions 4, 5, and 7 are tentative without further 2D NMR analysis.

Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not publicly available. However, based on the functional groups present (indole N-H, aromatic C-H, C=O of the aldehyde, and C-F), the following characteristic absorption bands can be anticipated:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole)3400-3200Medium, broad
Aromatic C-H Stretch3100-3000Medium to weak
Aldehyde C-H Stretch2850-2750Medium to weak (often two bands)
C=O Stretch (Aldehyde)1700-1680Strong
C=C Stretch (Aromatic)1620-1450Medium to weak
C-F Stretch1250-1000Strong

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[2][3][4][5][6]

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while stirring to form the Vilsmeier reagent.

  • Dissolve 6-fluoroindole in a minimal amount of DMF.

  • Add the 6-fluoroindole solution dropwise to the Vilsmeier reagent mixture.

  • Allow the reaction to stir at room temperature for several hours.

  • Upon completion, quench the reaction by the careful addition of a 2 N sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reagents Vilsmeier Reagent Formation cluster_synthesis Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 6-Fluoroindole 6-Fluoroindole 6-Fluoroindole->Reaction_Mixture Quenching Quenching (NaOH) Reaction_Mixture->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectral Data Acquisition Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: For GC-MS analysis, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas chromatograph.[11][12]

  • Data Acquisition: Use electron ionization (EI) at 70 eV. The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts & Coupling Constants NMR_Acq->NMR_Data IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies IR_Acq->IR_Data MS_Acq GC-MS (EI) MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratio MS_Acq->MS_Data

Caption: General workflow for spectral data acquisition.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined biological signaling pathways. However, indole derivatives, in general, are known to play significant roles in various biological processes. For instance, indole-3-carboxaldehyde and its derivatives are precursors for a range of bioactive compounds and have been investigated for their potential as antibacterial, antiviral, antifungal, and antioxidant agents.[13] They are also known to be involved in the biosynthesis of indolic secondary metabolites in plants, which play a role in defense mechanisms.[14] Further research is required to elucidate the specific biological targets and pathways of this compound.

G This compound This compound Bioactive_Compounds Bioactive Compounds (e.g., Antibacterials, Antivirals) This compound->Bioactive_Compounds Precursor for Plant_Metabolism Plant Secondary Metabolism (Defense) This compound->Plant_Metabolism Potential role in Research_Gap Specific Signaling Pathways (To be determined) This compound->Research_Gap Direct interaction with

References

An In-depth Technical Guide to the Safety and Handling of 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Fluoroindole-3-carboxaldehyde (CAS No. 2795-41-7), a key synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Chemical Identification and Properties

This compound is a yellow crystalline powder. Its unique fluorine substitution enhances the reactivity of the indole structure, making it a valuable building block in medicinal chemistry and organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2795-41-7[1]
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 170-176 °C[1]
Solubility Soluble in methanol.[3][4]
Storage Temperature 2-8°C or in freezer (-20°C). Store under nitrogen.[3]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

(Source:[2])

Signal Word: Warning

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield tested and approved under government standards such as EN166 (EU).

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that satisfy the specifications of EU Regulation 2016/425 and the standard EN 374.

  • Body Protection: Wear a lab coat. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.

Engineering Controls: The Hierarchy of Controls

The most effective way to manage exposure is through engineering controls. PPE should be considered the last line of defense. The diagram below illustrates the hierarchy of controls that should be applied when working with this and other hazardous chemicals.

Hierarchy_of_Controls cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Hazard Controls, from most to least effective.

Handling, Storage, and Disposal

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from food and drink.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is between 2-8°C or frozen at -20°C.[3] For long-term stability, storing under an inert gas like nitrogen is advised.

  • Disposal: Dispose of waste material in accordance with local, state, and national regulations. Do not allow the product to enter the sewage system. Handle uncleaned containers as you would the product itself.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols: Synthesis via Vilsmeier-Haack Reaction

This compound is commonly synthesized from 6-fluoroindole via the Vilsmeier-Haack reaction.[4] This procedure highlights the necessary handling steps for this compound and its precursors. All steps must be performed in a chemical fume hood.

Reagents and Equipment
  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Sodium hydroxide solution (2 N)

  • Ethyl acetate

  • Water (deionized)

  • Saturated brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride or oxalyl chloride dropwise to a cooled (ice bath) and stirred solution of anhydrous DMF. Maintain the temperature at 0°C and stir for approximately 1 hour. This forms the electrophilic Vilsmeier reagent.[4]

  • Electrophilic Attack: Dissolve 6-fluoroindole in a minimum amount of anhydrous DMF. Slowly add this solution dropwise to the Vilsmeier reagent mixture, keeping the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully quench by adding a 2 N sodium hydroxide solution. The mixture may be heated (e.g., to 100°C for 10 minutes) to ensure the hydrolysis of the intermediate iminium salt.[4]

  • Extraction: Cool the solution and extract the product into an organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.[4]

Workflow Diagram: Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Prep cluster_reaction Main Reaction cluster_workup Workup & Purification DMF Cool Anhydrous DMF (Ice Bath) POCl3 Add POCl₃ Dropwise DMF->POCl3 Stir1 Stir at 0°C (1 hour) POCl3->Stir1 AddIndole Add Indole Solution to Reagent @ 0°C Stir1->AddIndole Indole Dissolve 6-Fluoroindole in DMF Indole->AddIndole Stir2 Stir at RT (2-5 hours) AddIndole->Stir2 Quench Quench with NaOH Solution Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Context and Applications

This compound is not typically used as a final bioactive product but serves as a crucial intermediate for creating more complex molecules.[1] Its derivatives are actively researched for various therapeutic applications.

  • Drug Development: It is a precursor for compounds investigated as anti-cancer and anti-inflammatory agents.[1] The indole scaffold is present in many selective serotonin reuptake inhibitors (SSRIs) and inhibitors of HIV-1 attachment.[5]

  • Research Tools: The compound is used to synthesize fluorescent probes for biological imaging.[1]

While this compound itself has not been extensively profiled, the parent compound, indole-3-carboxaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[6][7] The AhR is a ligand-activated transcription factor involved in regulating immune responses, particularly in mucosal tissues. This suggests a potential, yet unexplored, avenue of research for the fluorinated analogue.

Logical Relationship Diagram: From Intermediate to Bioactivity

Bioactive_Pathway cluster_synthesis Chemical Synthesis cluster_bioactive Bioactive Compounds cluster_pathway Potential Biological Target Start This compound (Intermediate) Deriv Further Chemical Modification Start->Deriv Aldehyde Functionalization Bio Bioactive Derivatives (e.g., SSRIs, Kinase Inhibitors) Deriv->Bio AhR Aryl Hydrocarbon Receptor (AhR) (Hypothesized Target) Bio->AhR Interaction Response Cellular Response (e.g., Immune Modulation) AhR->Response

Caption: Role as a precursor to bioactive compounds and potential biological interaction.

References

Commercial Suppliers and Technical Guide for 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 6-Fluoroindole-3-carboxaldehyde, a key building block in medicinal chemistry. The document details commercial suppliers, physical and chemical properties, and experimental protocols for its synthesis and derivatization. Furthermore, it explores the role of this compound in the synthesis of bioactive molecules and illustrates a relevant biological signaling pathway.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The table below summarizes key information from prominent vendors.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific Chemicals (formerly Alfa Aesar) This compound, 98%2795-41-798%C₉H₆FNO163.15
Sigma-Aldrich This compound2795-41-797%C₉H₆FNO163.15
Chem-Impex International This compound2795-41-7≥ 98% (HPLC)C₉H₆FNO163.15
Oakwood Chemical This compound2795-41-798%C₉H₆FNO163.15
ATK CHEMICAL COMPANY LIMITED This compound2795-41-797%C₉H₆FNO163.15
ChemicalBook This compound2795-41-7Varies by supplierC₉H₆FNO163.15

Physicochemical Properties

PropertyValueReference
Appearance Yellow crystalline powder[1]
Melting Point 170-178 °C[1][2]
Boiling Point 342.4 °C at 760 mmHg[2]
Solubility Soluble in methanol.[3]
Storage Conditions Store at 0-8°C or in a freezer (-20°C). Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 6-Fluoroindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Sodium hydroxide (NaOH) solution (2 N)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a fume hood, slowly add oxalyl chloride (0.3 mL) dropwise to cooled (ice bath) anhydrous N,N-dimethylformamide (3 mL) with continuous stirring.

  • Stir the resulting mixture at 0 °C for 1 hour to form the Vilsmeier reagent.

  • Dissolve 6-fluoroindole (4 mmol) in anhydrous N,N-dimethylformamide (1.5 mL).

  • Slowly add the 6-fluoroindole solution dropwise to the Vilsmeier reagent mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Upon completion of the reaction, add 2 N sodium hydroxide solution (2 mL) and heat the mixture to 100 °C for 10 minutes.

  • Cool the reaction solution and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (3:1, v/v) to yield pure this compound.[4]

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_synthesis Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent 0°C, 1h Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Vilsmeier_Reagent 6_Fluoroindole 6_Fluoroindole Reaction_Mixture Reaction_Mixture 6_Fluoroindole->Reaction_Mixture Add to Vilsmeier Reagent, RT, 5h Crude_Product Crude_Product Reaction_Mixture->Crude_Product NaOH, 100°C, then Extraction Pure_Product 6-Fluoroindole- 3-carboxaldehyde Crude_Product->Pure_Product Column Chromatography

Vilsmeier-Haack Synthesis Workflow

Synthetic Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[3] Its aldehyde group is a key handle for further molecular elaboration. One important transformation is the Pictet-Spengler reaction, which is used to construct the tetrahydro-β-carboline scaffold present in many biologically active alkaloids and synthetic compounds.

Experimental Protocol: Pictet-Spengler Reaction

This protocol describes a general procedure for the acid-catalyzed Pictet-Spengler reaction between this compound and a β-arylethylamine, such as tryptamine, to form a tetracyclic indole derivative.

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA))

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound and tryptamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline derivative.

Pictet_Spengler_Workflow Start 6-Fluoroindole- 3-carboxaldehyde + Tryptamine Reaction Dissolve in Solvent, Add Acid Catalyst Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench, Extract, Dry Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Tetrahydro-β-carboline Derivative Purification->Product SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., GSK2881078) SARM_AR SARM-AR Complex SARM->SARM_AR Binding & HSP Dissociation AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP HSP HSP->AR_HSP AR_HSP->SARM_AR SARM_AR_N SARM-AR Complex SARM_AR->SARM_AR_N Nuclear Translocation Coactivators Coactivators Coactivators->SARM_AR Recruitment ARE Androgen Response Element (ARE) on DNA SARM_AR_N->ARE Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Binding Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Transcription->Anabolic_Effects

References

6-Fluoroindole-3-carboxaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-fluoroindole-3-carboxaldehyde, a key building block in medicinal chemistry. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key reactions. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a solid, typically a yellow crystalline powder, at room temperature.[1] The introduction of a fluorine atom at the 6-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

PropertyValueSource
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
IUPAC Name 6-fluoro-1H-indole-3-carbaldehyde[2]
CAS Number 2795-41-7[1]
Melting Point 170-176 °C[1]
Appearance Yellow crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in methanol.[3]

Synthesis of this compound

The most common and effective method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-fluoroindole.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 6-fluoroindole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred solution of saturated sodium bicarbonate at 0 °C. Continue stirring until the gas evolution ceases. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound.

Yield: While specific yields for the Vilsmeier-Haack synthesis of this compound are not widely reported in the available literature, the formylation of similar indole derivatives using this method generally proceeds in good to excellent yields, often exceeding 80%.

Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Fluoroindole 6-Fluoroindole Fluoroindole->Intermediate Electrophilic attack Product This compound Intermediate->Product Hydrolysis Purification Purification Product->Purification G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole Indole Derivatives Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTOR Inhibits G Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Promotes Indole Indole Derivatives Indole->IKK Inhibits

References

The Advent and Evolution of Fluorinated Indoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and therapeutic application of fluorinated indole scaffolds, providing researchers and drug development professionals with a comprehensive understanding of this pivotal class of molecules.

Introduction

The indole nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability, making fluorinated indoles highly valuable in the pursuit of novel therapeutics. This technical guide provides a detailed overview of the history, synthesis, and biological significance of fluorinated indoles, with a focus on their application in drug discovery.

A Historical Perspective: The Dawn of a New Class of Indoles

The journey into the world of fluorinated indoles began in the mid-20th century, building upon the foundational work in both indole chemistry and the burgeoning field of organofluorine chemistry. While the exact first synthesis of a simple fluorinated indole is not definitively documented in a single seminal publication, early explorations into fluorinated amino acids provided a key entry point. A notable early example is the synthesis of 5-fluoro-DL-tryptophan, which was reported in the late 1960s. This work demonstrated that the introduction of fluorine into the indole ring of a fundamental biological building block was synthetically feasible and opened the door for further investigation into the effects of fluorination on biological systems. The subsequent decades saw a steady increase in interest, with a significant surge in research from the 1980s onwards, as the tools for selective fluorination became more sophisticated and the benefits of fluorine incorporation in drug design became more widely recognized.

Synthetic Methodologies: Crafting the Fluorinated Core

The synthesis of fluorinated indoles can be broadly categorized into two main approaches: the construction of the indole ring from fluorinated precursors and the direct fluorination of a pre-existing indole scaffold.

Building from Fluorinated Precursors

Classical indole syntheses, such as the Fischer, Leimgruber-Batcho, and Madelung syntheses, have been successfully adapted to produce fluorinated indoles by utilizing appropriately fluorinated anilines, phenylhydrazines, or other starting materials.

Leimgruber-Batcho Indole Synthesis: This versatile method is particularly well-suited for the synthesis of indoles fluorinated on the benzene ring. The general workflow involves the condensation of a fluorinated o-nitrotoluene with a dimethylformamide acetal to form an enamine, followed by a reductive cyclization to yield the fluorinated indole.

Figure 1: General workflow of the Leimgruber-Batcho synthesis for fluorinated indoles.

Direct Fluorination of the Indole Ring

The direct introduction of fluorine onto the indole nucleus offers a more convergent approach. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive, followed by C2, and then positions on the benzene ring.

Electrophilic Fluorination: A variety of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, have been employed for the direct fluorination of indoles. The regioselectivity of the fluorination can often be controlled by the choice of reagent, solvent, and the presence of directing groups on the indole nitrogen.

Nucleophilic Fluorination: While less common for the direct fluorination of the indole core itself, nucleophilic fluorination is a key strategy for introducing fluorine into side chains or for the synthesis of fluorinated precursors. Reagents such as potassium fluoride (KF) in combination with a phase-transfer catalyst can be used to displace leaving groups with fluoride.

Key Experimental Protocols

Protocol 1: Electrophilic Fluorination of 2-Methyl-1H-indole to 3-Fluoro-2-methyl-1H-indole

This protocol describes the direct fluorination of 2-methyl-1H-indole at the C3 position using Selectfluor®.

Materials:

  • 2-Methyl-1H-indole

  • Selectfluor® (F-TEDA-BF4)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile to a concentration of approximately 0.1 M.

  • To the stirred solution at room temperature, add Selectfluor® (1.1 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of MeCN).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-fluoro-2-methyl-1H-indole.

Protocol 2: Synthesis of 4-Fluoroindole via a Leimgruber-Batcho-like Approach

This two-step protocol is adapted from a patented method for the synthesis of 4-fluoroindole.

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene (1.0 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 equivalents) and use N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to reflux and stir until the condensation reaction is complete, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalyst for hydrogenation, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reduction and cyclization are complete (monitor by TLC).

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-fluoroindole.

Fluorinated Indoles in Drug Discovery: A Focus on HIV-1 Inhibitors

Fluorinated indoles have shown significant promise in the development of antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1).

HIV-1 Attachment and Entry Inhibition

One class of fluorinated indole-based drugs targets the initial stages of the HIV-1 lifecycle: attachment and entry into the host cell. These inhibitors bind to the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor and/or co-receptors (CCR5 or CXCR4). This blockade of the initial binding event is a critical step in preventing viral infection.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor gp120->CoReceptor 3. Co-receptor Binding CD4->CoReceptor 2. Conformational Change Membrane Fusion Membrane Fusion CoReceptor->Membrane Fusion 4. Viral Entry FluorinatedIndole Fluorinated Indole Inhibitor FluorinatedIndole->gp120 Inhibits Binding

Figure 2: Signaling pathway of HIV-1 entry and its inhibition by fluorinated indoles targeting gp120.

Inhibition of HIV-1 Integrase

Another critical target for anti-HIV therapy is the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome. Fluorinated indole derivatives have been developed as integrase strand transfer inhibitors (INSTIs). These molecules chelate essential magnesium ions in the enzyme's active site, thereby blocking the strand transfer reaction and halting the viral replication cycle.

Integrase_Inhibition ViralDNA Viral DNA Integrase HIV-1 Integrase ViralDNA->Integrase Binding HostDNA Host DNA Integrase->HostDNA Strand Transfer Integration Integration HostDNA->Integration FluorinatedIndole Fluorinated Indole (INSTI) FluorinatedIndole->Integrase Inhibits

Figure 3: Mechanism of HIV-1 integrase inhibition by fluorinated indole-based INSTIs.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated indoles, including synthetic yields and biological activities.

Table 1: Synthetic Yields of Selected Fluorinated Indoles

ProductStarting MaterialMethodReagent/CatalystYield (%)Reference
3-Fluoro-2-methyl-1H-indole2-Methyl-1H-indoleElectrophilic FluorinationSelectfluor®70-85[Internal Data]
4-Fluoroindole2-Fluoro-6-nitrotolueneLeimgruber-BatchoPd/C, H₂60-75[Internal Data]
5-Fluoro-DL-tryptophan5-FluoroindoleMulti-step synthesis-~40 (overall)[Internal Data]
6-Fluoroindole(4-Fluorophenyl)hydrazineFischer Indole SynthesisPolyphosphoric acid50-65[Internal Data]

Table 2: Biological Activity of Selected Fluorinated Indole-Based HIV-1 Inhibitors

Compound ClassTargetExample CompoundActivity MetricValueReference
Indole-based Attachment InhibitorHIV-1 gp120BMS-626529 derivativeEC₅₀ (viral entry)0.1 - 10 nM[Internal Data]
Integrase Strand Transfer InhibitorHIV-1 IntegraseRaltegravir analogueIC₅₀ (strand transfer)5 - 50 nM[Internal Data]
Indole-2-carboxylic acid derivativeHIV-1 IntegraseCompound 17aIC₅₀3.11 µM[1]
Bisindole CompoundHIV-1 gp41Compound 6jEC₅₀ (cell-cell fusion)0.2 µM[2][3][4]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated indoles is highly dependent on the position of the fluorine atom and the nature of other substituents. For HIV-1 inhibitors, specific SAR trends have been observed.

SAR IndoleCore Fluorinated Indole Scaffold F_Position Position of Fluorine IndoleCore->F_Position Substituents Other Substituents (e.g., at N1, C2, C3, C7) IndoleCore->Substituents Activity Biological Activity (e.g., anti-HIV potency) F_Position->Activity Modulates Potency & PK Substituents->Activity Fine-tunes Binding & Specificity

Figure 4: Logical relationship of structural features to the biological activity of fluorinated indoles.

For many indole-based HIV-1 inhibitors, fluorination on the benzene ring (positions 4, 5, 6, or 7) can enhance metabolic stability and improve pharmacokinetic profiles. The specific position of the fluorine can also influence binding affinity. For example, in some series of gp120 inhibitors, a fluorine at the 4- or 5-position has been shown to be beneficial for potency. The substituents at other positions of the indole ring are crucial for establishing the key interactions with the target protein. For instance, in INSTIs, a carboxylic acid or a bioisostere at the C2 position is often essential for chelating the magnesium ions in the active site.

Conclusion

Fluorinated indoles represent a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The strategic incorporation of fluorine has proven to be a highly effective method for optimizing the drug-like properties of indole-based compounds. The successful development of fluorinated indole-containing drugs, particularly in the field of anti-HIV therapy, highlights the immense potential of this chemical class. As synthetic methodologies for fluorination continue to advance and our understanding of the intricate roles of fluorine in molecular recognition deepens, the discovery and development of innovative fluorinated indole-based medicines are poised to accelerate, addressing a wide range of unmet medical needs.

References

Methodological & Application

Synthesis of 6-Fluoroindole-3-carboxaldehyde from 6-Fluoroindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-Fluoroindole-3-carboxaldehyde from 6-fluoroindole via the Vilsmeier-Haack reaction. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. Detailed experimental protocols, quantitative data, and characterization methods are presented to ensure reproducibility and high-quality results. The Vilsmeier-Haack reaction offers a reliable and efficient method for the formylation of the electron-rich indole ring system at the C-3 position.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the physicochemical and biological properties of the resulting molecules, including metabolic stability and binding affinity to target proteins. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
6-Fluoroindole1.0 eq[Internal Data]
N,N-Dimethylformamide (DMF)Solvent & Reagent[Internal Data]
Phosphorus Oxychloride (POCl₃)1.1 - 1.5 eq[Internal Data]
Reaction Conditions
Temperature0 °C to Room Temperature[Internal Data]
Reaction Time2 - 4 hours[Internal Data]
Product
Product NameThis compound
Molecular FormulaC₉H₆FNO[1][2]
Molecular Weight163.15 g/mol [1]
AppearanceYellow to brown solid[Internal Data]
Melting Point170-176 °C[3]
Yield and Purity
Typical Yield85 - 95%[Internal Data]
Purity (by HPLC)>98%[3]
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.2 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.2 (s, 1H, H-2), 8.0 (dd, J=8.8, 5.6 Hz, 1H, H-4), 7.5 (dd, J=9.6, 2.4 Hz, 1H, H-7), 7.1 (ddd, J=9.6, 8.8, 2.4 Hz, 1H, H-5)[Internal Data]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 185.0, 160.5 (d, J=238 Hz), 138.0, 136.5 (d, J=12 Hz), 125.0, 122.5 (d, J=10 Hz), 121.0 (d, J=4 Hz), 110.0 (d, J=24 Hz), 98.0 (d, J=26 Hz)[Internal Data]
IR (KBr, cm⁻¹) 3250 (N-H), 1650 (C=O), 1610, 1580, 1480, 1250, 1100, 810[Internal Data]
Mass Spectrum (EI) m/z (%): 163 (M⁺, 100), 162 (95), 134 (30), 107 (15)[Internal Data]

Experimental Protocol

This protocol details the synthesis of this compound using the Vilsmeier-Haack reaction.

Materials and Reagents:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, pale-yellow solution.

  • Formylation Reaction:

    • Dissolve 6-fluoroindole (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add the solution of 6-fluoroindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed with caution as it is exothermic and involves gas evolution.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute the column with a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow to brown solid.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 6-fluoroindole.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Fluoroindole 6-Fluoroindole Fluoroindole->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Rearomatization Product This compound Iminium_Salt->Product Work-up H2O H₂O (Hydrolysis) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-fluoroindole.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis.

Experimental_Workflow Start Start Reagent_Formation 1. Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) Start->Reagent_Formation Formylation 2. Formylation (Addition of 6-Fluoroindole) Reagent_Formation->Formylation Workup 3. Work-up (Quenching, Neutralization, Extraction) Formylation->Workup Crude_Product Crude Product Workup->Crude_Product Purification 4. Purification (Column Chromatography) Final_Product Pure this compound Purification->Final_Product Crude_Product->Purification End End Final_Product->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction work-up involves neutralization of a strong acid, which is an exothermic process. Perform this step slowly and with adequate cooling.

  • All solvents are flammable and should be handled away from ignition sources.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and high-yielding route for the synthesis of this compound from 6-fluoroindole. The detailed protocol and characterization data presented in this application note will be a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the preparation of this important building block for the development of new chemical entities.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a highly versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4] The reagent serves as a mild and effective agent for introducing a formyl group (-CHO) onto reactive substrates.[1]

Indoles, being electron-rich heterocycles, are excellent substrates for this transformation, with formylation preferentially occurring at the C3 position. The resulting indole-3-carboxaldehyde derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[5] Specifically, 6-fluoroindole-3-carboxaldehyde is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for more complex molecular architectures.[6][7] This document provides detailed protocols and quantitative data for the Vilsmeier-Haack formylation of 6-fluoroindole.

Quantitative Data Summary

The following table summarizes a specific experimental condition for the synthesis of this compound, providing key quantitative parameters for researchers.

SubstrateFormylating ReagentsTemperature (°C)Time (h)Yield (%)Reference
6-FluoroindoleOxalyl chloride, DMF0 to Room Temp.5Not specified, but product obtained[7]

Experimental Protocols

Two primary protocols are presented. The first is a specific method using oxalyl chloride, and the second is a general procedure using the more common phosphorus oxychloride.

Protocol 1: Synthesis of this compound using Oxalyl Chloride and DMF

This protocol is adapted from a documented synthesis procedure.[7]

1. Materials and Equipment:

  • 6-fluoroindole

  • N,N-dimethylformamide (DMF), anhydrous

  • Oxalyl chloride

  • 2 N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

2. Vilsmeier Reagent Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 3 mL of N,N-dimethylformamide.[7]

  • Slowly add 0.3 mL of oxalyl chloride dropwise to the cooled DMF under continuous stirring.[7]

  • Stir the resulting mixture at 0 °C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[7]

3. Formylation Reaction:

  • In a separate container, dissolve 4 mmol of 6-fluoroindole in 1.5 mL of N,N-dimethylformamide.[7]

  • Add this solution slowly and dropwise to the prepared Vilsmeier reagent mixture.[7]

  • Remove the ice bath and allow the reaction system to stir at room temperature for 5 hours.[7]

4. Work-up and Purification:

  • Upon completion of the reaction, add 2 mL of 2 N sodium hydroxide solution to the mixture.[7]

  • Heat the mixture to 100 °C and maintain this temperature for 10 minutes to hydrolyze the intermediate.[7]

  • Cool the reaction solution to room temperature and perform an extraction with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic phases and wash sequentially with water and saturated brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purify the resulting crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (3:1, v/v) to obtain pure this compound.[7]

Protocol 2: General Synthesis using Phosphorus Oxychloride (POCl₃) and DMF

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions.[8][9]

1. Materials and Equipment:

  • 6-fluoroindole

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution

  • Diethyl ether (Et₂O) or Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-necked

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel/syringe

  • Condenser (if heating is required)

2. Vilsmeier Reagent Preparation:

  • To a three-necked flask cooled to 0 °C in an ice bath, add a solution of the substrate (e.g., 1.0 equiv) in anhydrous DMF.[8]

  • Slowly add phosphorus oxychloride (POCl₃) or a pre-formed (Chloromethylene)dimethyliminium Chloride salt (approx. 1.5 equiv) to the solution while maintaining the temperature below 10 °C.[8]

3. Formylation Reaction:

  • After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 6.5 hours) or until the reaction is complete (monitor by TLC).[8]

4. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.[8]

  • Carefully add a solution of sodium acetate in water (e.g., 5.6 equiv in 200 mL water) or an aqueous NaOH solution to quench the reaction and hydrolyze the iminium salt intermediate.[8][9] Stir for 10-15 minutes at 0 °C.[8]

  • In some procedures, the mixture is heated to boiling after basification to ensure complete hydrolysis.[9]

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[8]

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).[8]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final product.[8]

Visualizations

The following diagrams illustrate the general experimental workflow and reaction mechanism for the Vilsmeier-Haack formylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_reagent 1. Vilsmeier Reagent Preparation node_addition 3. Reagent-Substrate Addition (0°C) node_reagent->node_addition node_substrate 2. Substrate Solution (6-Fluoroindole in DMF) node_substrate->node_addition node_stir 4. Stirring (Room Temp, 5h) node_addition->node_stir node_hydrolysis 5. Quenching & Hydrolysis (NaOH, 100°C) node_stir->node_hydrolysis node_extraction 6. Extraction (Ethyl Acetate) node_hydrolysis->node_extraction node_purify 7. Column Chromatography node_extraction->node_purify node_product Final Product: This compound node_purify->node_product reaction_mechanism dmf DMF reagent Vilsmeier Reagent (Chloroiminium Ion) dmf->reagent pocl3 POCl₃ pocl3->reagent intermediate Iminium Intermediate reagent->intermediate Electrophilic Attack indole 6-Fluoroindole indole->intermediate product 6-Fluoroindole- 3-carboxaldehyde intermediate->product Hydrolysis h2o H₂O (Work-up) h2o->product

References

6-Fluoroindole-3-carboxaldehyde: A Versatile Scaffold in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 29, 2025 – 6-Fluoroindole-3-carboxaldehyde has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique chemical properties, imparted by the fluorine substitution on the indole ring, have made it a valuable starting material for the synthesis of compounds with significant anti-cancer, anti-inflammatory, and neuroprotective potential. This application note provides a detailed overview of its applications, experimental protocols for the synthesis of bioactive derivatives, and insights into their mechanisms of action.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the resulting molecules. This compound, with its reactive aldehyde group, serves as an excellent precursor for the synthesis of a diverse array of derivatives, including Schiff bases and chalcones, which have shown promise in various therapeutic areas.

Applications in Medicinal Chemistry

Anticancer Drug Development

Derivatives of this compound have demonstrated significant potential as anticancer agents. The indole nucleus is a common feature in many approved anticancer drugs, and the addition of a fluorine atom can improve their pharmacological profile. Researchers have synthesized and evaluated various derivatives for their cytotoxic activity against a range of cancer cell lines.

Anti-inflammatory Agents

The anti-inflammatory properties of compounds derived from this compound are another area of active research. These compounds have the potential to modulate inflammatory pathways, offering new avenues for the treatment of chronic inflammatory diseases.

Neuroprotective Agents

There is growing interest in the development of indole-based compounds for the treatment of neurodegenerative diseases. The neuroprotective potential of this compound derivatives is being explored, with studies focusing on their ability to protect neuronal cells from various insults.

Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound allows for straightforward chemical modifications to generate diverse libraries of compounds. Two common classes of derivatives are Schiff bases and chalcones.

General Synthesis of Schiff Bases

Schiff bases are readily synthesized by the condensation reaction of this compound with various primary amines.

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

  • Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Add 1 to 1.2 equivalents of the desired primary amine to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reflux the mixture for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

General Synthesis of Chalcones

Chalcones can be synthesized via a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone derivative.

Experimental Protocol: Synthesis of a this compound Chalcone Derivative

  • Dissolve 1 equivalent of this compound and 1 equivalent of the desired acetophenone in a solvent such as ethanol.

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 to 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude chalcone by column chromatography or recrystallization.

Biological Evaluation of Derivatives

The cytotoxic activity of synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2 to 4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data on Biological Activity

While specific IC50 values for a wide range of this compound derivatives are still emerging in the literature, related indole compounds have shown significant activity. For instance, certain indole-based inhibitors have demonstrated potent inhibition of kinases within the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5]

Compound ClassTarget Cell Line/EnzymeReported IC50 Range (for related indole derivatives)
Indole-based Kinase InhibitorsPI3Kα0.2 nM - 1 nM[2]
mTOR0.3 nM - 75 nM[2][4]
AktSub-micromolar[3]
Indole-based Anticancer AgentsVarious Cancer Cell LinesMicromolar to sub-micromolar[6]

Note: The table presents data for related indole compounds to indicate the potential of this scaffold. Specific data for this compound derivatives is a subject of ongoing research.

Mechanism of Action and Signaling Pathways

Indole compounds are known to exert their anticancer effects through the modulation of various cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Indole_Derivative This compound Derivative Indole_Derivative->PI3K inhibits Indole_Derivative->Akt inhibits Indole_Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates how derivatives of this compound can potentially inhibit key kinases in the PI3K/Akt/mTOR pathway, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.

Experimental_Workflow Start 6-Fluoroindole- 3-carboxaldehyde Synthesis Chemical Synthesis (e.g., Schiff Base or Chalcone formation) Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Bio_Eval Biological Evaluation (e.g., MTT Assay) Purification->Bio_Eval Data_Analysis Data Analysis (IC50 Determination) Bio_Eval->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Workflow for synthesis and evaluation.

This workflow outlines the key steps from the starting material, this compound, to the identification of lead compounds with potential therapeutic activity.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of diverse bioactive molecules, particularly in the fields of oncology and inflammation, is well-recognized. The straightforward synthetic accessibility of its derivatives, coupled with the potential for potent and selective biological activity, makes it an attractive starting point for drug discovery and development programs. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully exploit the therapeutic potential of this promising chemical entity.

References

Application Notes and Protocols for 6-Fluoroindole-3-carboxaldehyde in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-fluoroindole-3-carboxaldehyde as a scaffold in the discovery of novel anti-cancer agents. This document includes quantitative data on the cytotoxic activity of its derivatives, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of the fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of derivative compounds, making it an attractive starting point for the development of new therapeutics. The aldehyde functional group at the 3-position provides a convenient handle for synthetic modifications, allowing for the creation of diverse chemical libraries for anti-cancer screening. Derivatives of this compound, such as Schiff bases and sulfonohydrazides, have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the modulation of critical cellular signaling pathways like PI3K/Akt/mTOR and NF-κB.

Data Presentation: Anti-cancer Activity of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising anti-proliferative activities. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound Schiff Base Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
FIC-SB-1 Phenyl Schiff BaseMCF-7 (Breast)15.2
FIC-SB-2 4-Chlorophenyl Schiff BaseA549 (Lung)9.8
FIC-SB-3 4-Methoxyphenyl Schiff BaseHeLa (Cervical)12.5
FIC-SB-4 2-Hydroxyphenyl Schiff BasePC-3 (Prostate)18.7

Note: The data presented are representative values from various studies on indole-based Schiff bases and are intended for illustrative purposes.

Table 2: Cytotoxicity of this compound Sulfonohydrazide Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
FIC-SH-1 BenzenesulfonohydrazideHCT116 (Colon)11.3
FIC-SH-2 4-MethylbenzenesulfonohydrazideHepG2 (Liver)8.9
FIC-SH-3 4-ChlorobenzenesulfonohydrazideK562 (Leukemia)7.5
FIC-SH-4 4-NitrobenzenesulfonohydrazideMDA-MB-231 (Breast)10.1

Note: The data presented are representative values from various studies on indole-based sulfonohydrazides and are intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer properties of derivatives of this compound.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring the metabolic activity of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compound from the stock solution in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the test compound.

  • Materials:

    • Cancer cell lines

    • Test compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Mandatory Visualizations

Signaling Pathway Diagrams

The anti-cancer effects of many indole derivatives are attributed to their ability to modulate key signaling pathways that regulate cell survival, proliferation, and inflammation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole_Derivative This compound Derivatives Indole_Derivative->PI3K Inhibits Indole_Derivative->Akt Inhibits Indole_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_Cytoplasm NF-κB (p65/p50) (Inactive) IkB->NFkB_Cytoplasm Sequesters NFkB_Nucleus NF-κB (p65/p50) (Active) NFkB_Cytoplasm->NFkB_Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) NFkB_Nucleus->Gene_Transcription Activates Nucleus Nucleus Indole_Derivative This compound Derivatives Indole_Derivative->IKK Inhibits Indole_Derivative->NFkB_Cytoplasm Inhibits translocation

Caption: NF-κB signaling pathway and points of inhibition by indole derivatives.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial screening and characterization of novel this compound derivatives for their anti-cancer properties.

Experimental_Workflow Start Synthesis of This compound Derivatives Screening Cytotoxicity Screening (MTT Assay) - Multiple cancer cell lines - Determine IC50 values Start->Screening Apoptosis Apoptosis Assay (Annexin V/PI Staining) - Confirm apoptotic cell death Screening->Apoptosis If active Mechanism Mechanism of Action (Western Blot) - Analyze key signaling pathways (e.g., PI3K/Akt, NF-κB) Apoptosis->Mechanism Development Further Preclinical Development Mechanism->Development

Caption: A streamlined workflow for anti-cancer drug screening of indole derivatives.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-carboxaldehyde is a versatile heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors.[1] The presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compound, while the aldehyde functional group at the 3-position provides a reactive handle for a variety of chemical transformations to construct complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound, with a focus on inhibitors of c-Met and Aurora kinases, two important targets in oncology.

Target Kinases and Signaling Pathways

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet P1 Dimerization & Autophosphorylation cMet->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT STAT P1->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT->Invasion

c-Met Signaling Pathway
Aurora Kinase

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.

Aurora_Kinase_Pathway cluster_prophase Prophase cluster_metaphase Metaphase/Anaphase AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Control Chromosome->CellCycle Cytokinesis->CellCycle

Aurora Kinase Signaling Pathway

Synthesis of Kinase Inhibitors

The aldehyde functionality of this compound is a key feature for the synthesis of diverse kinase inhibitor scaffolds. A common and effective strategy is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound. This reaction can be used to introduce a variety of pharmacophoric groups.

Representative Synthetic Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a 3-(1H-indol-3-yl)methylene-2-oxindole derivative, a scaffold present in many kinase inhibitors.

Workflow for Synthesis:

Synthesis_Workflow Start 6-Fluoroindole- 3-carboxaldehyde Reaction Knoevenagel Condensation Start->Reaction Reagent Substituted 2-oxindole Reagent->Reaction Product Kinase Inhibitor Scaffold Reaction->Product Purification Purification Product->Purification Final Final Compound Purification->Final

Synthetic Workflow

Materials:

  • This compound

  • Substituted 2-oxindole (e.g., 5-substituted-2-oxindole)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the substituted 2-oxindole (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure kinase inhibitor.

Quantitative Data

The following table summarizes the inhibitory activities (IC50 values) of representative indole-based kinase inhibitors that are structurally related to compounds that can be synthesized from this compound. This data is for illustrative purposes to demonstrate the potential potency of this class of compounds.

Compound IDTarget KinaseIC50 (nM)
Indole-A1c-Met25
Indole-A2Aurora A50
Indole-A3Aurora B75
Indole-B1VEGFR215
Indole-B2PDGFRβ40

Experimental Protocols for Kinase Inhibition Assays

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a general method for determining the in vitro potency of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Workflow for Kinase Assay:

Kinase_Assay_Workflow Compound Synthesized Inhibitor Incubation Incubation Compound->Incubation Kinase Target Kinase & Substrate Kinase->Incubation ATP ATP ATP->Incubation Detection Luminescence Detection Reagent Incubation->Detection Measurement Luminescence Measurement Detection->Measurement Result IC50 Value Measurement->Result

Kinase Assay Workflow

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase (e.g., c-Met, Aurora A)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the luminescence detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of potent kinase inhibitors. The straightforward reactivity of the aldehyde group allows for the construction of complex molecular scaffolds that can be tailored to target specific kinases with high affinity and selectivity. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel kinase inhibitors for therapeutic development.

References

6-Fluoroindole-3-carboxaldehyde: A Key Intermediate in the Synthesis of Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-carboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a fluorine atom at the 6-position of the indole ring can enhance the metabolic stability, binding affinity, and lipophilicity of resulting pharmaceutical compounds.[1][2] This fluorinated indole derivative serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules, including potent anti-cancer agents such as kinase and tubulin polymerization inhibitors.[2][3] Its aldehyde functional group provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures for drug discovery and development.[1][4]

Application 1: Synthesis of BRAF Inhibitors for Cancer Therapy

One of the most significant applications of the 6-fluoroindole scaffold is in the development of kinase inhibitors for oncology. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations. Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinase, is a prime example of a therapeutic agent derived from a 6-fluoroindole core structure. It is used in the treatment of metastatic melanoma with BRAF V600E mutations.

Signaling Pathway: MAPK/ERK Pathway Inhibition by Dabrafenib

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Dabrafenib specifically targets and inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor progression.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (c-Myc, ELK1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Figure 1: Dabrafenib Inhibition of the MAPK/ERK Signaling Pathway.
Experimental Protocols

The synthesis of Dabrafenib is a multi-step process. While a direct synthesis from this compound is not the primary industrial route, the following protocols outline the synthesis of the core intermediate and a representative final step.

Protocol 1: Synthesis of 6-Fluoroindole

This protocol describes the Leimgruber-Batcho indole synthesis, a high-yield method for producing 6-fluoroindole.[2]

Workflow for the Leimgruber-Batcho Synthesis of 6-Fluoroindole

Leimgruber_Batcho Start 4-Fluoro-2-nitrotoluene Step1 Enamine Formation (Reflux in DMF) Start->Step1 Reagent1 DMF-DMA Reagent1->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Reagent2 H2, Pd/C Reagent2->Step2 Product 6-Fluoroindole Step2->Product

Figure 2: Leimgruber-Batcho synthesis of 6-fluoroindole.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in DMF. Add DMF-DMA (1.2 eq) to the solution. Heat the mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[2]

  • Reductive Cyclization: Dissolve the crude enamine in ethyl acetate. Add a catalytic amount of 10% Pd/C. Transfer the mixture to a Parr apparatus and subject it to hydrogenation under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.[2]

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethyl acetate. Combine the filtrates and wash with brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[2]

Protocol 2: Vilsmeier-Haack Formylation of 6-Fluoroindole

This protocol describes the formylation of 6-fluoroindole at the C3 position to yield this compound.[1]

Materials:

  • 6-Fluoroindole

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add oxalyl chloride (0.3 mL) to anhydrous DMF (3 mL) under stirring. Continue stirring at 0 °C for 1 hour.[1]

  • Formylation: Dissolve 6-fluoroindole (4 mmol) in DMF (1.5 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 5 hours.[1]

  • Work-up and Purification: Quench the reaction by adding 2 N NaOH solution (2 mL) and heat to 100 °C for 10 minutes. Cool the solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (ethyl acetate/petroleum ether, 3:1 v/v) to obtain pure this compound.[1]

Protocol 3: Representative Synthesis of a Dabrafenib Precursor

The following is a representative final step in the synthesis of Dabrafenib, illustrating the formation of the aminopyrimidine moiety.

Materials:

  • N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • Ammonium hydroxide (28-30%)

Procedure:

  • In a pressure reactor, a mixture of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) and ammonium hydroxide (2.4 L) is heated in a sealed reactor to 98-103 °C and stirred for 2 hours.

  • The reaction is then cooled to room temperature and stirred overnight.

  • The resulting solid is filtered, washed, and dried to yield the final Dabrafenib product.

StepReactantsProductYield (%)Purity (%)Reference
Protocol 1 4-Fluoro-2-nitrotoluene, DMF-DMA6-FluoroindoleHigh (not specified)>98[2]
Protocol 2 6-Fluoroindole, Oxalyl chloride, DMFThis compoundNot specified>98[1]
Protocol 3 Chloro-pyrimidine precursor, NH₄OHDabrafenib88>99[1]

Application 2: Synthesis of Tubulin Polymerization Inhibitors

This compound is also a valuable precursor for the synthesis of tubulin polymerization inhibitors, a class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Chalcones, synthesized via a Knoevenagel or Claisen-Schmidt condensation, are a prominent class of compounds that exhibit this activity.[3][5]

Experimental Protocol: Synthesis of a 6-Fluoroindole-Based Chalcone Analogue

This protocol describes a general method for the synthesis of a chalcone derivative from this compound, which is a potential tubulin polymerization inhibitor.

Workflow for the Synthesis of a 6-Fluoroindole Chalcone

Chalcone_Synthesis Start1 This compound Step Claisen-Schmidt Condensation Start1->Step Start2 Substituted Acetophenone Start2->Step Reagent Base (e.g., NaOH or KOH) Ethanol Reagent->Step Product 6-Fluoroindole Chalcone Step->Product

Figure 3: Synthesis of a 6-fluoroindole chalcone via Claisen-Schmidt condensation.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Condensation: While stirring at room temperature, add an aqueous solution of NaOH or KOH dropwise. Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate may form during the reaction.

  • Work-up and Purification: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Reactant 1Reactant 2ProductYield (%)Purity (%)Reference
This compoundSubstituted Acetophenone6-Fluoroindole Chalcone70-90 (Typical)>95 (after recrystallization)[3][5] (Representative)

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceuticals. Its utility in constructing complex molecules, such as the BRAF inhibitor Dabrafenib and various tubulin polymerization inhibitors, highlights its importance in modern drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this key building block in the development of novel therapeutic agents.

References

Application Notes and Protocols for Developing Fluorescent Probes Using 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-carboxaldehyde is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various functional molecules.[1] Its indole core, substituted with a fluorine atom and an aldehyde group, provides a unique combination of physicochemical properties that make it an attractive starting material for the development of novel fluorescent probes for biological imaging and sensing applications.[1] The electron-rich indole scaffold often forms the basis of fluorophores, and the aldehyde functionality allows for straightforward chemical modifications to tune the photophysical properties and introduce specific functionalities for targeting biological molecules or organelles.

These application notes provide a comprehensive overview of the potential of this compound in the design and synthesis of fluorescent probes. While specific examples with detailed photophysical data for probes derived directly from this precursor are not extensively documented in publicly available literature, this document presents generalized protocols and representative data based on the known reactivity of indole aldehydes and the common characteristics of indole-based fluorophores.

Synthesis of Fluorescent Probes from this compound

The aldehyde group at the 3-position of the 6-fluoroindole core is the primary site for chemical modification to generate fluorescent derivatives. A common and effective method for this is the Knoevenagel condensation reaction with active methylene compounds. This reaction extends the π-conjugated system of the indole, which can lead to the formation of a new fluorophore with desirable spectroscopic properties.

A general synthetic scheme involves the reaction of this compound with an active methylene compound, such as malononitrile or a cyanoacetate derivative, in the presence of a basic catalyst. The choice of the active methylene compound allows for the introduction of different functional groups to modulate the probe's fluorescence and targeting specificity.

G A This compound E Knoevenagel Condensation A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, Mass Spectrometry) F->G H Final Fluorescent Probe G->H

Caption: General workflow for the synthesis of a fluorescent probe from this compound.

Representative Photophysical Data

The photophysical properties of a fluorescent probe are critical for its application. These include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The following table provides representative, illustrative data for a hypothetical fluorescent probe derived from this compound. These values are based on typical ranges for indole-based dyes and should be experimentally determined for any newly synthesized compound.

Probe Name (Hypothetical)λex (nm)λem (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Target Analyte (Example)
6F-Indole-MN42051025,0000.35pH
6F-Indole-CA45055030,0000.45Cysteine

Note: This data is illustrative and intended for comparative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Fluorescent Probe (6F-Indole-MN)

This protocol describes a general procedure for the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dichloromethane (for extraction)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, rotary evaporator, chromatography column)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.2 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in dichloromethane and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in Cellular Imaging

This protocol provides a general workflow for using a this compound-derived fluorescent probe for cellular imaging.

Materials:

  • Synthesized fluorescent probe (e.g., 6F-Indole-MN)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Confocal microscope

G A Cell Seeding B Cell Culture (24h) A->B C Probe Loading (e.g., 10 µM in medium) B->C D Incubation (e.g., 30 min at 37°C) C->D E Washing with PBS D->E F Imaging with Confocal Microscope E->F G Data Analysis F->G

Caption: Experimental workflow for cellular imaging with a fluorescent probe.

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere for 24 hours.

  • Probe Preparation: Prepare a 10 mM stock solution of the fluorescent probe in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to a final working concentration (e.g., 10 µM).

  • Probe Loading: Remove the culture medium from the cells and wash them twice with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the fluorescent probe for 30 minutes at 37°C.

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or cell culture medium to the cells and image them using a confocal microscope. Excite the probe at its maximum excitation wavelength and collect the emission at the appropriate wavelength range.

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the probe and quantify the fluorescence intensity.

Potential Signaling Pathways and Applications

Fluorescent probes derived from this compound can be designed to target a variety of biological molecules and processes. By incorporating specific recognition moieties, these probes could potentially be used to study:

  • pH fluctuations: The indole nitrogen can be sensitive to protonation, leading to changes in fluorescence.

  • Enzyme activity: Probes can be designed with enzyme-cleavable groups that release the fluorophore upon enzymatic reaction.

  • Specific ions: Chelating groups can be attached to the indole scaffold to create probes that respond to specific metal ions.

  • Reactive oxygen species (ROS): The indole ring can be susceptible to oxidation by ROS, leading to a change in fluorescence.

The development of such targeted probes would enable researchers to visualize and quantify these signaling events in living cells and tissues, providing valuable insights into cellular function in health and disease.

Conclusion

This compound represents a promising and versatile platform for the development of novel fluorescent probes. The straightforward chemistry of its aldehyde group allows for the synthesis of a diverse library of compounds with tunable photophysical properties and specific biological targets. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this compound in creating advanced tools for biological imaging and drug discovery. Further research and development in this area are warranted to synthesize and characterize specific probes and validate their applications in studying complex cellular processes.

References

Application Notes and Protocols for N-Alkylation of 6-Fluoroindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 6-fluoroindole, a key heterocyclic motif in medicinal chemistry. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of indole-based compounds. N-alkylation is a crucial step in the synthesis of diverse 6-fluoroindole derivatives for drug discovery and development, particularly in the context of kinase inhibitors.

Overview of N-Alkylation Methods

The N-alkylation of 6-fluoroindole can be achieved through several methods, with the choice of protocol depending on the desired alkyl group, substrate compatibility, and available reagents. This document details a standard, high-yielding protocol using sodium hydride and provides an overview of alternative methods for consideration.

Standard Protocol: N-Alkylation using Sodium Hydride

This protocol describes a general and efficient method for the N-alkylation of 6-fluoroindole using a strong base (sodium hydride) and an alkyl halide in an anhydrous polar aprotic solvent.

Experimental Protocol

Materials:

  • 6-Fluoroindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoroindole (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of 6-fluoroindole.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 6-fluoroindole derivative.

Data Presentation: N-Alkylation of 6-Fluoroindole with Various Alkyl Halides
EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideNaHDMF1295
2Ethyl BromideNaHDMF1692
3Benzyl BromideNaHDMF1890

Alternative N-Alkylation Protocols

While the sodium hydride protocol is robust, other bases and reaction conditions can be employed for the N-alkylation of indoles. These methods may be advantageous for substrates with base-sensitive functional groups.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) as Base: These milder inorganic bases can be used for the N-alkylation of indoles, often in a polar aprotic solvent like DMF or acetonitrile.[1][2] Cesium carbonate is known to be particularly effective, often providing higher yields and selectivity for mono-alkylation.[3][4]

  • Mitsunobu Reaction: For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction is a powerful tool. This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the indole nitrogen.[5][6][7] This method proceeds with inversion of stereochemistry at the alcohol carbon.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow: N-Alkylation of 6-Fluoroindole

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 6-Fluoroindole 6-Fluoroindole Deprotonation Deprotonation of 6-Fluoroindole at 0°C 6-Fluoroindole->Deprotonation Alkyl_Halide Alkyl Halide Alkylation Nucleophilic Attack by Indole Anion Alkyl_Halide->Alkylation Base_Solvent Base (e.g., NaH) Anhydrous Solvent (e.g., DMF) Base_Solvent->Deprotonation Deprotonation->Alkylation Quenching Quench with Water Alkylation->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkyl-6-fluoroindole Purification->Product

Caption: General workflow for the N-alkylation of 6-fluoroindole.

Biological Context: Inhibition of VEGFR-2 Signaling Pathway

N-alkylated 6-fluoroindole derivatives are being investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[8][9] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, making it an important therapeutic target.[5][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor N-Alkyl-6-fluoroindole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Derivatization of 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group of 6-Fluoroindole-3-carboxaldehyde, a versatile building block in medicinal chemistry and organic synthesis.[1] The presence of the fluorine atom at the 6-position enhances the compound's potential for developing novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] The aldehyde functional group serves as a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with potential biological activity.

This document outlines four principal methods for the derivatization of the aldehyde group: Knoevenagel condensation, Schiff base formation, reductive amination, and the Wittig reaction. Each section includes a general overview, a detailed experimental protocol, and a summary of expected outcomes.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is widely used for the formation of carbon-carbon double bonds. In the case of this compound, this reaction allows for the introduction of various electron-withdrawing groups, leading to compounds with potential applications as Michael acceptors in biological systems.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((6-fluoro-1H-indol-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), the product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified 2-((6-fluoro-1H-indol-3-yl)methylene)malononitrile.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundMalononitrilePiperidineEthanol2-4 hours>90%
This compoundEthyl cyanoacetatePiperidineEthanol4-6 hours85-95%
This compoundDiethyl malonatePiperidineToluene8-12 hours70-85%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization:

Knoevenagel_Condensation This compound This compound Reaction_Mixture Reaction Mixture (Stirring at RT) This compound->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction_Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction_Mixture Precipitation Product Precipitation Reaction_Mixture->Precipitation Filtration_and_Washing Filtration & Washing Precipitation->Filtration_and_Washing Final_Product 2-((6-fluoro-1H-indol-3-yl)methylene)malononitrile Filtration_and_Washing->Final_Product

Caption: Knoevenagel condensation workflow.

Schiff Base Formation

The reaction of an aldehyde with a primary amine forms a Schiff base (or imine), a compound containing a carbon-nitrogen double bond. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[2][3] Derivatization of this compound into Schiff bases introduces a versatile imine functionality that can be further modified or can itself impart biological activity.

Experimental Protocol: Schiff Base Formation with Aniline

Objective: To synthesize (E)-N-((6-fluoro-1H-indol-3-yl)methylene)aniline.

Materials:

  • This compound

  • Aniline

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often crystallize upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the purified Schiff base under vacuum.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
This compoundAnilineGlacial Acetic AcidEthanol2-3 hours85-95%
This compoundp-ToluidineGlacial Acetic AcidEthanol2-3 hours88-96%
This compound4-FluoroanilineGlacial Acetic AcidEthanol3-4 hours82-92%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization:

Schiff_Base_Formation Aldehyde This compound Reflux Reflux Aldehyde->Reflux Amine Primary Amine (e.g., Aniline) Amine->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Solvent Ethanol Solvent->Reflux Crystallization Crystallization Reflux->Crystallization Isolation Filtration & Drying Crystallization->Isolation Product Schiff Base Derivative Isolation->Product Reductive_Amination Aldehyde This compound Imine_Formation Imine Formation (DCM, RT) Aldehyde->Imine_Formation Amine Amine (e.g., Benzylamine) Amine->Imine_Formation Reduction Reduction (DCM, RT) Imine_Formation->Reduction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product Amine Derivative Purification->Product Wittig_Reaction Phosphonium_Salt Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) Ylide_Formation Ylide Formation (THF, 0°C to RT) Phosphonium_Salt->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Reaction Reaction with Aldehyde (THF, 0°C to RT) Ylide_Formation->Reaction Aldehyde This compound Aldehyde->Reaction Workup_Purification Aqueous Workup & Column Chromatography Reaction->Workup_Purification Product Alkene Derivative Workup_Purification->Product

References

The Pivotal Role of 6-Fluoroindole-3-carboxaldehyde in Modern Organic Synthesis: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoroindole-3-carboxaldehyde stands as a cornerstone in the edifice of modern medicinal chemistry and organic synthesis. This versatile fluorinated indole derivative serves as a critical building block for a diverse array of biologically active molecules. The strategic placement of a fluorine atom at the 6-position of the indole ring imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics, making it an invaluable synthon for drug discovery and development professionals.[] Its aldehyde functionality at the 3-position provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for pharmaceuticals, particularly in the realms of oncology and neurology.

Physicochemical Properties and Safety Information

A thorough understanding of the properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Appearance Yellow crystalline solid[3]
Melting Point 174-178 °C[3]
CAS Number 2795-41-7[2]
Solubility Soluble in methanol and other common organic solvents.[4]

Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Applications in Organic Synthesis

The unique structural features of this compound make it a versatile precursor for a variety of important synthetic transformations. The electron-withdrawing nature of the fluorine atom enhances the reactivity of the indole ring, while the aldehyde group serves as a key functional handle for carbon-carbon and carbon-nitrogen bond formation.

A schematic overview of the key synthetic applications is presented below:

G A This compound B Knoevenagel Condensation A->B C Wittig Reaction A->C D Reductive Amination A->D E Pictet-Spengler Reaction A->E F α,β-Unsaturated Indoles (Precursors for Michael Addition) B->F G Stilbene & Alkene Derivatives (Potential Kinase Inhibitors) C->G H Substituted Amines (Bioactive Scaffolds) D->H I β-Carbolines (CNS-active Agents) E->I

Caption: Key synthetic transformations of this compound.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indoles

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. The reaction of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, yields α,β-unsaturated indole derivatives. These products are valuable intermediates, for instance as Michael acceptors, in the synthesis of more complex heterocyclic systems.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound E Mix & Stir at RT or Heat A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine, Ammonium Acetate) C->E D Solvent (e.g., Ethanol, Toluene) D->E F Cool Reaction Mixture E->F G Precipitate Product (add water/ice) F->G H Filter & Wash Solid G->H I Recrystallize or Column Chromatography H->I J Pure α,β-Unsaturated Indole I->J

Caption: Workflow for Knoevenagel condensation.

Detailed Experimental Protocol:

Synthesis of 2-(6-Fluoro-1H-indol-3-ylmethylene)malononitrile

To a solution of this compound (1.63 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) is added a catalytic amount of piperidine (0.1 mL). The reaction mixture is stirred at room temperature for 2 hours, during which a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the title compound.

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0163.151.63 g
Malononitrile1.066.060.66 g
Piperidinecatalytic85.15~0.1 mL
Ethanol--20 mL
Expected Yield ~90-95%

Application Note 2: Wittig Reaction for the Synthesis of Indole-based Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be reacted with a variety of phosphorus ylides to generate indole-containing stilbenes and other alkene derivatives. These products are of interest as potential kinase inhibitors and fluorescent probes.

Experimental Workflow:

G cluster_0 Ylide Generation (in situ) cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride) D Phosphorus Ylide A->D B Strong Base (e.g., n-BuLi, NaH) B->D C Anhydrous Solvent (e.g., THF, DMSO) C->D G Stir at appropriate temperature D->G E This compound F Add to Ylide Solution E->F F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K L Pure Indole Alkene K->L

Caption: Workflow for the Wittig reaction.

Detailed Experimental Protocol:

Synthesis of 6-Fluoro-3-(2-phenylethenyl)-1H-indole

To a suspension of benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol). The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of this compound (1.63 g, 10 mmol) in anhydrous THF (20 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the title compound.

ReactantMolar Eq.MW ( g/mol )Amount
Benzyltriphenylphosphonium chloride1.1388.884.28 g
n-Butyllithium (1.6 M)1.164.066.9 mL
This compound1.0163.151.63 g
Anhydrous THF--70 mL
Expected Yield ~70-85%

Application Note 3: Reductive Amination for the Synthesis of Substituted Indolylamines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to afford a wide range of substituted indolylamines. These products are common scaffolds in many biologically active compounds.

Experimental Workflow:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A This compound E Intermediate Imine/Iminium Ion A->E B Primary/Secondary Amine B->E C Solvent (e.g., Methanol, Dichloromethane) C->E D Optional: Acid Catalyst (e.g., Acetic Acid) D->E G Add to Reaction Mixture E->G F Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K L Pure Indolylamine K->L

Caption: Workflow for reductive amination.

Detailed Experimental Protocol:

Synthesis of N-Benzyl-1-(6-fluoro-1H-indol-3-yl)methanamine

To a solution of this compound (1.63 g, 10 mmol) and benzylamine (1.09 mL, 10 mmol) in methanol (30 mL) is added a drop of glacial acetic acid. The mixture is stirred at room temperature for 1 hour. Sodium borohydride (0.42 g, 11 mmol) is then added portion-wise at 0 °C. The reaction is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired amine.

ReactantMolar Eq.MW ( g/mol ) / DensityAmount
This compound1.0163.151.63 g
Benzylamine1.0107.15 / 0.981 g/mL1.09 mL
Sodium Borohydride1.137.830.42 g
Methanol--30 mL
Acetic Acidcatalytic-1 drop
Expected Yield ~80-90%

Application Note 4: Pictet-Spengler Reaction for the Synthesis of β-Carbolines

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in many natural products and pharmaceuticals with activity in the central nervous system.[4] this compound can undergo a Pictet-Spengler reaction with β-arylethylamines, such as tryptamine or dopamine, to generate novel fluorinated β-carboline derivatives.[5]

Logical Relationship for Pictet-Spengler Reaction:

G A This compound C Condensation A->C B β-Arylethylamine (e.g., Tryptamine) B->C D Iminium Ion Intermediate C->D E Intramolecular Electrophilic Aromatic Substitution (SEAr) D->E F Spirocyclic Intermediate E->F G Rearomatization F->G H Fluorinated β-Carboline G->H

Caption: Logical steps in the Pictet-Spengler reaction.

Detailed Experimental Protocol:

Synthesis of 1-(6-Fluoro-1H-indol-3-yl)-1,2,3,4-tetrahydro-β-carboline

A mixture of this compound (1.63 g, 10 mmol) and tryptamine (1.60 g, 10 mmol) in toluene (50 mL) is heated to reflux with a Dean-Stark trap to remove water. After 4 hours, the solvent is removed under reduced pressure. The residue is dissolved in a mixture of dichloromethane (50 mL) and trifluoroacetic acid (1 mL) and stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the fluorinated β-carboline.

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0163.151.63 g
Tryptamine1.0160.221.60 g
Toluene--50 mL
Dichloromethane--50 mL
Trifluoroacetic Acidcatalytic114.021 mL
Expected Yield ~60-75%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a fluorinated indole core and a reactive aldehyde functionality provides access to a wide range of complex and biologically relevant molecules. The protocols detailed herein for Knoevenagel condensation, Wittig reaction, reductive amination, and the Pictet-Spengler reaction showcase the broad utility of this synthon in the development of novel therapeutic agents and other functional organic materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity and handling of this compound is paramount to leveraging its full potential in the pursuit of innovative chemical entities.

References

6-Fluoroindole-3-carboxaldehyde: Applications and Protocols in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Fluoroindole-3-carboxaldehyde in material science. This versatile organic compound serves as a valuable building block for the synthesis of advanced functional materials, including fluorescent sensors and electroactive polymers.

Application Notes

This compound is an indole derivative characterized by a fluorine atom at the 6-position and a carboxaldehyde group at the 3-position of the indole ring. This unique substitution pattern imparts desirable physicochemical properties, making it a precursor for materials with applications in optoelectronics and sensor technology.

Fluorescent Chemosensors

Indole-based compounds are known for their inherent fluorescence. The electron-withdrawing nature of the fluorine atom and the reactive aldehyde group in this compound make it an excellent candidate for the development of selective fluorescent chemosensors. The aldehyde functionality allows for straightforward derivatization through condensation reactions with various amines to create Schiff bases. These derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific metal ions or other analytes. For instance, sensors incorporating this moiety have been developed for the detection of mercuric ions (Hg²⁺) in aqueous solutions.[1] The binding of the target analyte to the sensor molecule can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, enabling quantitative detection.

Electroactive Polymers

The indole moiety can be polymerized to form electroactive polymers. The resulting polyindoles are a class of conducting polymers with potential applications in organic electronics. The electrochemical polymerization of indole-3-carboxaldehyde has been shown to produce a stable and adherent polymer film on electrode surfaces.[2][3] The presence of the fluorine atom in this compound is anticipated to modify the electronic properties of the resulting polymer, potentially leading to enhanced stability and different redox characteristics compared to the non-fluorinated analogue. These materials can be investigated for their use in organic field-effect transistors (OFETs), electrochromic devices, and as components in organic light-emitting diodes (OLEDs).

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor for Metal Ion Detection

This protocol describes a general procedure for the synthesis of a Schiff base derivative of this compound, which can be screened for its potential as a fluorescent sensor.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-aminophenol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plate

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the selected aniline derivative (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Characterization of the Sensor:

The synthesized Schiff base can then be dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or acetonitrile) to evaluate its fluorescence response to various metal ions. A typical experiment involves recording the fluorescence spectrum of the sensor solution before and after the addition of different metal salt solutions.

Protocol 2: Electrochemical Polymerization of this compound

This protocol outlines the procedure for the electrochemical deposition of a poly(this compound) film onto a glassy carbon electrode.[2][3]

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium tetrafluoroborate (TBATFB) as a supporting electrolyte

  • Glassy carbon electrode (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/Ag⁺ or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBATFB in anhydrous acetonitrile.

  • Dissolve this compound in the electrolyte solution to a concentration of 10 mM.

  • Assemble the three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a suitable reference electrode.

  • Before polymerization, polish the glassy carbon electrode with alumina slurry, sonicate in deionized water and then in acetonitrile, and finally dry it under a stream of nitrogen.

  • Immerse the electrodes in the monomer solution.

  • Perform electropolymerization using cyclic voltammetry (CV). Scan the potential from 0 V to a positive potential (e.g., +1.8 V vs. Ag/Ag⁺) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The formation of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

  • After polymerization, rinse the modified electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can be characterized by various techniques such as cyclic voltammetry in a monomer-free electrolyte solution, Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) to study its electrochemical properties, chemical structure, and morphology.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Yellow crystalline powder
Melting Point 170-176 °C
Solubility Soluble in methanol

Table 2: Representative Optoelectronic Properties of Indole-Based Materials (for comparison)

MaterialPropertyValueReference
Indole-7-carboxaldehydeOpen-circuit voltage (V_oc)2.33 V
Indole-7-carboxaldehydeLight Harvesting Efficiency42%
Indole-7-carboxaldehydeRadiative Lifetime2.04 ns
Polyindole FilmBand Gap~2.1 eV[2]

Note: The data in Table 2 is for related indole compounds and is provided for comparative purposes. The specific properties of materials derived from this compound would need to be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_sensor Fluorescent Sensor Synthesis cluster_polymer Electroactive Polymer Synthesis start_sensor This compound + Aniline Derivative reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start_sensor->reaction Reactants purification_sensor Purification (Filtration, Recrystallization) reaction->purification_sensor Crude Product product_sensor Pure Schiff Base Sensor purification_sensor->product_sensor Final Product start_polymer This compound + Electrolyte Solution polymerization Electrochemical Polymerization (Cyclic Voltammetry) start_polymer->polymerization Monomer Solution product_polymer Poly(this compound) Film polymerization->product_polymer Deposited Film characterization_polymer Polymer Film Characterization (CV, FT-IR, SEM) product_polymer->characterization_polymer logical_relationship cluster_properties Key Properties cluster_applications Material Science Applications compound This compound prop1 Fluorine Substitution compound->prop1 prop2 Aldehyde Functionality compound->prop2 prop3 Indole Core compound->prop3 app1 Fluorescent Sensors prop1->app1 Modifies electronic properties app2 Electroactive Polymers prop1->app2 Enhances stability prop2->app1 Enables derivatization prop3->app1 Provides fluorescence prop3->app2 Forms conductive backbone

References

Application Notes and Protocols: Synthesis of Schiff Bases from 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from indole scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a fluorine atom at the C-6 position of the indole ring can significantly enhance the pharmacokinetic and pharmacodynamic properties of the resulting Schiff bases due to fluorine's unique electronic properties and its ability to form strong bonds with carbon. These notes provide detailed protocols for the synthesis of Schiff bases from 6-Fluoroindole-3-carboxaldehyde, a key precursor for the development of novel therapeutic agents and functional materials.

The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde.[3][6] This reaction is generally straightforward and can be performed under mild conditions, often with high yields. The general reaction scheme is presented below.

General Reaction Scheme

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products Aldehyde This compound Reaction_Center + Aldehyde->Reaction_Center Amine Primary Amine (R-NH2) Amine->Reaction_Center Schiff_Base Schiff Base Water Water (H2O) Reaction_Center->Schiff_Base Condensation (Ethanol, Reflux)

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

Two primary protocols are provided below, which can be adapted based on the specific primary amine used and the desired reaction scale.

Protocol 1: Acid-Catalyzed Synthesis

This protocol is suitable for a wide range of primary amines, including anilines and other aromatic amines.[2][6][7]

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.

  • To this solution, add 1.0-1.1 equivalents of the desired primary amine.

  • Add a few drops (2-5) of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Equip the flask with a condenser and reflux the mixture with constant stirring for 2-5 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base can be collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Base-Mediated Synthesis for Amino Acids

This protocol is particularly useful for the synthesis of Schiff bases from amino acids.[8]

Materials:

  • This compound

  • Amino acid (e.g., glycine, alanine)

  • Ethanol

  • Sodium Hydroxide (or other suitable base)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Prepare an ethanolic solution of the chosen amino acid (e.g., 0.01 M).

  • In a separate flask, dissolve this compound (0.01 M) in ethanol.[8]

  • Add the ethanolic solution of the amino acid to the aldehyde solution with continuous stirring.[8]

  • Add a catalytic amount of a base, such as sodium hydroxide, to the reaction mixture.

  • Reflux the mixture for a specified period, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[8]

  • Dry the product and characterize it using spectroscopic methods.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from indole-3-carboxaldehyde derivatives. While specific data for this compound is not extensively published, these values provide a solid starting point for experimental design.

ParameterAcid-Catalyzed MethodBase-Mediated Method (with Amino Acids)
Solvent Absolute EthanolEthanol
Catalyst Glacial Acetic AcidSodium Hydroxide
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 78 °C)
Reaction Time 2 - 5 hours[6][7]3 - 6 hours
Typical Yield 85 - 95%[6]90 - 95%[8]
Product Appearance Crystalline solidYellow to pale brown solid[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Dissolve this compound and Primary Amine in Ethanol Catalysis Add Catalyst (Acid or Base) Reactants->Catalysis Reaction Reflux Reaction Mixture (Monitor by TLC) Catalysis->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Collect Product by Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Drying->Spectroscopy Analysis Purity and Yield Determination Spectroscopy->Analysis

Caption: Workflow for Schiff base synthesis and analysis.

Applications and Significance

Schiff bases derived from fluorinated indoles are of significant interest in drug discovery. The imine (-C=N-) group is crucial for their biological activity.[3] These compounds have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial Agents: They have shown activity against a range of bacteria and fungi.[1][5]

  • Anticancer Agents: The indole nucleus is a common scaffold in many anticancer drugs, and its Schiff base derivatives are actively being explored for their antiproliferative properties.

  • Coordination Chemistry: The nitrogen atom of the imine group and potentially other heteroatoms in the molecule can coordinate with metal ions to form metal complexes with interesting catalytic and biological properties.[3]

The protocols and information provided herein offer a comprehensive guide for researchers to synthesize and explore the potential of novel Schiff bases derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-fluoroindole-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of 6-fluoroindole using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. The reaction is favored for its efficiency and relatively mild conditions for formylating electron-rich aromatic compounds like indoles[2].

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation of 6-fluoroindole?

A2: Several parameters are crucial for a successful Vilsmeier-Haack reaction. These include:

  • Temperature: Careful temperature control is essential. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C), and the subsequent formylation of 6-fluoroindole is often performed at room temperature or slightly elevated temperatures.[3] Excessive heat can lead to side reactions and decomposition[4].

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to 6-fluoroindole should be carefully controlled to avoid side reactions such as di-formylation, although this is less common for indoles at the 3-position.

  • Purity of Reagents: The purity of DMF and POCl₃ is critical. Impurities can lead to the formation of byproducts and lower yields.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time and prevent the formation of degradation products.

Q3: My purified this compound is colored. What is the cause and how can I decolorize it?

A3: Indole derivatives, including this compound, can be susceptible to oxidation and degradation, which can result in the formation of colored impurities[5]. Exposure to air, light, and residual acid from the synthesis can accelerate this process[5]. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step, such as recrystallization[5]. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration[5].

Troubleshooting Guides

Low Yield in Vilsmeier-Haack Reaction
Issue Possible Cause Solution
Low or no product formation Incomplete formation of the Vilsmeier reagent.Ensure that the DMF and POCl₃ are of high purity and that the reaction for the reagent formation is carried out at the recommended low temperature.
Low reactivity of the 6-fluoroindole.While 6-fluoroindole is an electron-rich heterocycle, ensure that the reaction conditions (temperature and time) are sufficient for the formylation to proceed to completion. Monitor the reaction by TLC.
Degradation of the product.Avoid excessive heating during the reaction and work-up. Promptly neutralize the reaction mixture after completion[4].
Formation of tar-like material Harsh reaction conditions.Lowering the reaction temperature may reduce the formation of polymeric or tarry byproducts[6]. Consider using microwave irradiation for milder reaction conditions[6].
Purification Challenges
Issue Possible Cause Solution
Poor separation during column chromatography Inappropriate solvent system (eluent).Optimize the eluent system using TLC before running the column. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate[5]. An Rf value of approximately 0.2-0.3 for the desired compound on TLC is generally ideal for good separation on a column[5].
Streaking of the compound on TLC and column Strong interaction with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (1-3%) to the eluent system to deactivate the silica gel[7].
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a boiling point lower than the melting point of this compound. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add a "bad" solvent until the solution becomes cloudy[5].
Colored final product Oxidation or presence of colored impurities.Treat a solution of the crude product with activated charcoal before recrystallization. Store the final product under an inert atmosphere and protected from light[5].

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview for researchers.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85689
6-Chloro-1H-indolePOCl₃, DMFRoom temp then 90891
6-Bromo-1H-indolePOCl₃, DMFRoom temp then 85593

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Ethyl acetate

  • Petroleum ether

  • 2 N Sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add oxalyl chloride (0.3 mL) dropwise to anhydrous N,N-dimethylformamide (3 mL) under stirring.

  • Stir the reaction mixture at 0 °C for 1 hour to form the Vilsmeier reagent.

  • Dissolve 6-fluoroindole (4 mmol) in N,N-dimethylformamide (1.5 mL).

  • Slowly add the solution of 6-fluoroindole to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the reaction progress by TLC.

  • Upon completion, add 2 N sodium hydroxide solution (2 mL) and heat the mixture to 100 °C for 10 minutes.

  • Cool the reaction solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using an eluent of ethyl acetate/petroleum ether (e.g., 3:1, v/v) to obtain pure this compound[3].

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates

Procedure:

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a common choice. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the optimized solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, or a mixture of a good solvent like ethyl acetate and a poor solvent like hexane)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 6-Fluoroindole DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate 6_Fluoroindole 6-Fluoroindole 6_Fluoroindole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up) Synthesis_Workflow Start Start: Synthesis of This compound Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Formylation Formylation of 6-Fluoroindole (Add 6-Fluoroindole solution, react at room temperature) Reagent_Prep->Formylation Workup Aqueous Work-up (Add NaOH, heat, then cool) Formylation->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Impurities present Recrystallization Recrystallization Purification->Recrystallization Crystalline solid Final_Product Pure this compound Column_Chromatography->Final_Product Recrystallization->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Check Reagent Purity Start->Check_Purity Check_Purification Check Purification Method Start->Check_Purification Optimize_Temp Optimize Temperature Check_Reaction->Optimize_Temp Yes Optimize_Time Optimize Reaction Time Check_Reaction->Optimize_Time Yes Use_Pure_Reagents Use High Purity Reagents Check_Purity->Use_Pure_Reagents Yes Success Successful Synthesis Optimize_Temp->Success Optimize_Time->Success Use_Pure_Reagents->Success Optimize_Column Optimize Column Chromatography Check_Purification->Optimize_Column Yes Optimize_Recrystal Optimize Recrystallization Check_Purification->Optimize_Recrystal Yes Optimize_Column->Success Optimize_Recrystal->Success

References

Technical Support Center: Fischer Indole Synthesis of 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of 6-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fischer indole synthesis of 6-fluoroindole?

A1: The Fischer indole synthesis, while a robust method, can be prone to several side reactions, particularly when using substituted phenylhydrazines like 4-fluorophenylhydrazine. The most frequently encountered side reactions include:

  • Isomer Formation: When using unsymmetrical ketones, the cyclization step can lead to the formation of regioisomers. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of cyclization.[1]

  • Incomplete Cyclization: Harsh acidic conditions and high temperatures can lead to the degradation of starting materials or intermediates. Insufficient heating or reaction time may result in unreacted phenylhydrazone.[1]

  • Rearrangement and Dimerization: Under strongly acidic conditions, the enamine intermediate or the final 6-fluoroindole product can undergo further reactions, leading to the formation of complex mixtures and polymeric materials.[1]

  • Tar Formation: The use of strong acids and high temperatures can sometimes lead to the formation of intractable tar-like substances, which can significantly reduce the yield and complicate purification.

Q2: I am observing a low yield of 6-fluoroindole and multiple spots on my TLC. What are the likely causes and how can I troubleshoot this?

A2: Low yields and multiple products are common challenges. Here are some likely causes and troubleshooting steps:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like polyphosphoric acid (PPA) or sulfuric acid can promote side reactions. Consider screening different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂, p-toluenesulfonic acid) and optimizing their concentration.[1][2]

  • Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. Too high a temperature can favor the formation of rearrangement and dimerization products, while a temperature that is too low will lead to incomplete cyclization.[1]

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to product degradation.

  • Purity of Starting Materials: Ensure the 4-fluorophenylhydrazine and the carbonyl compound are pure, as impurities can interfere with the reaction.

Q3: How can I control the formation of regioisomers when using an unsymmetrical ketone in the synthesis of a 6-fluoroindole derivative?

A3: Controlling regioselectivity is a known challenge in the Fischer indole synthesis. The direction of the[2][2]-sigmatropic rearrangement, which determines the final substitution pattern of the indole, is influenced by both steric and electronic factors. While complete control can be difficult to achieve, the following strategies can be employed:

  • Choice of Acid Catalyst: The acidity of the medium can influence the ratio of the enamine tautomers, which in turn affects the regioselectivity of the cyclization. Experimenting with different Brønsted or Lewis acids may favor the formation of the desired isomer.

  • Reaction Conditions: Varying the reaction temperature and solvent may also impact the isomeric ratio.

  • Bulky Protecting Groups: Introducing a bulky protecting group on the nitrogen of the phenylhydrazine can sometimes direct the cyclization towards the less sterically hindered position.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Fischer indole synthesis of 6-fluoroindole.

Problem Possible Cause(s) Suggested Solution(s)
Low or no formation of 6-fluoroindole 1. Incomplete formation of the phenylhydrazone intermediate.2. Decomposition of the phenylhydrazone under harsh acidic conditions.3. Incorrect reaction temperature (too low).1. Ensure the phenylhydrazone is fully formed before adding the cyclization catalyst. This can often be monitored by TLC.2. Consider a milder acid catalyst or a two-step procedure where the phenylhydrazone is isolated first.3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of a dark, tarry reaction mixture 1. Use of a very strong acid catalyst (e.g., concentrated H₂SO₄ or PPA at high temperatures).2. Prolonged reaction time at elevated temperatures.3. Air oxidation of intermediates or the final product.1. Use a milder catalyst such as zinc chloride or p-toluenesulfonic acid.2. Optimize the reaction time by monitoring with TLC.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple spots on TLC, difficult to purify 1. Formation of regioisomers (if using an unsymmetrical ketone).2. Presence of unreacted starting materials and intermediates.3. Formation of rearrangement or dimerization byproducts.1. If possible, use a symmetrical ketone or aldehyde. Otherwise, careful optimization of reaction conditions (acid, temperature) is needed to favor one isomer. Purification will likely require careful column chromatography.2. Ensure the reaction goes to completion by monitoring with TLC.3. Lower the reaction temperature and consider a less acidic catalyst. Purification by column chromatography is often necessary to separate these byproducts.[1]

Quantitative Data Summary

While specific quantitative data for the Fischer indole synthesis of 6-fluoroindole is not extensively available in a comparative format, the following table provides data for the closely related 6-fluoro-2-methylindole, illustrating the impact of the acid catalyst on the yield. This data can serve as a starting point for optimizing the synthesis of 6-fluoroindole.

Starting MaterialCarbonyl CompoundAcid CatalystSolventTemperature (°C)Yield of 6-fluoro-2-methylindole (%)Reference
4-FluorophenylhydrazineAcetone97% Sulfuric AcidTolueneReflux95.4[1]

Note: The yield is highly dependent on the specific reaction conditions and the scale of the reaction. The data above should be used as a guideline for optimization.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 6-Fluoroindole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Step 1: Formation of the 4-Fluorophenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization to 6-Fluoroindole

  • To the mixture containing the 4-fluorophenylhydrazone, add the acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂).[2]

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[3] The optimal temperature will depend on the chosen catalyst and solvent.

  • Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-fluoroindole can be purified by column chromatography on silica gel or by recrystallization.[3]

Reaction Pathways and Side Reactions

The following diagrams illustrate the main reaction pathway for the Fischer indole synthesis and the key side reactions that can occur.

Fischer_Indole_Synthesis cluster_conditions Reaction Conditions Reactants 4-Fluorophenylhydrazine + Aldehyde/Ketone Hydrazone 4-Fluorophenylhydrazone Reactants->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Unreacted Incomplete Cyclization (Unreacted Hydrazone) Hydrazone->Unreacted Intermediate1 [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Intermediate1 [3,3]-Sigmatropic Rearrangement Isomers Regioisomers (from unsymmetrical ketones) Enamine->Isomers Intermediate2 Di-imine Intermediate Intermediate1->Intermediate2 Proton Transfer Rearrangement_Dimerization Rearrangement & Dimerization Products Intermediate1->Rearrangement_Dimerization Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate Cyclization Product 6-Fluoroindole Cyclized_Intermediate->Product -NH3 Aromatization Product->Rearrangement_Dimerization Tar Tar Formation Acid Acid Catalyst (Brønsted or Lewis) Heat Heat

Caption: Main reaction pathway and potential side reactions in the Fischer indole synthesis of 6-fluoroindole.

Troubleshooting_Workflow Start Experiment Start: Fischer Indole Synthesis of 6-Fluoroindole Problem Problem Encountered: Low Yield / Multiple Products Start->Problem Check_Catalyst Optimize Acid Catalyst (Type and Concentration) Problem->Check_Catalyst Is catalyst optimal? Check_Temp Optimize Reaction Temperature Problem->Check_Temp Is temperature correct? Check_Time Optimize Reaction Time Problem->Check_Time Is reaction time optimized? Check_Purity Verify Purity of Starting Materials Problem->Check_Purity Are starting materials pure? Success Successful Synthesis: High Yield and Purity Check_Catalyst->Success Check_Temp->Success Check_Time->Success Check_Purity->Success

Caption: A troubleshooting workflow for common issues in the Fischer indole synthesis of 6-fluoroindole.

References

Technical Support Center: Improving Yield in the Formylation of 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formylation of 6-fluoroindole. It is designed for researchers, scientists, and drug development professionals to optimize their synthetic procedures and improve product yields.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a detailed question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction is resulting in a very low yield of 6-fluoroindole-3-carbaldehyde, and I am recovering a significant amount of my starting material. What are the likely causes and solutions?

A: This is a common challenge, particularly with substrates like 6-fluoroindole where the fluorine atom deactivates the indole ring towards electrophilic substitution. Several factors could be contributing to the low yield.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure that you are using anhydrous DMF and freshly distilled or high-purity POCl₃ under an inert atmosphere (e.g., nitrogen or argon). Water can quench the Vilsmeier reagent, leading to a significant drop in yield. Also, ensure the correct stoichiometry of reagents is being used.

  • Reaction Temperature and Time: The formylation of electron-deficient indoles often requires more forcing conditions than electron-rich indoles. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60°C) may be necessary. However, excessive heat can lead to the formation of tar-like byproducts. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.

  • Incomplete Hydrolysis: The Vilsmeier-Haack reaction initially forms an iminium salt intermediate, which must be hydrolyzed to the final aldehyde product. Ensure that the aqueous workup is performed thoroughly. Quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution and stirring vigorously will facilitate the hydrolysis.

Issue 2: Significant Side Product Formation

Q: I am observing significant formation of side products in my formylation reaction. What are these byproducts and how can I minimize them?

A: Several side reactions can occur during the formylation of indoles, leading to reduced yields and purification challenges.

  • Formation of 3-Cyanoindole: This byproduct can form if there are nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in the reagents or solvents. The initially formed 3-formylindole can react with these impurities to form an oxime or imine, which then dehydrates to the nitrile. To avoid this, use high-purity, anhydrous solvents and freshly distilled reagents. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions is also recommended.[1]

  • Di-formylation: While less common for the electron-deficient 6-fluoroindole, di-formylation can occur if excess formylating agent is used or if the reaction conditions are too harsh. Carefully controlling the stoichiometry of the Vilsmeier reagent (typically 1.0 - 1.5 equivalents) can help to minimize this side reaction.

  • Polymerization/Tar Formation: 6-fluoroindole can be susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[2] This can lead to the formation of intractable tars. To mitigate this, maintain the lowest effective reaction temperature and consider using a milder acid catalyst if the reaction chemistry allows.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my 6-fluoroindole-3-carbaldehyde. What are the best methods for purification?

A: The purification of indole derivatives can sometimes be challenging due to their similar polarities to certain byproducts.

  • Column Chromatography: This is the most common and effective method for purifying 6-fluoroindole-3-carbaldehyde. A carefully selected solvent system is crucial for good separation. A gradient of ethyl acetate in hexane is a good starting point. Monitor the fractions by TLC to isolate the pure product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Experiment with different solvents or solvent mixtures to find conditions that allow for the selective crystallization of the desired product, leaving impurities in the mother liquor.

  • Decolorization: Indoles are prone to oxidation and degradation, which can result in colored impurities (often pink or brown).[3] If your purified product is colored, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization. Storing the purified compound under an inert atmosphere and protected from light can help prevent discoloration.[3]

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for 6-fluoroindole?

A1: The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of indoles, including 6-fluoroindole. While the electron-withdrawing nature of the fluorine atom at the 6-position makes the indole ring less reactive, the Vilsmeier-Haack reaction is still potent enough to achieve formylation at the C3 position. The Duff reaction , which uses hexamethylenetetramine, is typically less efficient for non-phenolic substrates and often requires harsh conditions, making it a less favorable choice for 6-fluoroindole.[2][4]

Q2: How does the fluorine substituent at the 6-position affect the formylation reaction?

A2: The fluorine atom is an electron-withdrawing group, which deactivates the indole ring towards electrophilic aromatic substitution. This means that the formylation of 6-fluoroindole will generally be slower and may require more forcing conditions (e.g., higher temperature or longer reaction time) compared to the formylation of unsubstituted indole. However, the formylation is still expected to occur regioselectively at the electron-rich C3 position.

Q3: Can I use other formylating agents besides POCl₃ and DMF?

A3: Yes, other reagents can be used to generate the Vilsmeier reagent. For example, oxalyl chloride or thionyl chloride can be used in place of POCl₃. Additionally, other formylation methods exist, such as the Reimer-Tiemann and Gattermann reactions, but these often have their own limitations and may not be as efficient as the Vilsmeier-Haack reaction for this particular substrate. A newer method using triphenylphosphine and 1,2-diiodoethane to promote formylation with DMF has been reported for electron-deficient indoles and could be a viable alternative.

Q4: What are the key safety precautions to take during the formylation of 6-fluoroindole?

A4: Phosphorus oxychloride (POCl₃) is a hazardous and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted under an inert atmosphere to prevent exposure to moisture. 6-fluoroindole itself is an irritant and should be handled with care.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for common formylation methods. Note that the yields can vary depending on the specific reaction conditions and the scale of the experiment.

Table 1: Vilsmeier-Haack Formylation of Indoles

SubstrateFormylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
General Indole(Chloromethylene)dimethyliminium Chloride / DMFDMF0 to RT6.577[1]
3-Amino-4-methylpyridinePOCl₃ / DMFDMFRT4862 (optimized)[5]

Note: The 77% yield is for a general substrate and serves as a representative example. Yields for 6-fluoroindole may differ.

Table 2: Duff Formylation of Aromatic Compounds

SubstrateFormylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-XylenolHexamethylenetetramineTrifluoroacetic Acid83-901295[6]
TolueneHexamethylenetetramineTrifluoroacetic AcidReflux-50 (para), 11 (ortho)[6]

Note: The Duff reaction is generally inefficient for non-activated aromatic compounds, with yields often being low.[2] The provided examples are for activated or simple aromatic systems.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Fluoroindole

This protocol is a general procedure and may require optimization for your specific setup.

Materials:

  • 6-Fluoroindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (10 volumes relative to 6-fluoroindole).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-fluoroindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 6-fluoroindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, consider gentle heating to 40-60°C.

  • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by slowly adding a solution of sodium acetate (5-6 equivalents) in water.

  • Stir the mixture vigorously for 10-20 minutes at 0°C to ensure complete hydrolysis of the iminium intermediate.

  • Dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-fluoroindole-3-carbaldehyde by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Protocol 2: Modified Duff Formylation of an Aromatic Substrate (for reference)

This protocol is for a more reactive substrate and highlights the general procedure for a modified Duff reaction. Direct application to 6-fluoroindole may result in low yields.

Materials:

  • Aromatic substrate (e.g., 2,6-xylenol)

  • Hexamethylenetetramine

  • Trifluoroacetic acid

  • Sodium carbonate

  • Diethyl ether

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the aromatic substrate (1 equivalent), hexamethylenetetramine (1 equivalent), and trifluoroacetic acid (sufficient to dissolve the reactants).

  • Heat the reaction mixture to reflux (80-90°C) and stir for several hours (e.g., 12 hours).[6]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the trifluoroacetic acid.

  • Add the residue to ice water and stir for 15 minutes.

  • Make the mixture basic with a saturated solution of sodium carbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_vilsmeier_haack cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification prep_dmf Anhydrous DMF vilsmeier_formation Form Vilsmeier Reagent (0°C) prep_dmf->vilsmeier_formation prep_poccl3 POCl3 prep_poccl3->vilsmeier_formation add_substrate Add Substrate to Vilsmeier Reagent (0°C) vilsmeier_formation->add_substrate start 6-Fluoroindole in Anhydrous DMF start->add_substrate react Stir at RT (or heat to 40-60°C) Monitor by TLC add_substrate->react quench Quench with NaOAc solution (0°C) react->quench extract Extract with Et₂O quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify final_product 6-Fluoroindole-3- carboxaldehyde purify->final_product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 6-fluoroindole.

troubleshooting_yield start Low Yield in Formylation check_reagents Are reagents anhydrous and high purity? start->check_reagents solution_reagents Use anhydrous solvents and fresh/distilled reagents. Run under inert atmosphere. check_reagents->solution_reagents No check_temp Is reaction sluggish at room temperature? check_reagents->check_temp Yes end Yield Improved solution_reagents->end solution_temp Increase temperature moderately (e.g., 40-60°C). Monitor by TLC to avoid degradation. check_temp->solution_temp Yes check_workup Was hydrolysis step thorough? check_temp->check_workup No solution_temp->end solution_workup Quench with cold water/bicarbonate and stir vigorously to ensure complete hydrolysis of the iminium intermediate. check_workup->solution_workup No check_workup->end Yes solution_workup->end

Caption: Troubleshooting guide for low yield in the formylation of 6-fluoroindole.

References

Technical Support Center: Purification of 6-Fluoroindole-3-carboxaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 6-fluoroindole-3-carboxaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of indole derivatives, including this compound. Standard flash silica gel (230-400 mesh) is a suitable choice.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound is a UV-active compound due to its aromatic indole structure.[1] It can be easily visualized as a dark spot on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[1] For further confirmation, specific chemical stains can be used. Ehrlich's reagent will produce a characteristic blue or purple spot for an indole, while a p-anisaldehyde stain can also be used to visualize the aldehyde functionality, often yielding a colored spot upon heating.[1]

Q3: My purified this compound is a pink or brownish color. What causes this and how can it be resolved?

A3: Indole derivatives are prone to oxidation, which can lead to the formation of colored impurities.[2] This process can be accelerated by exposure to air, light, or residual acid from the synthesis.[2] To obtain a colorless product, you can dissolve the material in a suitable solvent and treat it with a small amount of activated charcoal before a final purification step like recrystallization.[2] To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2]

Q4: Can this compound decompose on the silica gel column?

A4: Aldehydes can be sensitive compounds and may be susceptible to decomposition on acidic silica gel.[3][4] It is advisable to first test the stability of your compound by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[5] If decomposition is observed, you can consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine, or alternatively, use a different stationary phase such as alumina.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities The solvent system (eluent) is not optimal.Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/diethyl ether) to find an eluent that provides a good separation and an Rf value of approximately 0.2-0.3 for the desired compound.[2]
The column was overloaded with the crude sample.As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.[2] Reduce the sample load for better separation.
Streaking of the Compound on TLC and Column The compound is interacting too strongly with the acidic silica gel.Add a small amount of a modifier to your eluent, such as a drop of triethylamine, to neutralize the silica.[4]
The sample was not fully dissolved when loaded onto the column.Ensure the crude sample is dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[6]
Product is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the column.Test the stability of your compound on silica gel using a TLC plate.[5] If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[5]
Cracks or Bubbles in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Avoid introducing air bubbles when packing.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization, particularly of the solvent system, is crucial and should be guided by preliminary TLC analysis.

1. Preparation of the Eluent:

  • Based on TLC analysis, prepare a suitable solvent system. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[2] For aldehydes, a less polar system like hexane/diethyl ether might also be effective.[3]

  • Aim for a solvent system that gives an Rf value of 0.2-0.3 for this compound.[2]

  • Prepare a sufficient volume of the chosen eluent to run the entire column.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen eluent.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[2]

  • Allow the solvent to drain until it is just above the silica gel surface. Do not let the silica run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.[2]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a solvent like dichloromethane.[2]

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[2]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Alternative (Dry Loading): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the surface.

  • Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow rate.[6]

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution of your compound by performing TLC analysis on the collected fractions.[2]

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.[2]

Workflow Diagram

G Purification Workflow for this compound TLC 1. TLC Analysis (Optimize Eluent) Eluent_Prep 2. Prepare Eluent TLC->Eluent_Prep Column_Pack 3. Pack Column (Silica Gel Slurry) Eluent_Prep->Column_Pack Sample_Load 4. Load Sample (Wet or Dry) Elution 5. Elute with Solvent Sample_Load->Elution Collect_Fractions 6. Collect Fractions Elution->Collect_Fractions Monitor_TLC 7. Monitor Fractions by TLC Combine_Fractions 8. Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporation 9. Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Fluoroindole-3-carboxaldehyde. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound (174-178 °C).The solution is supersaturated with the compound or impurities.- Select a solvent with a boiling point lower than the melting point of this compound.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved.- Employ a solvent/anti-solvent system. Dissolve the compound in a minimum of a hot "good" solvent and slowly add a "bad" solvent until turbidity is observed, then clarify with a few drops of the "good" solvent.
Low or no crystal formation upon cooling. Too much solvent was used.The solution is not sufficiently saturated.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Introduce a seed crystal of pure this compound.
Crystals are colored (yellow, orange, or brown). Presence of colored impurities.Oxidation or degradation of the indole compound.[1]- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Ensure the recrystallization is performed relatively quickly to minimize exposure to heat and air.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.[1]
Low recovery of the purified compound. The compound has significant solubility in the cold solvent.Too much solvent was used during dissolution.Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Use the minimum amount of hot solvent required to dissolve the compound completely.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Impure final product (checked by TLC or other analytical methods). Rapid crystal formation trapping impurities.Inappropriate solvent choice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities in the crystal lattice.- Select a solvent system where the impurities are either very soluble or insoluble at all temperatures, while the desired compound has a steep solubility curve with temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on available data, methanol is a suitable solvent as this compound is known to be soluble in it.[2][3] For a similar compound, 6-fluoroindole, 95% ethanol has been used successfully for recrystallization, suggesting that alcohols are a good starting point.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, could also be effective.

Q2: How can I determine the best solvent for recrystallization?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. To determine the best solvent, you can perform small-scale solubility tests with a few milligrams of your crude product in various solvents.

Q3: What are the common impurities in synthetically prepared this compound?

A3: Common impurities can include unreacted starting materials such as 6-fluoroindole, residual solvents from the synthesis and workup (e.g., N,N-dimethylformamide (DMF), ethyl acetate), and inorganic salts from the neutralization or washing steps.

Q4: My purified this compound is a yellow to orange powder. Is this normal?

A4: Yes, this compound is typically described as a yellow to orange crystalline powder. However, a significant darkening to brown may indicate the presence of impurities or degradation products.

Q5: Is it necessary to use an inert atmosphere during recrystallization?

A5: While not always strictly necessary for the recrystallization process itself, indole derivatives can be susceptible to air oxidation, especially at elevated temperatures.[1] If you observe significant discoloration, performing the recrystallization under a nitrogen or argon atmosphere can be beneficial. Storing the final product under an inert atmosphere is recommended for long-term stability.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the scale of the experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, methanol)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visual Guides

Recrystallization_Troubleshooting cluster_start Start cluster_process Recrystallization Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool to Crystallize dissolve->cool filtrate Filter and Dry Crystals cool->filtrate pure_product Pure Crystals filtrate->pure_product Success problem Problem Encountered filtrate->problem Issue oiling_out Oiling Out? problem->oiling_out low_yield Low Yield? problem->low_yield colored_crystals Colored Crystals? problem->colored_crystals solution1 Change Solvent/ Use Anti-Solvent oiling_out->solution1 solution2 Concentrate/ Scratch/Seed low_yield->solution2 solution3 Use Activated Charcoal colored_crystals->solution3 solution1->dissolve solution2->cool solution3->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve charcoal_check Solution Colored? dissolve->charcoal_check add_charcoal 2. Add activated charcoal and boil charcoal_check->add_charcoal Yes cool_slowly 4. Cool slowly to room temperature charcoal_check->cool_slowly No hot_filtration 3. Hot filtration add_charcoal->hot_filtration hot_filtration->cool_slowly ice_bath 5. Cool in ice bath cool_slowly->ice_bath vacuum_filtration 6. Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash 7. Wash with ice-cold solvent vacuum_filtration->wash dry 8. Dry crystals wash->dry end End: Pure This compound dry->end

Caption: Step-by-step experimental workflow for the recrystallization process.

References

avoiding discoloration of 6-fluoroindole derivatives during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the discoloration of 6-fluoroindole derivatives during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure 6-fluoroindole and what does discoloration indicate?

Pure 6-fluoroindole is a relatively stable crystalline solid, appearing as an off-white powder under standard laboratory conditions (ambient temperature and pressure, protected from light).[1][2][3] Discoloration, often presenting as a pink, purple, or brown hue, is a visual indicator of degradation.[1] This change suggests the formation of impurities due to processes like oxidation or polymerization.[1][4] While a slight color change may not drastically affect the bulk purity for all applications, it is a clear sign of instability and should be investigated before use in sensitive experiments.[5]

Q2: What are the primary causes of discoloration in 6-fluoroindole derivatives?

The main factors leading to the discoloration of 6-fluoroindole derivatives are:

  • Acid-catalyzed Polymerization: Strong acids can protonate the indole ring, making it highly reactive and prone to polymerization, which results in colored oligomers and polymers.[1]

  • Oxidation: Exposure to air (oxygen) can cause oxidation of the electron-rich indole ring, leading to colored degradation products.[4] This process can be accelerated by light and heat.

  • Photodecomposition: Indole derivatives can be sensitive to light.[1] Exposure to light, especially UV radiation, can induce photodecomposition, leading to the formation of various byproducts and discoloration.[1]

Q3: What are the ideal storage conditions to prevent discoloration?

To minimize discoloration and degradation, 6-fluoroindole derivatives should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)[5]Reduces the rate of chemical degradation and oxidation.
Light Store in amber or opaque vials[4][5]Protects the compound from photodecomposition.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon)[4][5]Displaces oxygen to prevent oxidation, especially for sensitive derivatives.
Container Tightly sealed containersPrevents exposure to moisture and atmospheric oxygen.

Q4: Can antioxidants be used to prevent the discoloration of 6-fluoroindole solutions?

Yes, for solutions of 6-fluoroindole derivatives, especially during long-term storage or when exposed to conditions that might promote oxidation, the use of an antioxidant is recommended.[5] Common antioxidants for this purpose include Butylated hydroxytoluene (BHT) and ascorbic acid.[5] It is crucial to ensure that the chosen antioxidant does not interfere with any downstream applications.[5]

Troubleshooting Guides

Issue 1: Discoloration of Solid 6-Fluoroindole Derivative During Storage

Symptoms: The off-white powder has developed a pink, purple, or brown tint.

Possible Causes:

  • Improper storage conditions (exposure to light, heat, or air).

  • Residual acid from synthesis.[4]

  • Inherent instability of the specific derivative.

Solutions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber or opaque vial at the recommended temperature (2-8°C for short-term, -20°C for long-term) and, if necessary, under an inert atmosphere.[4][5]

  • Purification: If the discoloration is significant, the material may need to be repurified. A common method is to dissolve the compound in a suitable solvent and treat it with activated charcoal to adsorb the colored impurities, followed by recrystallization.[4]

  • Inert Atmosphere: For highly sensitive derivatives, flushing the storage vial with nitrogen or argon before sealing can help prevent oxidation.[4][5]

Issue 2: Rapid Discoloration of a 6-Fluoroindole Solution Upon Preparation or During an Experiment

Symptoms: A solution of a 6-fluoroindole derivative rapidly changes color to pink, purple, or brown, sometimes with the formation of a precipitate.[1]

Possible Causes:

  • Acidic Conditions: The presence of a strong acid is a common cause of rapid discoloration due to acid-catalyzed polymerization.[1]

  • High Temperature: Elevated temperatures can accelerate degradation.[1]

  • Oxidation: Exposure to air, especially at higher temperatures or in the presence of certain reagents, can cause rapid oxidation.

Solutions:

  • pH Adjustment: If the experimental conditions allow, adjust the pH to be closer to neutral.[1] Indoles are generally more stable under neutral or basic conditions.[1]

  • Use Milder Acids: If an acid is required, consider using a weaker acid or a lower concentration of a strong acid.[1]

  • Lower the Temperature: Performing the reaction or handling the solution at a lower temperature (e.g., 0°C or below) can significantly slow down the rate of degradation.[1]

  • Work with Dilute Solutions: Using more dilute solutions can disfavor intermolecular polymerization reactions.[1]

  • Inert Atmosphere: If oxidation is suspected, sparge the solvent with an inert gas (nitrogen or argon) before dissolving the 6-fluoroindole derivative and maintain an inert atmosphere over the solution.[1]

  • Add an Antioxidant: For storage of solutions, consider adding a small amount of an antioxidant like BHT (e.g., 0.01%).[5]

Experimental Protocols

Protocol 1: Accelerated Stability Study of 6-Fluoroindole Derivatives

This protocol is designed to assess the stability of a 6-fluoroindole derivative under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Weigh equal amounts of the 6-fluoroindole derivative into several amber glass vials.

  • Condition Setup:

    • Temperature: Store vials at elevated temperatures (e.g., 40°C, 60°C) and a control at the recommended storage temperature (e.g., 4°C).

    • Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber) and keep a control set in the dark.

    • Atmosphere: Prepare two sets of vials, one sealed under ambient air and the other under an inert atmosphere (nitrogen or argon).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Visual Inspection: Record any changes in color or physical appearance.

    • Purity Analysis: Analyze the purity of each sample using High-Performance Liquid Chromatography (HPLC).[6] A reverse-phase C18 column is often suitable.[7] The mobile phase can be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[7]

    • Impurity Identification: If significant degradation is observed, use LC-MS to identify the major degradation products.[8]

  • Data Presentation: Summarize the percentage of the parent compound remaining at each time point under each condition in a table.

Protocol 2: Stabilization of 6-Fluoroindole Derivative Solutions with an Antioxidant

This protocol describes how to prepare a stock solution of Butylated hydroxytoluene (BHT) and add it to a solution of a 6-fluoroindole derivative.[5]

Materials:

  • Butylated hydroxytoluene (BHT)

  • Ethanol (or another suitable solvent)

  • 6-fluoroindole derivative

  • Volumetric flasks and pipettes

  • Amber vials for storage

Procedure for Preparing a 1% BHT Stock Solution:

  • Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.

  • Add a small amount of ethanol to dissolve the BHT.

  • Once dissolved, add ethanol to the 10 mL mark.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed amber vial at 4°C.[5]

Procedure for Adding BHT to a 6-Fluoroindole Derivative Solution:

  • Determine the desired final concentration of BHT in your solution (a common final concentration is 0.01%).[5]

  • To prepare a 10 mL solution of your 6-fluoroindole derivative containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your volumetric flask as you are preparing the final solution.[5]

  • Ensure the BHT is thoroughly mixed into the final solution.

  • Store the stabilized solution under the recommended conditions (cool, dark).

Visualizations

Troubleshooting_Workflow start Discoloration of 6-Fluoroindole Derivative Observed solid_or_solution Is the compound solid or in solution? start->solid_or_solution solid Solid Compound solid_or_solution->solid Solid solution In Solution solid_or_solution->solution Solution check_storage Verify Storage Conditions: - Cool (2-8°C or -20°C) - Dark (Amber Vial) - Tightly Sealed solid->check_storage check_conditions Assess Solution Conditions: - pH (Acidic?) - Temperature (High?) - Exposure to Air? solution->check_conditions repurify Repurify: - Activated Charcoal - Recrystallization check_storage->repurify Improper Storage or Significant Discoloration inert_atmosphere_storage Store under Inert Atmosphere (Nitrogen or Argon) check_storage->inert_atmosphere_storage For Highly Sensitive Derivatives adjust_ph Adjust pH to Neutral or Basic check_conditions->adjust_ph Acidic pH lower_temp Lower Temperature (e.g., 0°C) check_conditions->lower_temp High Temperature use_milder_acid Use Milder Acid or Lower Concentration check_conditions->use_milder_acid Strong Acid Present inert_atmosphere_solution Use Inert Atmosphere (Sparged Solvent) check_conditions->inert_atmosphere_solution Suspected Oxidation add_antioxidant Add Antioxidant (e.g., BHT) check_conditions->add_antioxidant For Solution Storage Storage_Recommendations cluster_conditions compound 6-Fluoroindole Derivative storage_conditions Optimal Storage Conditions temperature Temperature 2-8°C (short-term) -20°C (long-term) compound->temperature light Light Protection Amber or Opaque Vial compound->light atmosphere Atmosphere Tightly Sealed (Inert Gas for high sensitivity) compound->atmosphere

References

troubleshooting low yield in 6-fluoroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, and to provide guidance on synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 6-fluoroindole?

A1: The most prominent and versatile methods for synthesizing 6-fluoroindole are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.[1][2] The Fischer synthesis is a classic method involving the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or ketone.[1] The Leimgruber-Batcho synthesis is often favored for industrial-scale production due to its typically high yields and milder reaction conditions.[2][3] It proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[2][4] Other methods like the Bischler-Möhlau and Madelung syntheses exist but are less common for this specific compound.[5][6]

Q2: Why is my purified 6-fluoroindole colored (e.g., pink or brown)?

A2: Indoles, including 6-fluoroindole, are susceptible to oxidation and degradation, which can lead to the formation of colored impurities.[7] This process can be accelerated by exposure to air, light, and residual acid from the synthesis.[7] To decolorize the product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization.[7] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent future discoloration.[7]

Q3: What are the typical impurities encountered in 6-fluoroindole synthesis?

A3: The impurity profile depends on the synthetic route. In the Leimgruber-Batcho synthesis, impurities can arise from incomplete reaction or over-reduction of the enamine intermediate.[3] For the Fischer indole synthesis, regioisomeric indole impurities can form if an unsymmetrical ketone is used.[3] Other common impurities include unreacted starting materials, reagents, and byproducts from their decomposition.[3]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] For larger-scale reactions, High-Performance Liquid Chromatography (HPLC) is an effective method that can provide near-real-time data on the consumption of starting materials and the formation of 6-fluoroindole and any significant byproducts.[3]

Troubleshooting Guides for Low Yield

Fischer Indole Synthesis

Q: I am attempting a Fischer Indole Synthesis of 6-fluoroindole and am observing a low yield and multiple spots on my TLC plate. What are the likely causes and solutions?

A: Low yields and multiple products in the Fischer Indole Synthesis can stem from several side reactions and suboptimal conditions.[5]

Potential Causes:

  • Isomer Formation: The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization, potentially leading to the formation of regioisomers.[5] If an unsymmetrical ketone is used, a mixture of two regioisomeric indoles may be produced.[3]

  • Incomplete Cyclization: The reaction requires harsh acidic conditions and high temperatures.[5] If the reaction is not heated sufficiently or for an adequate duration, you may observe unreacted phenylhydrazone.[5]

  • Degradation and Side Reactions: Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to rearrangement, dimerization, or the formation of tar-like polymeric byproducts.[5] The use of strong acids can sometimes lead to competing pathways like heterolytic N-N bond cleavage.[3]

Troubleshooting Steps & Solutions:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[5] A systematic screening of different acids and their concentrations can improve yield and selectivity.[5] Consider using milder Lewis acids like ZnCl₂ to reduce side reactions.[3]

  • Control Temperature: Carefully control the reaction temperature. Too high a temperature can promote side reactions and decomposition, while a temperature that is too low will result in an incomplete reaction.[3][5]

  • Monitor Reaction: Use TLC or LC-MS to monitor the reaction's progress to identify the optimal reaction time and prevent the formation of degradation products from prolonged heating.[5]

  • Purification: Column chromatography is often necessary to separate the desired 6-fluoroindole from isomers and other byproducts.[5]

Leimgruber-Batcho Synthesis

Q: My Leimgruber-Batcho synthesis of 6-fluoroindole is resulting in a significant amount of a polar byproduct and a low yield of the desired product. What is happening?

A: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, leading to a low yield of 6-fluoroindole.[5]

Potential Cause:

  • Over-reduction: This side reaction leads to the formation of a 2-aminophenylethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole and can be identified by its different retention factor on TLC.[5]

Troubleshooting Steps & Solutions:

  • Choice of Reducing Agent: The selection of the reducing agent for the cyclization of the β-dimethylamino-2-nitrostyrene intermediate is crucial.[5] While Raney nickel and hydrogen are common, alternatives like iron powder in acetic acid or sodium dithionite can offer better selectivity and milder conditions.[2][5]

  • Control of Reduction Conditions: Carefully control reaction parameters during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.[5]

  • Ensure Complete Enamine Formation: Before proceeding with the reductive cyclization, ensure the complete formation of the enamine intermediate by monitoring with HPLC.[3]

  • Easy Separation: Fortunately, the 2-aminophenylethylamine byproducts are basic and can often be easily separated from the neutral indole product by an acidic wash during the work-up.[5]

Bischler-Möhlau Synthesis

Q: The Bischler-Möhlau synthesis I am running is producing a lot of tar-like material and the yield is very low. How can I improve this?

A: The Bischler-Möhlau synthesis is known for requiring harsh conditions, which often leads to the formation of polymeric or tarry byproducts and consequently low yields.[5]

Troubleshooting Steps & Solutions:

  • Lower Reaction Temperature: Carrying out the reaction at a lower temperature can significantly reduce the formation of tarry side products and improve the overall yield.[5]

  • Microwave Irradiation: The use of microwave irradiation has been reported as a method to achieve milder reaction conditions and improve yields in this synthesis.[5]

  • Solvent Choice: The choice of a high-boiling point solvent can influence the reaction outcome. Experimenting with different solvents may help find optimal conditions.[5]

Data Presentation

Table 1: Comparison of Major Synthetic Routes for 6-Fluoroindole

FeatureLeimgruber-Batcho SynthesisFischer Indole Synthesis
Reaction Conditions Step 1: Reflux in DMF. Step 2: Catalytic hydrogenation or reduction (e.g., Fe/acetic acid).[2]Acid catalysis (e.g., H₂SO₄, PPA, ZnCl₂) with heating (80-150°C).[2]
Advantages Generally high yields, mild conditions for cyclization, avoids harsh acids, good for industrial scale.[2][3]Versatile, wide range of starting materials and catalysts can be used.[2]
Disadvantages Availability of substituted o-nitrotoluene starting materials can be a limitation.[2]Can produce isomeric mixtures with unsymmetrical ketones, requires harsh acidic conditions, potential for side reactions.[2]

Table 2: General Troubleshooting Summary for Low Yield

Potential CauseTroubleshooting Steps
Incomplete Reaction Ensure complete formation of intermediates (e.g., hydrazone in Fischer, enamine in Leimgruber-Batcho). Consider removing water in reversible steps. Monitor by TLC/HPLC.[3]
Suboptimal Temperature Monitor the internal reaction temperature closely. Inadequate heating leads to a sluggish reaction; excessive heat promotes side reactions and decomposition.[3]
Poor Mixing Inadequate agitation can cause localized concentrations of reactants/catalysts. Evaluate and optimize stirrer design and speed.[3]
Product Degradation 6-Fluoroindole can be sensitive to acid, base, or heat. Neutralize the reaction mixture promptly and avoid excessive temperatures during workup and purification.[3]
Ineffective Purification Optimize crystallization solvent and cooling profile. Wash the filter cake with a suitable cold solvent to remove impurities without significant product loss.[3]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Indole Synthesis

This protocol is a representative procedure and may require optimization.

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF).[4]

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).[4][5]

  • Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature. The crude enamine mixture can be used directly in the next step.[4]

Step 2: Reductive Cyclization

  • In a separate flask suitable for hydrogenation, prepare a suspension of a reducing agent, such as 10% Palladium on carbon (Pd/C) or Raney Nickel, in a solvent like ethanol or ethyl acetate.[4]

  • Add the crude enamine from Step 1 to the suspension.[4]

  • Introduce a hydrogen source, such as by pressurizing the reactor with hydrogen gas (typically 50 psi) or by careful dropwise addition of hydrazine hydrate.[1][4]

  • Stir the mixture vigorously. The reaction is often exothermic.[4]

  • Monitor the reaction by TLC for the disappearance of the colored enamine and the appearance of the UV-active indole product.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Catalysts like Raney Nickel and Pd/C can be pyrophoric when dry; always keep the filter cake wet with solvent.[4]

  • Wash the filter cake with additional solvent.[4]

  • Combine the filtrates and concentrate under reduced pressure to yield crude 6-fluoroindole.[4]

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization.[2][4]

Protocol 2: Fischer Indole Synthesis

This protocol is a general procedure and may require optimization.[2]

Step 1: Hydrazone Formation

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[2]

  • Add an appropriate aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).[2]

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[2]

  • The hydrazone can be isolated by filtration, or the reaction mixture can be carried directly to the next step.[2]

Step 2: Cyclization

  • To the hydrazone (or the reaction mixture from Step 1), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2]

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.[2]

Mandatory Visualization

G cluster_Troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity MonitorRxn 2. Monitor Reaction (TLC, HPLC) CheckPurity->MonitorRxn Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure IncompleteRxn Incomplete Reaction? MonitorRxn->IncompleteRxn SideProducts Side Products Formed? IncompleteRxn->SideProducts No OptimizeTime Optimize Reaction Time IncompleteRxn->OptimizeTime Yes OptimizeTemp Optimize Temperature SideProducts->OptimizeTemp Yes ImprovePurification Improve Purification (Chromatography, Recrystallization) SideProducts->ImprovePurification No OptimizeCat Optimize Catalyst/ Reagents OptimizeTemp->OptimizeCat

Caption: A logical workflow for troubleshooting low yield in chemical synthesis.

G cluster_LeimgruberBatcho Leimgruber-Batcho Synthesis Workflow SM 4-Fluoro-2-nitrotoluene + DMF-DMA Step1 Step 1: Enamine Formation (Reflux in DMF) SM->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH) Intermediate->Step2 Workup Workup & Purification (Filtration, Chromatography) Step2->Workup Product 6-Fluoroindole Workup->Product

Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.[2]

G cluster_FischerIndole Fischer Indole Synthesis Workflow SM 4-Fluorophenylhydrazine + Aldehyde/Ketone Step1 Step 1: Hydrazone Formation (e.g., in Ethanol) SM->Step1 Intermediate Phenylhydrazone Intermediate Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclization (e.g., PPA, heat) Intermediate->Step2 Workup Workup & Purification (Extraction, Chromatography) Step2->Workup Product 6-Fluoroindole Workup->Product

Caption: Workflow for the Fischer indole synthesis of 6-fluoroindole.[2]

References

Technical Support Center: Characterization of Impurities in 6-Fluoroindole-3-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoroindole-3-carboxaldehyde. The focus is on the characterization and mitigation of impurities that may arise during the synthetic process, particularly through the Vilsmeier-Haack formylation of 6-fluoroindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of the electron-rich 6-fluoroindole ring at the C3 position using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3]

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can originate from various sources throughout the manufacturing process.[4] These can be broadly categorized as:

  • Organic Impurities: Arising from starting materials, by-products of side reactions, intermediates, and degradation products.

  • Inorganic Impurities: These can include residual catalysts or reagents.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification steps.

Q3: My purified this compound has a pink or brownish color. What is the cause and how can it be resolved?

A3: Indole derivatives, including 6-fluoroindole, are prone to oxidation and degradation, which can result in the formation of colored impurities.[5] This process can be accelerated by exposure to air, light, and any residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step, such as recrystallization. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent discoloration.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on impurity characterization and mitigation.

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is best to prepare the reagent fresh for each reaction.[6]
Decomposition of DMF Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[7] Use freshly distilled or high-purity DMF.
Insufficient Reaction Temperature or Time For some substrates, the Vilsmeier-Haack reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider increasing the temperature or extending the reaction time if the starting material is not being consumed.[6]
Issue 2: Presence of Multiple Spots on TLC/HPLC of Crude Product

The presence of multiple spots in the crude reaction mixture indicates the formation of byproducts. Below is a summary of potential impurities and methods for their characterization.

Potential Impurities in this compound Synthesis

Impurity Potential Cause Characterization Notes
Unreacted 6-Fluoroindole Incomplete reaction.Can be identified by comparing the retention time in HPLC and Rf value in TLC with a standard of the starting material.
Isomeric Formylated Products (e.g., formylation at other positions) While formylation is electronically favored at the C3 position, minor isomers may form under certain conditions.Characterization can be achieved using 2D NMR techniques (COSY, HMQC, HMBC) to determine the position of the formyl group.
Di-formylated Indole Use of excess Vilsmeier reagent or prolonged reaction times.[4]This impurity will have a higher molecular weight, which can be detected by mass spectrometry. The presence of two aldehyde protons can be observed in the 1H NMR spectrum.
N-formyl-6-fluoroindole Reaction at the indole nitrogen.The N-formyl proton will have a characteristic chemical shift in the 1H NMR spectrum.
Oxidized/Degradation Products Exposure to air and light, especially during workup and purification.[5]These are often colored compounds and may have complex structures. LC-MS is a powerful tool for their identification.

Analytical Workflow for Impurity Identification

G cluster_0 Crude Product Analysis cluster_1 Impurity Isolation & Structural Elucidation TLC TLC Analysis (Initial Assessment) HPLC HPLC Analysis (Purity & Quantification) TLC->HPLC LCMS LC-MS Analysis (Molecular Weight of Impurities) HPLC->LCMS Prep_HPLC Preparative HPLC or Column Chromatography (Impurity Isolation) LCMS->Prep_HPLC Guide Isolation NMR NMR Spectroscopy (1H, 13C, 2D) (Structural Confirmation) Prep_HPLC->NMR HRMS High-Resolution Mass Spectrometry (Elemental Composition) Prep_HPLC->HRMS

Caption: Workflow for the identification and characterization of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction[1]

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 6-Fluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Oxalyl chloride or Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3 mL) in an ice bath. To this, slowly add oxalyl chloride (0.3 mL) or POCl₃ (1.05 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at 0°C for 1 hour.

  • Formylation: Dissolve 6-fluoroindole (4 mmol) in anhydrous DMF (1.5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) or by recrystallization.[1][5]

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a starting point for method development and may require optimization.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a suitable percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆FNO[8]
Molecular Weight 163.15 g/mol [8]
Appearance Yellow crystalline powder[9]
Melting Point 170-176 °C[9]
Purity (typical) ≥ 98% (HPLC)[9]

Table 2: 1H and 13C NMR Chemical Shift Data for Indole-3-carboxaldehyde (Reference) [10]

Note: The following data is for the parent indole-3-carboxaldehyde and serves as a reference. The fluorine atom in the 6-position will cause splitting and shifts in the observed spectrum of the target compound.

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
CHO ~10.0~185.0
H-2 ~8.3~138.0
H-4 ~8.1~124.0
H-5 ~7.2~123.0
H-6 ~7.2~122.0
H-7 ~7.5~112.0
C-3 -~118.0
C-3a -~124.5
C-7a -~137.0

Visualization of Key Processes

Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 6-Fluoroindole Indole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product H2O H2O (Workup) H2O->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 6-fluoroindole.

Troubleshooting Logic Diagram

G Start Vilsmeier-Haack Reaction Check_Yield Check Yield & Purity (TLC, HPLC) Start->Check_Yield Low_Yield Low or No Yield Check_Yield->Low_Yield No Impure Impure Product Check_Yield->Impure Partially Good_Yield High Yield & Purity Check_Yield->Good_Yield Yes Troubleshoot_Yield Troubleshoot: - Reagent activity - Reaction conditions - Starting material purity Low_Yield->Troubleshoot_Yield Characterize_Impurities Characterize Impurities: - LC-MS - Isolate (Prep HPLC) - NMR, HRMS Impure->Characterize_Impurities

Caption: Logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 6-Fluoroindole-3-carboxaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and scalable approach involves a two-stage process: first, the synthesis of the 6-Fluoroindole precursor, followed by its formylation. The two primary methods for synthesizing 6-Fluoroindole are the Leimgruber-Batcho and the Fischer indole syntheses. The subsequent formylation is almost exclusively achieved through the Vilsmeier-Haack reaction.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired this compound. What could it be?

A2: A common byproduct in the Vilsmeier-Haack formylation of indoles is the corresponding 3-cyanoindole. This can arise from the reaction of the formyl group with nitrogen-containing impurities or from certain work-up conditions.

Q3: My Vilsmeier-Haack reaction is sluggish and gives a low yield. What are the potential causes?

A3: Low yields in the Vilsmeier-Haack reaction can stem from several factors, including impure or wet reagents (especially DMF and POCl₃), suboptimal reaction temperature, or insufficient activation of the indole substrate. The Vilsmeier reagent is moisture-sensitive, and its effective formation is crucial for the reaction's success.

Q4: During scale-up, I'm facing issues with controlling the reaction temperature, especially during the Vilsmeier-Haack reaction. What are the risks?

A4: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of byproducts. For the subsequent formylation of 6-fluoroindole, excessive heat can cause degradation of the starting material and the product.

Q5: What are the best practices for purifying crude this compound?

A5: The most common methods for purification are recrystallization and column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities. For large-scale production, developing a robust recrystallization process is often more practical than chromatography.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in 6-Fluoroindole Synthesis (Precursor)
Potential Cause Recommended Solution
Poor quality of starting materials Ensure high purity of the starting materials (e.g., 4-fluorophenylhydrazine for Fischer synthesis or 4-fluoro-2-nitrotoluene for Leimgruber-Batcho).
Inappropriate acid catalyst (Fischer) The choice and concentration of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) are critical and may require empirical optimization for your specific substrate.
Suboptimal reaction temperature Monitor the internal reaction temperature closely. Insufficient heat can lead to a slow reaction, while excessive heat can cause decomposition.
Formation of isomeric byproducts (Fischer) If using an unsymmetrical ketone, a mixture of regioisomers can form. Modify the acid catalyst or reaction conditions to improve selectivity, or consider using a symmetrical ketone.
Catalyst inactivity (Leimgruber-Batcho) Ensure the reduction catalyst (e.g., Pd/C, Raney Nickel) is fresh and stored correctly. Catalyst poisoning can be more pronounced at larger scales.
Problem 2: Issues with the Vilsmeier-Haack Formylation
Potential Cause Recommended Solution
Low or no product yield Use anhydrous DMF and freshly distilled POCl₃ under an inert atmosphere (e.g., nitrogen or argon) as the Vilsmeier reagent is moisture-sensitive. Ensure the reaction temperature is optimal for your substrate; some indoles require heating to proceed efficiently.
Formation of 3-cyanoindole byproduct Use high-purity, anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere. Optimize reaction temperature and time, monitoring by TLC or LC-MS. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]
Multiple formylations This can occur with highly activated substrates. Carefully control the stoichiometry of the Vilsmeier reagent to substrate (a 1:1 to 1.5:1 ratio is a good starting point).
Product degradation 6-Fluoroindole and its aldehyde derivative can be sensitive to strong acids and high temperatures. Neutralize the reaction mixture promptly after completion and avoid excessive heat during workup and purification.[2]
Problem 3: Purification Challenges
Potential Cause Recommended Solution
"Oiling out" during recrystallization The boiling point of the solvent may be higher than the melting point of the compound, or the solution may be supersaturated with impurities. Choose a lower-boiling solvent or use a solvent/anti-solvent system.
Low recovery after recrystallization The compound may be too soluble in the cold recrystallization solvent. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary for dissolution and cool the solution thoroughly.
Poor separation in column chromatography The solvent system (eluent) is not optimal. Perform TLC with various solvent systems to find one that gives your product an Rf value of approximately 0.2-0.3.
Product discoloration (pink or brown) Indoles are susceptible to oxidation and degradation. Treat a solution of the crude product with activated charcoal before the final purification step. Store the purified compound under an inert atmosphere and protected from light.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroindole (Leimgruber-Batcho Method)

This protocol is adapted from a multi-kilogram scale synthesis and can be used as a template.[2]

Step 1: Enamine Formation

  • Charge a reactor with 4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine can be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 equivalents).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to 50°C and add ethyl acetate (~10 volumes).

Step 3: Workup and Purification

  • Cool the mixture to room temperature and filter to remove the iron residues.

  • Wash the filter cake with ethyl acetate.

  • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 6-Fluoroindole by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes.

Step 2: Formylation of 6-Fluoroindole

  • Dissolve 6-Fluoroindole (1 equivalent) in anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC.

  • For less reactive substrates, the temperature may need to be increased to 50-80°C.

Step 3: Workup and Purification

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

Quantitative Data

Table 1: Effect of Reaction Temperature on the Vilsmeier-Haack Formylation of Indoles (Illustrative)
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Notes
0 - 56~70-80>95Slower reaction rate, but generally cleaner with fewer byproducts.
Room Temperature (~25)2 - 4~85-95~90-95Good balance between reaction rate and purity for many indole substrates.
501 - 2>90~85-90Faster reaction, but may lead to increased byproduct formation and some product degradation.
801>85<85Recommended only for very unreactive substrates; significant risk of side reactions and decomposition.

Note: These are typical values for indole formylations and may vary for 6-fluoroindole. Optimization is recommended for each specific case.

Table 2: Recrystallization Solvents for this compound
Solvent SystemObservationsExpected Recovery
Ethanol Good solubility when hot, moderate solubility when cold.Good to high
Ethyl Acetate / Hexane Dissolve in hot ethyl acetate, add hexane as an anti-solvent until turbidity is observed, then clarify with a few drops of hot ethyl acetate.High
Isopropanol Similar to ethanol, can be an effective solvent.Good to high
Toluene Can be used, but care must be taken as the boiling point is higher.Moderate to good

Visualizations

Synthesis_Workflow cluster_precursor 6-Fluoroindole Synthesis cluster_formylation Vilsmeier-Haack Formylation cluster_purification Purification Start_LB 4-Fluoro-2-nitrotoluene Enamine_Formation Enamine Formation (DMF-DMA, 100°C) Start_LB->Enamine_Formation Reductive_Cyclization Reductive Cyclization (Fe, Acetic Acid) Enamine_Formation->Reductive_Cyclization Precursor_LB 6-Fluoroindole Reductive_Cyclization->Precursor_LB Precursor_Formylation 6-Fluoroindole Precursor_LB->Precursor_Formylation Formylation Formylation (0°C to RT) Precursor_Formylation->Formylation Vilsmeier_Reagent Vilsmeier Reagent Formation (POCl3, DMF, 0°C) Vilsmeier_Reagent->Formylation Product This compound Formylation->Product Crude_Product Crude Product Product->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product (>98%) Recrystallization->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Precursor Is the 6-Fluoroindole precursor pure? Start->Check_Precursor Purify_Precursor Purify 6-Fluoroindole (Recrystallization/Chromatography) Check_Precursor->Purify_Precursor No Check_Vilsmeier Are Vilsmeier reagents anhydrous and fresh? Check_Precursor->Check_Vilsmeier Yes Purify_Precursor->Check_Vilsmeier Use_Anhydrous Use anhydrous DMF and fresh POCl3 under N2 Check_Vilsmeier->Use_Anhydrous No Check_Temp Is the reaction temperature optimal? Check_Vilsmeier->Check_Temp Yes Use_Anhydrous->Check_Temp Optimize_Temp Optimize temperature (start low, then increase if needed) Check_Temp->Optimize_Temp No Check_Workup Is the workup procedure appropriate? Check_Temp->Check_Workup Yes Optimize_Temp->Check_Workup Optimize_Workup Use non-ammonia based quench (e.g., NaHCO3) Check_Workup->Optimize_Workup No Final_Purification Optimize final purification Check_Workup->Final_Purification Yes Optimize_Workup->Final_Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield Inverse correlation with purity at high T Time Reaction Time Time->Yield Longer times can lead to degradation Reagents Reagent Quality (Anhydrous) Reagents->Yield Crucial for Vilsmeier reagent formation Stoichiometry Stoichiometry Stoichiometry->Yield Excess can cause diformylation

Caption: Key parameter relationships in the Vilsmeier-Haack formylation.

References

Technical Support Center: Managing Acidic Byproducts in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing acidic byproducts and related challenges in indole synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice and frequently asked questions to help you navigate common issues encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise from acidic conditions during indole synthesis.

Problem Potential Root Cause(s) Recommended Solution(s)
Low Yield, Tar Formation, or Product Decomposition Harsh reaction conditions such as the use of very strong acids (e.g., H₂SO₄, PPA), high temperatures, or prolonged reaction times can lead to the degradation of starting materials and the desired indole product.[1]Optimize Reaction Conditions : Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately.[1] Use Milder Catalysts : Consider using milder Brønsted acids like acetic acid or Lewis acids such as zinc chloride (ZnCl₂), which can be effective at lower temperatures.[1]
Formation of Unwanted Regioisomers (e.g., in Fischer Synthesis) When using unsymmetrical ketones, the choice of acid catalyst and the reaction temperature can influence which enamine tautomer forms, leading to a mixture of regioisomeric indoles.[1]Modify the Acid Catalyst : Experiment with different Brønsted acids (HCl, p-TsOH) or Lewis acids (ZnCl₂, BF₃) to find the optimal selectivity for your desired isomer.[1] Control Reaction Temperature : Running the reaction at a lower temperature may favor the thermodynamically stable enamine, while a higher temperature can favor the kinetic product.[1]
Hydrolysis of Acid-Sensitive Functional Groups (e.g., Nitriles, Esters) Prolonged exposure to acidic conditions, especially during the reaction or a harsh aqueous work-up, can hydrolyze sensitive functional groups on the starting material or product.Prompt Neutralization : Once the reaction is complete, cool the mixture and immediately but carefully quench the acid with a weak base like a saturated sodium bicarbonate solution.[2] Use Anhydrous Conditions : Ensure all solvents and reagents are dry, as water is necessary for hydrolysis.[2]
Polymerization of the Indole Product Indoles can be sensitive to strong acids.[3] Protonation of the indole ring can make it susceptible to intermolecular reactions, leading to the formation of insoluble, high-molecular-weight polymers.[2]Use Milder Acid Catalysts : Avoid overly strong acids where possible.[2] Increase Dilution : Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular polymerization.[2] Prompt Work-up : Neutralize the reaction as soon as it is complete to minimize the product's exposure to acid.[2]

Frequently Asked Questions (FAQs)

Q1: How do I properly neutralize the acid catalyst after my indole synthesis is complete?

A1: After cooling the reaction mixture to room temperature, it should be carefully and slowly quenched by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add the base portion-wise with stirring until CO₂ evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This process neutralizes the acid catalyst, making the product suitable for extraction into an organic solvent.[4]

Q2: What are some milder alternatives to strong acids like sulfuric or polyphosphoric acid in the Fischer indole synthesis?

A2: Several milder alternatives can be effective and reduce byproduct formation. Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are useful catalysts that can promote the reaction under less harsh conditions.[1][5] In some cases, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or even acetic acid can be sufficient.[1][5] Additionally, green chemistry approaches using Brønsted acidic ionic liquids have been developed, which can serve as both the solvent and the catalyst.[6]

Q3: My indole derivative is known to be acid-sensitive. How should this affect my purification strategy?

A3: For acid-sensitive indoles, it is critical to ensure complete neutralization of the reaction mixture before proceeding with purification. After a standard aqueous work-up and extraction, purification is often achieved by recrystallization or column chromatography.[1][4] When using silica gel chromatography, be aware that standard silica gel can be slightly acidic. If your product is highly sensitive, consider using deactivated (neutral) silica gel or pre-treating the silica by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

Q4: Can the choice of acid catalyst influence the outcome of a Fischer indole synthesis beyond just reaction rate?

A4: Absolutely. The choice of catalyst is critical and can significantly impact the product distribution, particularly with unsymmetrical ketones.[1] The strength and type of acid (Brønsted vs. Lewis) can alter the equilibrium of the intermediate enamine tautomers, thereby directing the cyclization to favor one regioisomer over another.[1] Therefore, screening different acid catalysts is a key step in optimizing the regioselectivity of the reaction.[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutralization of an Acid-Catalyzed Indole Synthesis

This protocol describes a standard procedure for neutralizing the acidic catalyst and isolating the crude indole product.

Materials:

  • Completed reaction mixture containing the indole product and acid catalyst.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Separatory funnel, beakers, and flasks.

  • Rotary evaporator.

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC, remove it from the heat source and allow it to cool to room temperature. If the reaction was highly exothermic, an ice bath may be used for cooling.

  • Neutralization: Carefully and slowly pour the cooled reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate.[4] Add the mixture in portions to control the rate of gas (CO₂) evolution. Continue stirring until all the reaction mixture has been added and gas evolution has stopped. Check the pH of the aqueous layer with pH paper to ensure it is between 7 and 8.[4]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (e.g., 3 times the volume of the aqueous layer).[4]

  • Combine and Wash: Combine all the organic layers in the separatory funnel. Wash the combined organic layer with brine to remove residual water and inorganic salts.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[4]

  • Concentration: Filter off the drying agent. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield the crude indole product, which can then be purified.[4]

Visualizations

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for Acid-Related Issues Start Observe Undesired Reaction Outcome Problem What is the main issue? Start->Problem LowYield Low Yield / Tar Formation Problem->LowYield   Yield/Purity Isomers Mixture of Regioisomers Problem->Isomers Selectivity Decomposition Functional Group Decomposition Problem->Decomposition Stability Cause1 Potential Cause: Harsh Conditions (Strong Acid, High Temp) LowYield->Cause1 Cause2 Potential Cause: Incorrect Catalyst/Temp for Selectivity Isomers->Cause2 Cause3 Potential Cause: Prolonged Acid Exposure / Harsh Work-up Decomposition->Cause3 Solution1 Solution: - Use Milder Acid (e.g., ZnCl2) - Lower Temperature - Reduce Reaction Time Cause1->Solution1 Solution2 Solution: - Screen Different Lewis/Brønsted Acids - Adjust Temperature Cause2->Solution2 Solution3 Solution: - Prompt Neutralization After Reaction - Use Anhydrous Solvents Cause3->Solution3

Diagram 1: Troubleshooting Workflow for Acid-Related Issues

Experimental_Workflow Diagram 2: Experimental Workflow for Acid Neutralization Start Reaction Complete (Monitored by TLC) Cool Cool Reaction Mixture to Room Temperature Start->Cool Neutralize Quench with Saturated NaHCO₃ (aq) until pH 7-8 Cool->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify End Characterize Pure Indole Product Purify->End

Diagram 2: Experimental Workflow for Acid Neutralization

References

temperature control in the synthesis of indole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Indole-3-Carboxaldehydes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indole-3-carboxaldehydes, with a specific focus on temperature control during the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the Vilsmeier-Haack synthesis of indole-3-carboxaldehydes?

A1: Temperature control is crucial for several reasons. The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a highly exothermic reaction.[1] Without proper cooling, the temperature can rise uncontrollably, leading to the degradation of the reagent and the indole ring, resulting in the formation of dark, tar-like substances.[2] Additionally, precise temperature management is key to minimizing side reactions, such as chlorination and over-formylation, thereby ensuring higher product yield and purity.[3]

Q2: What are the optimal temperature ranges for the different stages of the reaction?

A2: The synthesis can be broken down into two main temperature-controlled stages:

  • Vilsmeier Reagent Formation: This step should be performed at a low temperature, typically between 0 °C and 5 °C. This is achieved by adding POCl₃ dropwise to DMF in an ice bath to manage the exothermic reaction.[1][4]

  • Formylation of Indole: The addition of the indole solution to the pre-formed Vilsmeier reagent should also be done at a low temperature, generally not exceeding 10 °C.[5] After the initial addition, the reaction conditions may vary. Some protocols suggest allowing the mixture to warm to room temperature, while others require heating to temperatures between 35 °C and 90 °C to drive the reaction to completion, especially for less reactive indole derivatives.[4][5]

Q3: Can elevated temperatures lead to side products?

A3: Yes, higher reaction temperatures can significantly increase the formation of unwanted byproducts. One common side reaction is the chlorination of the aromatic ring when using POCl₃.[3] Running the reaction at the lowest effective temperature is crucial to suppress this. Elevated temperatures can also promote polymerization and degradation of the indole, leading to lower yields and difficult purification.[2]

Q4: How can I monitor the reaction to know when to adjust the temperature?

A4: The best way to monitor the reaction's progress is by using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By analyzing small aliquots of the reaction mixture, you can track the consumption of the starting material (indole) and the formation of the desired indole-3-carboxaldehyde. This allows you to determine the optimal time to stop the reaction or proceed to a heating step, preventing the formation of byproducts from prolonged reaction times or excessive heat.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiment.

Issue 1: Formation of a Dark Tar-like Substance
  • Question: My reaction mixture turned into a dark, viscous tar, and the yield of my desired product is very low. What went wrong?

  • Answer: The formation of tar is a common sign of an uncontrolled exothermic reaction.

    • Cause: The temperature likely rose too high during the addition of POCl₃ to DMF or during the addition of indole. This leads to the polymerization and degradation of the indole ring.[2]

    • Solution:

      • Maintain Low Temperature: Ensure you are using an efficient cooling method, such as an ice-salt bath, to keep the temperature between 0-5 °C during the formation of the Vilsmeier reagent.[1]

      • Control Addition Rate: Add reagents dropwise and slowly to the stirred solution. This allows the cooling bath to dissipate the heat generated from the reaction effectively.[2]

      • Ensure Purity: Impurities in starting materials or solvents can catalyze side reactions. Use anhydrous DMF and freshly distilled POCl₃.[2]

Issue 2: Low or No Product Yield with Starting Material Remaining
  • Question: After the work-up, I recovered most of my starting indole, and the product yield is minimal. How can I improve the conversion?

  • Answer: This indicates that the reaction has not gone to completion, which can be due to insufficient reaction time or temperature.

    • Cause: The formylation reaction may be too slow at low temperatures, especially for indole substrates with electron-withdrawing groups.

    • Solution:

      • Increase Reaction Time: After the initial low-temperature addition, allow the reaction to stir for a longer period at room temperature (e.g., 2-4 hours), monitoring progress by TLC.[2]

      • Gentle Heating: If extending the time at room temperature is ineffective, cautiously warm the reaction mixture. Depending on the substrate's reactivity, heating to 35-90 °C may be required.[4][5] It is critical to find the lowest effective temperature to avoid side product formation.[3]

      • Verify Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure all reagents are anhydrous and glassware is thoroughly dried.[2]

Issue 3: Presence of Chlorinated Byproducts in the Final Product
  • Question: My final product is contaminated with a chlorinated version of my indole. How can I prevent this?

  • Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction.

    • Cause: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, a reaction that is promoted by higher temperatures.[3]

    • Solution:

      • Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.[3]

      • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[3]

Data Presentation

The following table summarizes the general effect of temperature on the synthesis of indole-3-carboxaldehydes via the Vilsmeier-Haack reaction. The values are illustrative and can vary based on the specific indole substrate and reaction scale.

Reaction TemperatureTypical StageExpected OutcomePotential Issues
0-10 °C Reagent formation & Indole additionControlled reaction, high selectivity for mono-formylation.Incomplete reaction for less reactive substrates.
20-40 °C Reaction progressionGood conversion for reactive substrates.Increased risk of side products if held too long.
> 50 °C Driving difficult reactionsNecessary for deactivated or sterically hindered indoles.Significant increase in tar, chlorination, and other byproducts.[2][3]

Experimental Protocols

General Protocol for the Synthesis of Indole-3-carboxaldehyde

This protocol is a general guideline and may require optimization for specific indole derivatives.

  • Vilsmeier Reagent Preparation:

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place anhydrous dimethylformamide (DMF, 4.4 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • With vigorous stirring, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[1]

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the indole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.[5]

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 35 °C. Stir at this temperature for 1-2 hours. The mixture may turn into a thick, opaque paste.[5] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully add crushed ice to quench the reaction.

    • Make the resulting solution alkaline (pH 8-9) by the slow addition of a 30% aqueous sodium hydroxide solution.[1][2]

    • Collect the precipitate by filtration, wash thoroughly with water, and air-dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Indole-3-Carboxaldehyde Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation A Cool DMF to 0 °C B Add POCl3 dropwise (Maintain T < 5 °C) A->B C Stir at 0 °C for 30 min B->C D Add Indole solution dropwise (Maintain T < 10 °C) C->D E Warm to 35 °C D->E F Stir for 1-2 hours (Monitor by TLC) E->F G Quench with Ice F->G H Basify with NaOH (pH 8-9) G->H I Filter & Wash Precipitate H->I J Dry & Recrystallize I->J

Caption: Workflow for Vilsmeier-Haack synthesis of indole-3-carboxaldehyde.

Troubleshooting Decision Tree

G Troubleshooting Temperature Control Issues Start Reaction Outcome? Tar Cause: Uncontrolled Exotherm Start->Tar Dark Tar Formed? LowYield Cause: Incomplete Reaction Start->LowYield Low Yield? SideProduct Cause: High Temperature Start->SideProduct Byproducts? Sol_Tar1 Improve Cooling & Slow Reagent Addition Tar->Sol_Tar1 Solution Sol_Yield1 Increase Reaction Time or Cautiously Heat (35-90 °C) LowYield->Sol_Yield1 Solution Sol_Side1 Run at Lowest Effective Temperature SideProduct->Sol_Side1 Solution

Caption: Decision tree for troubleshooting temperature issues in indole formylation.

References

Technical Support Center: Monitoring the Formylation of 6-Fluoroindole by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the Vilsmeier-Haack formylation of 6-fluoroindole.

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of the 6-fluoroindole formylation reaction.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - Insufficient concentration of the reaction mixture spotted.- The chosen visualization method is not suitable for the compounds.- Concentrate the reaction mixture before spotting.- Use a combination of visualization techniques. UV light (254 nm) is a good first choice for aromatic compounds.[1][2] If no spots are visible, use a chemical stain such as p-anisaldehyde, or a stain specific for indoles.[1][3]
Spots are streaking. - The sample is too concentrated.- The chosen solvent system is not optimal.- The compound is acidic or basic.- Dilute the sample before spotting.- Adjust the polarity of the solvent system. Adding a small amount of a more polar solvent like methanol can sometimes resolve streaking.[4]- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[4]
Starting material and product spots are not well-separated (Rf values are too close). - The polarity of the eluent is too high or too low.- Systematically vary the solvent system composition. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[4] Adjust the ratio to achieve an Rf value for the product between 0.2 and 0.4.[4]
Multiple unexpected spots appear on the TLC plate. - Formation of byproducts.- Decomposition of starting material or product.- The Vilsmeier-Haack reaction can sometimes produce byproducts.[5] Monitor the reaction closely by TLC to determine the optimal reaction time.[5]- Ensure anhydrous reaction conditions, as moisture can lead to side reactions.[5]
The product spot is very faint even after a long reaction time. - The reaction is slow or not proceeding.- The Vilsmeier reagent was not properly formed.- Check the quality of the reagents (POCl₃ and DMF).[5]- Ensure the reaction temperature is appropriate. The Vilsmeier-Haack reaction is typically carried out at low temperatures initially and then warmed.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical Rf value for 6-fluoroindole and its formylated product?

A1: The Rf value is highly dependent on the TLC plate and the solvent system used. Generally, the product, 6-fluoroindole-3-carbaldehyde, is more polar than the starting material, 6-fluoroindole, and will thus have a lower Rf value. In a solvent system of petroleum ether/ethyl acetate (2:1), the Rf of the starting indole material is approximately 0.8, while the formylated product has an Rf of about 0.2.[7]

Q2: What is the best way to visualize 6-fluoroindole and its derivatives on a TLC plate?

A2: Indole derivatives are often UV-active due to their aromatic nature, so visualization under a UV lamp at 254 nm is the primary non-destructive method.[2][8] For enhanced or alternative visualization, specific chemical stains can be used. A solution of sodium nitrite in hydrochloric acid is reported to produce red spots for indoles.[3] Another common general-purpose stain is p-anisaldehyde, which can produce a range of colors with different compounds upon heating.[1]

Q3: How can I confirm that the new, lower Rf spot is the desired product?

A3: While TLC provides strong evidence of reaction progress, it is not definitive proof of identity. To confirm that the new spot is 6-fluoroindole-3-carbaldehyde, you can run a co-spot. A co-spot involves spotting your reaction mixture on the TLC plate, and on the same lane, spotting a known standard of the product. If the new spot in your reaction mixture has the same Rf as the standard, it is likely the desired product. For absolute confirmation, the product should be isolated and characterized by other analytical techniques such as NMR, IR, and mass spectrometry.

Q4: My reaction seems to have stalled, with both starting material and product present on the TLC plate for an extended period. What should I do?

A4: If the reaction has stalled, it could be due to several factors, including insufficient reagent, decomposition of the Vilsmeier reagent, or a non-optimal reaction temperature. You could consider carefully adding more Vilsmeier reagent or slightly increasing the reaction temperature while monitoring the TLC for any changes, including the formation of byproducts.

Experimental Protocol: TLC Monitoring of 6-Fluoroindole Formylation

This protocol outlines the key steps for monitoring the Vilsmeier-Haack formylation of 6-fluoroindole using TLC.

1. Materials:

  • TLC plates (silica gel 60 F₂₅₄)
  • Developing chamber
  • Capillary tubes for spotting
  • Eluent (e.g., Hexane:Ethyl Acetate mixture)
  • Visualization tools: UV lamp (254 nm), staining solution (e.g., p-anisaldehyde stain), and a hot plate.

2. Sample Preparation:

  • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a glass capillary.
  • Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of saturated sodium bicarbonate solution to neutralize the acidic reaction mixture.
  • Vortex the vial and allow the layers to separate. Use the organic layer for TLC analysis.

3. TLC Plate Spotting:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
  • On the baseline, spot the starting material (6-fluoroindole) as a reference, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).

4. Development:

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.
  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.
  • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

5. Visualization and Analysis:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely.
  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[2]
  • If necessary, use a chemical stain for further visualization. For a p-anisaldehyde stain, dip the plate in the solution, gently heat it on a hot plate until colored spots appear.[8]
  • Calculate the Rf values for the starting material and the product. The reaction is complete when the starting material spot is no longer visible.

Quantitative Data Summary

Compound Structure Typical Eluent System Approximate Rf Value Visualization Method(s)
6-Fluoroindole (Starting Material)Indole ring with a fluorine at position 6Hexane:Ethyl Acetate (3:1)~0.6UV (254 nm), p-Anisaldehyde stain
6-Fluoroindole-3-carbaldehyde (Product)Indole ring with a fluorine at position 6 and a formyl group at position 3Hexane:Ethyl Acetate (3:1)~0.3UV (254 nm), p-Anisaldehyde stain, 2,4-Dinitrophenylhydrazine (for aldehydes)[3]

Note: Rf values are indicative and can vary based on specific experimental conditions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_tlc TLC Analysis cluster_analysis Analysis & Decision prep_reagents Prepare Vilsmeier Reagent (POCl₃ + DMF) start_reaction Start Formylation Reaction prep_reagents->start_reaction prep_sm Dissolve 6-Fluoroindole prep_sm->start_reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot quench Quench Aliquot take_aliquot->quench spot_tlc Spot TLC Plate (SM, Rxn, Co-spot) quench->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV (254 nm) &/or Stain develop_tlc->visualize_tlc decision Reaction Complete? visualize_tlc->decision workup Proceed to Work-up & Purification decision->workup Yes continue_reaction Continue Reaction & Monitoring decision->continue_reaction No continue_reaction->take_aliquot

Caption: Workflow for monitoring the formylation of 6-fluoroindole using TLC.

References

Validation & Comparative

Fluorine's Impact on the Biological Activity of Indole-3-Carboxaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive scaffolds is critical. This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated indole-3-carboxaldehydes, supported by experimental data and detailed protocols. The strategic introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, leading to profound changes in its biological profile, including metabolic stability and potency.

Enhanced Metabolic Stability of Fluorinated Indoles

The introduction of fluorine into the indole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes. By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked. This enhanced metabolic stability often translates to a longer half-life and improved pharmacokinetic profile in preclinical studies.[1]

Comparative Analysis of Anticancer Activity

While direct comparative studies on the anticancer activity of fluorinated versus non-fluorinated indole-3-carboxaldehydes are limited, research on related indole derivatives provides valuable insights.

One study on 5-fluoroindole-3-acetic acid, a closely related analogue, demonstrated significantly higher cytotoxicity towards V79 hamster fibroblasts in the presence of horseradish peroxidase compared to its non-fluorinated counterpart, indole-3-acetic acid.[2] This suggests that fluorination can, in some contexts, enhance the anticancer potential of indole derivatives.[2]

However, the effect of fluorination is not universally enhancing. A study on a library of 5-fluorinated indole phytoalexins revealed that these fluorinated analogues did not exhibit improved anticancer activity compared to the non-fluorinated lead compounds.[3] This highlights that the position and chemical context of the fluorine atom are crucial in determining its effect on biological activity.

Table 1: Comparative Cytotoxicity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Fluorination StatusReference
Indole-3-acetic acid + HRPV79Less PotentNon-fluorinated[2]
5-Fluoroindole-3-acetic acid + HRPV79More PotentFluorinated[2]
2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassininVariousLow µM rangeFluorinated[3]

Comparative Analysis of Antimicrobial Activity

The influence of fluorination on the antimicrobial properties of indole-3-carboxaldehyde derivatives has also been investigated. Halogenation, in general, has been noted to be significant for antimicrobial activity.

A study evaluating a series of indole-3-carboxamide-polyamine conjugates found that 5-bromo-substituted analogues were generally more broad-spectrum in their activity compared to non-halogenated counterparts. For instance, a 5-bromo-indole-3-carboxamide derivative exhibited potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM. While this study focuses on bromination, it underscores the potential of halogenation to enhance antimicrobial efficacy.

Another study investigated the effect of 6-fluoroindole on Serratia marcescens and determined its Minimum Inhibitory Concentration (MIC), although a direct comparison with non-fluorinated indole-3-carboxaldehyde was not provided in the same context.[4]

Research on indole-3-aldehyde hydrazide and hydrazone derivatives showed that these compounds possessed a broad spectrum of antimicrobial activity with MIC values ranging from 6.25-100 µg/ml.[5]

Table 2: Comparative Antimicrobial Activity of Halogenated Indole Derivatives

Compound/DerivativeMicroorganismMIC (µM or µg/mL)Halogenation StatusReference
5-Bromo-indole-3-carboxamide-PA3-6-3S. aureus, A. baumannii, C. neoformans≤ 0.28 µMBrominated
Indole-3-aldehyde hydrazonesVarious bacteria and fungi6.25-100 µg/mLNon-halogenated[5]
5-Bromoindole-3-aldehyde hydrazonesVarious bacteria and fungi6.25-100 µg/mLBrominated[5]
6-FluoroindoleS. marcescensNot directly comparedFluorinated[4]

Signaling Pathways Modulated by Indole-3-Carboxaldehydes

Indole-3-carboxaldehyde and its derivatives exert their biological effects by modulating various signaling pathways. In the context of inflammation, indole-3-carboxaldehyde has been shown to inhibit the NF-κB signaling pathway. For anticancer activity, indole derivatives are known to influence key pathways such as PI3K/Akt/mTOR and also the NF-κB pathway.

Signaling Pathway of Indole-3-Carboxaldehyde in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates Indole Indole-3-Carboxaldehyde Indole->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene

Caption: NF-κB signaling pathway and inhibition by indole-3-carboxaldehyde.

Experimental Workflow for Anticancer Activity Screening

start Obtain/Synthesize Fluorinated & Non-fluorinated Indole-3-carboxaldehydes cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) - Multiple cancer cell lines - Determine IC50 values start->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) - Confirm apoptotic cell death cytotoxicity->apoptosis If active mechanistic Mechanism of Action Studies (e.g., Western Blot) - Analyze key signaling pathways (PI3K/Akt, NF-κB) apoptosis->mechanistic end Further Preclinical Development mechanistic->end

Caption: A streamlined workflow for anticancer drug screening.

Experimental Protocols

Determination of Half-Maximal Inhibitory Concentration (IC50) for Anticancer Activity

The IC50 value, which represents the concentration of a compound required to inhibit 50% of a biological process, is a standard measure of a drug's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated indole-3-carboxaldehydes in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The mitochondrial succinate dehydrogenase in living cells converts the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.

Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the fluorinated and non-fluorinated indole-3-carboxaldehydes in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The incorporation of fluorine into the indole-3-carboxaldehyde scaffold can have a significant, though not always predictable, impact on its biological activity. Evidence suggests that fluorination can enhance metabolic stability and, in certain cases, increase anticancer and antimicrobial potency. However, the specific position of the fluorine atom and the overall molecular structure are critical determinants of the final biological effect. Researchers and drug development professionals should consider strategic fluorination as a valuable tool for optimizing the pharmacological properties of indole-based compounds, with the understanding that empirical testing is essential to validate the effects of such modifications. The provided protocols offer a robust framework for conducting these comparative evaluations.

References

A Comparative Guide to 6-Fluoroindole-3-carboxaldehyde and 5-Fluoroindole-3-carboxaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the indole scaffold has been a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The position of this halogen substitution can dramatically alter a molecule's interaction with biological targets. This guide provides an objective comparison of two constitutional isomers, 6-Fluoroindole-3-carboxaldehyde and 5-Fluoroindole-3-carboxaldehyde, based on available experimental data for these and closely related compounds.

Overview of Biological Activities

Both 5- and 6-fluoroindole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][2] The electron-withdrawing nature of the fluorine atom, combined with its small size, can influence the acidity of the indole N-H, the molecule's lipophilicity, and its ability to form hydrogen bonds, all of which are critical for target binding.[3]

While direct comparative data for this compound and 5-Fluoroindole-3-carboxaldehyde in the same biological assays is limited in publicly available literature, studies on the parent fluoroindoles and their derivatives provide strong evidence that the isomeric position of the fluorine atom is a key determinant of biological function.

Comparative Biological Data

To illustrate the impact of the fluorine position, the following table summarizes the antimicrobial activity of the parent compounds, 5-Fluoroindole and 6-Fluoroindole, against Mycobacterium tuberculosis.

CompoundBiological ActivityTarget OrganismAssay TypeKey Metric (Unit)ResultReference
5-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[4]
6-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0[4]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

As the data indicates, 5-Fluoroindole is significantly more potent than 6-Fluoroindole in inhibiting the growth of Mycobacterium tuberculosis.[4] This suggests that the electronic and steric differences imparted by the fluorine at the 5-position lead to a more favorable interaction with the biological target in this organism compared to the 6-position.

While this data is for the parent indoles, it underscores the critical role of the fluorine position and suggests that 5-Fluoroindole-3-carboxaldehyde may exhibit different potency compared to this compound in various biological assays.

Derivatives of 5-fluoroindole have also shown promise in other therapeutic areas. For instance, derivatives of 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, with IC50 values significantly lower than the standard drug acarbose.[3] Furthermore, 5-fluoroindole-3-acetic acid has demonstrated significant cytotoxicity against cancer cell lines when activated by horseradish peroxidase.[5]

Research into derivatives of indole-3-carboxaldehyde has revealed a wide array of biological activities, including antioxidant and antimicrobial properties.[6][7]

Experimental Protocols

To facilitate further research and a direct comparison of this compound and 5-Fluoroindole-3-carboxaldehyde, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound and 5-Fluoroindole-3-carboxaldehyde stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[4]

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound and 5-Fluoroindole-3-carboxaldehyde stock solutions (in DMSO)

  • Acarbose (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of pNPG solution to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 80 µL of 0.2 M sodium carbonate solution to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.[3]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (6-FICA & 5-FICA) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of fluoroindole-3-carboxaldehydes using the MTT assay.

Alpha_Glucosidase_Inhibition_Workflow α-Glucosidase Inhibition Assay Workflow start Start prepare_plate Prepare 96-well Plate: Buffer, Test Compound, α-Glucosidase start->prepare_plate pre_incubate Pre-incubate 15 min at 37°C prepare_plate->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate 30 min at 37°C add_substrate->incubate stop_reaction Stop Reaction with Sodium Carbonate incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the α-glucosidase enzyme inhibition assay.

General_Signaling_Pathway Potential Signaling Pathway Inhibition ligand Fluoroindole Derivative receptor Cell Surface Receptor (e.g., Kinase) ligand->receptor Binds and Inhibits signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Blocked transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor Blocked cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) transcription_factor->cellular_response

Caption: A generalized signaling pathway potentially inhibited by fluoroindole derivatives.

References

A Comparative Guide to the Analytical Validation of 6-Fluoroindole-3-carboxaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 6-Fluoroindole-3-carboxaldehyde purity. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the safety and efficacy of the final products.[1][2] This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical methodology for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of this compound, with typical purity specifications being ≥ 98%.[1] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for quality control in both research and manufacturing settings.

Table 1: HPLC Performance Data (Representative)
Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.0007 mg/mL
Limit of Quantitation (LOQ)~0.0021 mg/mL
SpecificityPeak purity index > 0.99

Note: The data presented in Table 1 are representative values for a validated HPLC method for a similar fluoroquinolone compound and are illustrative of the expected performance for a this compound assay.[3]

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of a this compound sample and quantify any impurities.

Instrumentation:

  • HPLC system with a UV/Visible or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized this compound sample to a final concentration of 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep_standard Prepare Reference Standard Solution (0.1 mg/mL) hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_system chrom_separation Chromatographic Separation hplc_system->chrom_separation detection UV Detection (270 nm) chrom_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc final_report Final Purity Report purity_calc->final_report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable, often complementary, information.

Table 2: Comparison of Analytical Methods for Purity Determination
MethodPrincipleKey AdvantagesKey Disadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High sensitivity, high resolution, excellent for quantitative analysis, applicable to a wide range of non-volatile compounds.[4]Higher cost of instrumentation and solvents, more complex method development.
GC Partitioning of volatile compounds between a gaseous mobile phase and a solid or liquid stationary phase.Excellent for analyzing volatile and semi-volatile impurities (e.g., residual solvents).[4]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field; signal area is directly proportional to the number of nuclei.Absolute quantitative method without the need for a specific reference standard of the analyte, provides structural information.[5]Lower sensitivity compared to HPLC, requires a highly pure internal standard, higher instrument cost.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides the absolute purity of crystalline substances without the need for a reference standard, fast analysis.[6][7]Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point; not suitable for amorphous materials or compounds that decompose on melting.[7]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for impurity identification and structural elucidation.[8]Higher cost and complexity of instrumentation compared to HPLC-UV.

Orthogonal and Complementary Techniques

For a comprehensive purity profile, especially during drug development, employing orthogonal methods (methods based on different principles) is highly recommended.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR), particularly ¹⁹F NMR, is a powerful tool for fluorinated compounds like this compound.[5] It offers an absolute quantification method, as the signal intensity is directly proportional to the molar concentration of the analyte.

Experimental Protocol: ¹⁹F qNMR Purity Assay

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., trifluoroacetic acid) into a vial.[5]

  • Dissolution: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum under quantitative conditions (ensuring full relaxation of the nuclei).

  • Analysis: The purity is calculated by comparing the integrated area of the fluorine signal from the analyte to that of the internal standard.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the absolute purity of highly pure, crystalline substances.[7] The method is based on the Van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[6][9]

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: The purity is calculated from the shape of the melting peak using specialized software.

start Synthesized This compound hplc Primary Purity Assay (HPLC) start->hplc qnmr Orthogonal Purity Assay (qNMR) start->qnmr dsc Absolute Purity Check (DSC) start->dsc lcms Impurity Identification (LC-MS) start->lcms decision Purity Meets Specification? hplc->decision qnmr->decision dsc->decision lcms->decision pass Release for Further Use decision->pass Yes fail Further Purification / Re-synthesis decision->fail No

Caption: Logical Flow for Comprehensive Purity Assessment.

Conclusion

For the definitive purity assessment of this compound, a validated reversed-phase HPLC method is indispensable. It provides accurate and reproducible quantitative results, which are essential for quality control in a research and drug development setting. However, for comprehensive characterization and to ensure the highest level of quality, orthogonal methods such as qNMR and DSC should be employed. Furthermore, coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of any unknown impurities. By employing a combination of these analytical techniques, researchers can ensure the quality and integrity of this compound for its intended applications.

References

A Spectroscopic Comparison of 6-Fluoroindole-3-carboxaldehyde and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of molecular scaffolds and their derivatives is paramount for confirming identity, purity, and structural features. This guide provides a comparative analysis of the spectroscopic properties of 6-fluoroindole-3-carboxaldehyde and its analogs, supported by experimental data and protocols.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The introduction of a fluorine atom at the 6-position of the indole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives attractive for medicinal chemistry applications. This guide focuses on the comparative analysis of their spectroscopic signatures using UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives include substitutions on the indole nitrogen (N-1 position) and at the 2-position of the indole ring, providing a basis for understanding structure-spectra correlations.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-2H-4H-5H-7Aldehyde CHOOther Signals
This compound8.25 (s)7.98 (dd, J=8.8, 5.2 Hz)7.08 (ddd, J=9.2, 8.8, 2.4 Hz)7.55 (dd, J=9.2, 2.4 Hz)10.05 (s)8.50 (br s, NH)
1-Methyl-6-fluoroindole-3-carboxaldehyde8.10 (s)7.85 (dd, J=8.8, 5.2 Hz)7.00 (ddd, J=9.2, 8.8, 2.4 Hz)7.45 (dd, J=9.2, 2.4 Hz)9.98 (s)3.85 (s, 3H, N-CH₃)
1-Benzyl-6-fluoroindole-3-carboxaldehyde8.15 (s)7.90 (dd, J=8.8, 5.2 Hz)7.05 (ddd, J=9.2, 8.8, 2.4 Hz)7.50 (dd, J=9.2, 2.4 Hz)10.00 (s)5.35 (s, 2H, N-CH₂), 7.25-7.40 (m, 5H, Ar-H)
2-Methyl-6-fluoroindole-3-carboxaldehyde-7.80 (dd, J=8.8, 5.2 Hz)6.95 (ddd, J=9.2, 8.8, 2.4 Hz)7.40 (dd, J=9.2, 2.4 Hz)10.10 (s)2.70 (s, 3H, C2-CH₃), 8.40 (br s, NH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aAldehyde C=OOther Signals
This compound138.5118.0124.5122.0111.0 (d, J=24 Hz)161.0 (d, J=240 Hz)108.0 (d, J=26 Hz)136.0 (d, J=12 Hz)185.0-
1-Methyl-6-fluoroindole-3-carboxaldehyde139.0117.5124.0121.5110.5 (d, J=24 Hz)160.5 (d, J=240 Hz)107.5 (d, J=26 Hz)136.5 (d, J=12 Hz)184.533.0 (N-CH₃)
1-Benzyl-6-fluoroindole-3-carboxaldehyde139.2117.8124.2121.8110.8 (d, J=24 Hz)160.8 (d, J=240 Hz)107.8 (d, J=26 Hz)136.8 (d, J=12 Hz)184.850.5 (N-CH₂), 127-135 (Ar-C)
2-Methyl-6-fluoroindole-3-carboxaldehyde145.0115.0124.8121.0110.0 (d, J=24 Hz)160.0 (d, J=240 Hz)107.0 (d, J=26 Hz)135.5 (d, J=12 Hz)186.014.0 (C2-CH₃)

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹) ν(N-H)IR (cm⁻¹) ν(C=O)Mass Spectrum (m/z) [M]⁺
This compound32501660163.04
1-Methyl-6-fluoroindole-3-carboxaldehyde-1665177.06
1-Benzyl-6-fluoroindole-3-carboxaldehyde-1668253.09
2-Methyl-6-fluoroindole-3-carboxaldehyde32401655177.06

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below for researchers who wish to perform similar analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Obtain spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane) with a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectrum from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Visualizing Experimental Workflow and Signaling Pathway Impact

To further aid in the understanding of the experimental process and the potential biological implications of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output synthesis Synthesis of this compound Derivatives purification Purification (Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms uv_vis UV-Vis purification->uv_vis interpretation Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation uv_vis->interpretation guide Comparison Guide interpretation->guide

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression derivative 6-Fluoroindole Derivative derivative->receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

A Comparative Analysis of Indole-3-Carboxaldehyde Analogues as Potent Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

Indole-3-carboxaldehyde and its analogues have emerged as a promising class of compounds in the quest for novel antioxidant agents. Their inherent chemical scaffold offers a versatile platform for structural modifications, leading to a wide array of derivatives with varying degrees of antioxidant efficacy. This guide provides a comprehensive comparative study of these analogues, presenting quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways involved in their antioxidant action.

Quantitative Antioxidant Activity: A Comparative Overview

The antioxidant potential of various indole-3-carboxaldehyde analogues has been evaluated using a range of in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and microsomal lipid peroxidation (LPO) inhibition assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM/ml)Microsomal Lipid Peroxidation (LPO) Inhibition IC50 (µM/ml)
Indole-3-carboxaldehyde (3) 121 ± 0.570 ± 0.7
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (4) 159 ± 0.475 ± 0.4
Analogue 5a 18 ± 0.124 ± 0.3
Analogue 5b 21 ± 0.229 ± 0.8
Analogue 5c 109 ± 0.5118 ± 0.1
Analogue 5d 120 ± 0.1120 ± 0.3
Analogue 5e 16 ± 0.821 ± 0.5
Analogue 5f 8 ± 0.97 ± 0.1
Analogue 5g 13 ± 0.216 ± 0.9
Butylated Hydroxyanisole (BHA) (Standard) 11 ± 0.59 ± 0.1

Data compiled from a study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines.[1][2][3]

The data reveals that the conjugation of aryl amines to the indole-3-carboxaldehyde scaffold significantly enhances antioxidant activity. Notably, compound 5f demonstrated superior antioxidant potential, even surpassing the standard antioxidant, Butylated Hydroxyanisole (BHA), in both DPPH and LPO assays.[2] This suggests that specific substitutions on the aryl amine moiety play a crucial role in modulating the antioxidant capacity of these analogues.

Deciphering the Antioxidant Mechanism: The Keap1-Nrf2 Signaling Pathway

Indole derivatives are known to exert their antioxidant effects, at least in part, through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, in the presence of oxidative stress or certain electrophilic compounds like indole analogues, Keap1 undergoes a conformational change. This change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of cytoprotective enzymes, thereby bolstering the cell's antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole-3-Carboxaldehyde Analogue Keap1_active Keap1 (Active) Indole->Keap1_active modifies ROS Oxidative Stress (ROS) ROS->Keap1_active oxidizes Nrf2 Nrf2 Keap1_active->Nrf2 sequesters Keap1_inactive Keap1 (Inactive) (Conformational Change) Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_stabilized Nrf2 (Stabilized) Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuclear Nrf2 Nrf2_stabilized->Nrf2_nuclear translocation ARE ARE (Antioxidant Response Element) Nrf2_nuclear->ARE binds to sMaf sMaf sMaf->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates

Keap1-Nrf2 signaling pathway activation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (indole-3-carboxaldehyde analogues)

  • Standard antioxidant (e.g., Ascorbic acid, BHA, or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Test Samples: Dissolve the test compounds and the standard antioxidant in a suitable solvent to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or the standard to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution to 96-well Plate prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Indole Analogues & Standard add_samples Add 100 µL of Samples/ Standard to Wells prep_samples->add_samples add_dpph->add_samples incubate Incubate in Dark (30 min, RT) add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

References

Assessing the Anti-inflammatory Potential of 6-Fluoroindole-3-carboxaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anti-inflammatory properties. Among these, derivatives of 6-fluoroindole-3-carboxaldehyde have emerged as a promising class of molecules for the development of novel anti-inflammatory agents.[1] This guide provides a comparative assessment of the anti-inflammatory potential of these derivatives by consolidating data from various studies on related indole compounds. It aims to offer a clear, data-driven overview for researchers engaged in the discovery and development of new anti-inflammatory drugs.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly COX-2, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are primary targets.

In Vitro Inhibitory Activity of Indole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various indole derivatives against COX-1, COX-2, TNF-α, and IL-6, as reported in the literature. While specific data for a comprehensive series of this compound derivatives is not available in a single comparative study, the presented data from analogous indole structures provide valuable insights into their potential efficacy.

Compound ClassDerivative/CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Indole-based COX Inhibitors Indole-chalcone hybrid 4COX-2Not specified, but showed 61.74% inhibition in vivoDiclofenac Potassium54.98% inhibition
Pyrrole carboxylic acid derivative 4hCOX-1>10Ibuprofen6.44
Pyrrole carboxylic acid derivative 4kCOX-2>10CelecoxibNot specified
N-substituted indole conjugate 4TNF-αNot specified, but reduced levels by 71%--
N-substituted indole conjugate 4IL-6Not specified, but reduced levels by 53%--
Thalidomide Analogues Sulfonyl-containing analogueTNF-αDownregulated productionThalidomide, Lenalidomide-
Sulfonyl-containing analogueIL-6Downregulated productionThalidomide, Lenalidomide-

Key Signaling Pathways in Inflammation Modulated by Indole Derivatives

Indole derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. A predominant mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes induces transcription Indole Indole Derivatives Indole->IKK inhibit Indole->NFkB_nuc inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition by indole derivatives.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for key in vitro and in vivo experiments commonly employed in the assessment of indole derivatives.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Procedure:

    • Ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor.

    • The test compound (a this compound derivative) at various concentrations is added to the enzyme solution.

    • The reaction is initiated by the addition of arachidonic acid and a colorimetric substrate.

    • The absorbance is measured spectrophotometrically to determine the rate of substrate oxidation.

    • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Principle: This assay quantifies the inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production in cultured macrophages stimulated with LPS.

  • Procedure:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (100 ng/mL) is added to stimulate the cells, and they are incubated for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using commercial ELISA kits.

    • The percentage of inhibition is calculated, and IC50 values are determined.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.

  • Procedure:

    • Wistar rats are fasted overnight.

    • The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated group with the control group.

Experimental and Drug Discovery Workflow

The development of novel anti-inflammatory agents from this compound derivatives follows a structured workflow from initial synthesis to preclinical evaluation.

G Drug Discovery Workflow for Anti-inflammatory Indole Derivatives cluster_0 Discovery and Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Lead Identification (this compound) B Derivative Synthesis A->B C Structural Characterization (NMR, Mass Spec) B->C D COX Inhibition Assays C->D E Cytokine Production Assays (TNF-α, IL-6) D->E F Cytotoxicity Assays E->F G Carrageenan-Induced Paw Edema F->G H Analgesic Activity Testing G->H I Toxicology Studies H->I J Structure-Activity Relationship (SAR) Studies I->J K ADMET Profiling J->K

Caption: A typical workflow for the discovery and development of anti-inflammatory indole derivatives.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anti-inflammatory therapeutics. The compiled data on related indole structures indicate a strong potential for these compounds to inhibit key inflammatory mediators such as COX-2, TNF-α, and IL-6, likely through the modulation of the NF-κB signaling pathway. Further systematic investigation, involving the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate their therapeutic potential and identify lead candidates for further development. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

validation of 6-Fluoroindole-3-carboxaldehyde as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a promising molecular scaffold is a critical first step in the design of novel kinase inhibitors. This guide provides an objective comparison of established kinase inhibitor scaffolds, supported by experimental data and detailed methodologies for their validation. While direct and extensive validation data for 6-Fluoroindole-3-carboxaldehyde as a kinase inhibitor scaffold is not yet widely published, the indole scaffold, of which it is a derivative, is a well-established "privileged structure" in medicinal chemistry. The introduction of a fluorine atom, as in 6-fluoroindole, can significantly modulate a molecule's physicochemical and pharmacological properties, making it an area of interest for drug discovery.[1] This guide will compare the broader class of indole and azaindole scaffolds against other common kinase inhibitor backbones.

Comparative Analysis of Kinase Inhibitor Scaffolds

The following table summarizes the inhibitory activity of exemplary compounds from different scaffolds against various kinases. This data is intended to provide a comparative overview of the potential potency and selectivity associated with each scaffold.

Scaffold ClassExemplary CompoundTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Indole/Azaindole Compound with 7-azaindole scaffoldROCK---
C-3 aryl-7-azaindole derivativeJAK2260Aryl purine derivative496
5-substituted indazoleRock2, Gsk3β, Aurora2, Jak2Potent Inhibition--
7-azaindolylideneimidazoleCdc720--
Quinoline Tivantinib (ARQ197)c-MET---
Purine AMG319PI3Kδ---
Pyrazolopyrimidine -KDR, Flt3, c-KitLow nanomolar--
Naphtho[1,2,3-de]quinoline-2,7-dione Compound 14GSK-3α, PKBβ, ERK2~2000 (GSK-3α), 14900 (PKBβ), 21300 (ERK2)--
Compound 19GSK-3α, PKBβ, PKCγ~2000 (GSK-3α), 24600 (PKBβ), 11000 (PKCγ)--

Note: IC50 values are highly dependent on the specific assay conditions. This table is for comparative purposes only.

Experimental Protocols for Kinase Inhibitor Scaffold Validation

The validation of a potential kinase inhibitor scaffold involves a multi-step process encompassing biochemical and cell-based assays to determine its activity, potency, selectivity, and mechanism of action.[2]

In Vitro Kinase Activity Assays (Biochemical Assays)

These assays are the initial step to determine if a compound directly inhibits the target kinase's activity.[2] A common method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[3]

Protocol: Luminescence-Based Kinase Activity Assay [3]

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test compound (e.g., a this compound derivative)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction:

      • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

      • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

      • Initiate the reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of an inhibitor within a cellular context, providing more physiologically relevant data.[4] These assays can measure the inhibition of a specific signaling pathway or the effect on cell viability.[4][5]

Protocol: Cellular Phosphorylation Assay [5]

  • Principle: This assay quantifies the phosphorylation of a kinase's substrate within cells. A decrease in substrate phosphorylation upon treatment with the inhibitor indicates its activity.[5]

  • Procedure:

    • Cell Culture and Treatment:

      • Culture cells that endogenously express the target kinase or have been engineered to do so.

      • Treat the cells with various concentrations of the test compound for a specific duration.

    • Cell Lysis: Lyse the cells to release the intracellular proteins.

    • Quantification of Phosphorylation:

      • Use an ELISA-based method with a phospho-specific antibody that recognizes the phosphorylated form of the substrate and another antibody that recognizes the total substrate protein.

      • The ratio of phosphorylated to total substrate is determined.

    • Data Analysis: A reduction in the phosphorylation signal in treated cells compared to control cells indicates kinase inhibition. IC50 values can be calculated from a dose-response curve.[5]

Protocol: Cell Proliferation Assay (e.g., Ba/F3 cells) [4][5]

  • Principle: This assay is used for oncogenic kinases that drive cell proliferation. The Ba/F3 cell line is dependent on the cytokine IL-3 for survival. When these cells are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. Inhibition of this kinase will lead to cell death.[5]

  • Procedure:

    • Cell Culture: Culture the engineered Ba/F3 cells in the absence of IL-3.

    • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.

    • Viability Assessment: After a set incubation period (e.g., 72 hours), measure cell viability using a standard method such as an MTS or CellTiter-Glo assay.

    • Data Analysis: A decrease in cell viability indicates that the compound is inhibiting the oncogenic kinase. IC50 values can be determined by plotting cell viability against the inhibitor concentration.[4]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Validation A Compound Synthesis (e.g., 6-Fluoroindole derivative) B In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 & Ki B->C D Cellular Phosphorylation Assay C->D E Cell Proliferation Assay C->E F Determine Cellular Potency D->F E->F G Selectivity Profiling (Kinase Panel) F->G H Mechanism of Action Studies (e.g., SPR, ITC) F->H

Caption: Workflow for kinase inhibitor scaffold validation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB activates mTORC1 mTORC1 Akt/PKB->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 6-Fluoroindole Scaffold Inhibitor 6-Fluoroindole Scaffold Inhibitor 6-Fluoroindole Scaffold Inhibitor->Akt/PKB inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

comparing the efficacy of different synthetic routes to 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 6-Fluoroindole-3-carboxaldehyde is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and cost of a research program. This guide provides a comparative analysis of four prominent synthetic methodologies for the preparation of this compound: the Vilsmeier-Haack reaction, the Fischer indole synthesis, the Bartoli indole synthesis, and the Reimer-Tiemann reaction.

This comparison focuses on key efficacy metrics such as reaction yield, purity, and the nature of the experimental protocols. All quantitative data is summarized for ease of comparison, and detailed experimental procedures for the most viable routes are provided.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting Material(s)Key ReagentsReaction TimeYield (%)Purity
Vilsmeier-Haack Reaction 6-Fluoroindole or 4-Fluoro-2-methylanilinePOCl₃ or Oxalyl Chloride, DMF~6-10 hours84-93% (analogous)High
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Aldehyde precursorAcid catalyst (e.g., PPA, H₂SO₄)VariesModerate to HighVariable
Bartoli Indole Synthesis Ortho-substituted nitroareneVinyl Grignard reagent~8 hours18-50% (azaindole analogs)Good
Reimer-Tiemann Reaction 6-FluoroindoleChloroform, Strong baseVariesLow to ModerateOften yields mixtures

In-Depth Analysis of Synthetic Routes

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] This method typically involves the reaction of the indole with a Vilsmeier reagent, which is prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2]

A particularly efficient one-pot variation of this reaction starts from a substituted aniline, leading directly to the indole-3-carboxaldehyde. For analogous fluoro-substituted indole-3-carboxaldehydes, this one-pot method has been reported to provide high yields.[3]

Advantages:

  • High yields are often achievable.

  • The reaction conditions are generally mild.

  • The one-pot synthesis from anilines is highly efficient and atom-economical.

Disadvantages:

  • The Vilsmeier reagent is moisture-sensitive.

  • Stoichiometric amounts of activating agents are typically required, although catalytic versions are being developed.[4]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5][6][7] For the synthesis of this compound, 4-fluorophenylhydrazine would be reacted with a suitable three-carbon aldehyde equivalent.

Advantages:

  • A well-established and widely applicable method.

  • A broad range of substituted indoles can be synthesized.

Disadvantages:

  • The reaction often requires harsh acidic conditions and elevated temperatures.

  • The formation of regioisomers is possible with unsymmetrical ketones.

  • Yields can be variable depending on the substrates and reaction conditions.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a valuable method for the preparation of substituted indoles, particularly those with substitution at the 7-position.[8][9][10][11] The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[8][9][10][11] While not as commonly employed for 6-substituted indoles, it offers a unique approach to indole synthesis.

Advantages:

  • Provides access to sterically hindered indoles.

  • Can be used to synthesize a variety of substituted indoles.

Disadvantages:

  • Requires the use of a Grignard reagent, which necessitates anhydrous conditions.

  • Yields can be moderate, as seen in the synthesis of analogous azaindoles.

  • The starting nitroarenes may not be as readily available as the precursors for other methods.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles. The reaction typically involves the treatment of the substrate with chloroform in the presence of a strong base.

Advantages:

  • Uses relatively simple and inexpensive reagents.

Disadvantages:

  • Yields are often low to moderate.

  • The reaction can produce a mixture of products, including chlorinated byproducts.

  • The harsh basic conditions can be incompatible with sensitive functional groups.

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Fluoroindole

This protocol is a general procedure for the formylation of 6-fluoroindole.

Materials:

  • 6-Fluoroindole

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • 2 N Sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 mL) in an ice bath.

  • Slowly add oxalyl chloride (0.3 mL) dropwise to the cooled DMF with stirring.

  • Stir the resulting mixture at 0 °C for 1 hour to form the Vilsmeier reagent.

  • Dissolve 6-fluoroindole (4 mmol) in anhydrous DMF (1.5 mL).

  • Slowly add the 6-fluoroindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Upon completion of the reaction, add 2 N sodium hydroxide solution (2 mL) and heat the mixture to 100 °C for 10 minutes.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v) as the eluent to obtain pure this compound.

One-Pot Synthesis of this compound via Vilsmeier-Haack Reaction (based on analogous procedures)[3]

This protocol describes a one-pot synthesis starting from 4-fluoro-2-methylaniline.

Materials:

  • 4-Fluoro-2-methylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium carbonate solution

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0-5 °C with stirring. Stir for 30 minutes.

  • In a separate flask, dissolve 4-fluoro-2-methylaniline in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the aniline solution at 0-5 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 5-8 hours.

  • Cool the reaction mixture and carefully add saturated sodium carbonate solution to adjust the pH to alkaline, which will precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • The product can be further purified by recrystallization if necessary.

Visualizing the Synthetic Workflow

To better illustrate the general workflow for comparing these synthetic routes, the following diagram was generated using the DOT language.

G cluster_start Starting Material Selection cluster_reaction Synthetic Transformation cluster_analysis Product Analysis & Purification cluster_comparison Efficacy Comparison start_vh 6-Fluoroindole or 4-Fluoro-2-methylaniline reaction_vh Vilsmeier-Haack Reaction start_vh->reaction_vh start_fischer 4-Fluorophenylhydrazine & Aldehyde Precursor reaction_fischer Fischer Indole Synthesis start_fischer->reaction_fischer start_bartoli Substituted Nitroarene reaction_bartoli Bartoli Indole Synthesis start_bartoli->reaction_bartoli start_rt 6-Fluoroindole reaction_rt Reimer-Tiemann Reaction start_rt->reaction_rt analysis Crude Product Isolation reaction_vh->analysis reaction_fischer->analysis reaction_bartoli->analysis reaction_rt->analysis purification Purification (Chromatography/ Recrystallization) analysis->purification characterization Characterization (NMR, MS, Purity) purification->characterization comparison Compare Yield, Purity, Time, Scalability characterization->comparison

A flowchart illustrating the comparative workflow for the synthesis of this compound.

Conclusion

Based on the available data, the Vilsmeier-Haack reaction appears to be the most efficacious and reliable route for the synthesis of this compound. The one-pot synthesis from readily available anilines offers high yields and operational simplicity, making it particularly attractive for both laboratory-scale and potential industrial applications.

The Fischer indole synthesis remains a viable alternative, though it may require more optimization to achieve high yields and purity. The Bartoli and Reimer-Tiemann reactions, while mechanistically interesting, appear to be less efficient for this specific target based on the yields of analogous compounds and the potential for side reactions.

Researchers and drug development professionals should consider the Vilsmeier-Haack reaction as the primary choice for the synthesis of this compound, with the one-pot variation offering significant advantages in terms of efficiency and practicality.

References

Structure-Activity Relationship of 6-Fluoroindole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoroindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of molecules.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroindole-based compounds, focusing on their development as anticancer agents through the inhibition of tubulin polymerization and protein kinases. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and development in this area.

Targeting Microtubules: 6-Fluoroindole Chalcone Analogs

A series of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives have been investigated for their cytotoxic effects against oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. The core structure involves a 6-fluoroindole moiety connected to a trimethoxyphenyl ring via a propenone linker. The SAR studies reveal key insights into the structural requirements for potent anticancer activity.

Quantitative Data Summary

The following table summarizes the growth inhibition (GI50) values for a selection of 6-fluoroindole-based chalcone analogs against the HCT-116/L oxaliplatin-resistant colorectal cancer cell line.

Compound IDIndole SubstitutionPhenyl Ring SubstitutionGI50 (nM) against HCT-116/L
1 (FC116) 6-Fluoro3,4,5-trimethoxy6
2 6-Fluoro3,4,5-trimethoxy (without α-methyl)>10,000
3 6-Fluoro4-methoxy194
4 6-Fluoro3,4-dimethoxy84
5 6-Fluoro3-methoxy194
6 6-Fluoro3,4-(methylenedioxy)17
10 4-Methyl3,4,5-trimethoxy141
11 5-Methyl3,4,5-trimethoxy30
12 6-Methyl3,4,5-trimethoxy24
13 7-Methyl3,4,5-trimethoxy16
14 5-Fluoro3,4,5-trimethoxy7
15 6-Fluoro3,4,5-trimethoxy6
16 5-Chloro3,4,5-trimethoxy17
18 5-Nitro3,4,5-trimethoxy71
19 6-Nitro3,4,5-trimethoxy15
20 7-Nitro3,4,5-trimethoxy24
22 6-Methoxy3,4,5-trimethoxy47
23 6-Ester3,4,5-trimethoxy151
24 6-Carboxyl3,4,5-trimethoxy>10,000
Structure-Activity Relationship Insights:
  • α-Methyl Group: The presence of a methyl group on the propenone linker is critical for activity, as its removal in compound 2 leads to a complete loss of cytotoxicity.

  • Phenyl Ring Substitution: The 3,4,5-trimethoxy substitution pattern on the phenyl ring is optimal for high potency (compound 1 ). Reducing the number of methoxy groups (compounds 3 , 4 , 5 ) or replacing them with a methylenedioxy group (compound 6 ) decreases the activity.

  • Indole Ring Substitution:

    • Position of Substitution: The position of the substituent on the indole ring significantly impacts activity. For methyl substitutions, the order of potency is 7-Me > 6-Me > 5-Me > 4-Me.

    • Nature of Substituent at Position 6: A fluorine atom at the 6-position (compound 1 ) is highly favorable. A nitro group (compound 19 ) also confers high potency. However, larger groups like methoxy (compound 22 ), ester (compound 23 ), and carboxyl (compound 24 ) lead to a decrease or complete loss of activity. Halogen substitutions at position 5 (fluoro and chloro) also result in high potency (compounds 14 and 16 ).

Targeting Protein Kinases: 6-Fluoroindole Derivatives as Kinase Inhibitors

6-Fluoroindole derivatives have also been explored as inhibitors of various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dysregulation of these kinases is a hallmark of many cancers.[1]

Quantitative Data Summary
Compound ClassTarget Kinase(s)Reported IC50 Values
Indole-2-carboxamide derivativesEGFR, BRAFV600E, VEGFR-2Potent inhibition reported[1]
3-Substituted oxindole (containing a fluoro-phenyl moiety)EGFR, VEGFR-2, PDGFR-βIC50 = 1.38 µM (EGFR), 5.75 µM (VEGFR-2), 3.18 µM (PDGFR-β)[2]
Indole derivativesEGFR, VEGFR-2Dual inhibition with IC50 values of 18 nM (EGFR) and 45 nM (VEGFR-2) for a lead compound.[3]
Indole-6-carboxylate ester derivativesEGFR, VEGFR-2Compound 4a : EC50 = 6.3 µM (EGFR). Compound 6c : EC50 = 7.2 µM (VEGFR-2).[4]
Structure-Activity Relationship Insights:
  • The 6-fluoroindole scaffold serves as a versatile backbone for designing kinase inhibitors.

  • Modifications at the 2 and 3-positions of the indole ring, as well as the indole nitrogen, are common strategies to modulate potency and selectivity against different kinases.

  • The fluorine atom at the 6-position is often incorporated to improve physicochemical properties and target engagement.

  • For dual EGFR/VEGFR-2 inhibitors, specific substitutions on the indole and appended aromatic rings are crucial for achieving balanced potency against both kinases.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., HCT-116/L)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compounds dissolved in DMSO

  • A temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

  • Add GTP to the reaction mixture to a final concentration of 1 mM.

  • Add the test compound at various concentrations or a vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the tubulin/GTP mixture to the wells to initiate the polymerization reaction.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • The increase in absorbance corresponds to the formation of microtubules. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism cluster_sar SAR Analysis Start Design of 6-Fluoroindole Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->InVitro_Screening Determine_IC50 Determine GI50/IC50 Values InVitro_Screening->Determine_IC50 Mechanism_Study Mechanism of Action Studies Determine_IC50->Mechanism_Study SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Tubulin_Assay Tubulin Polymerization Assay Mechanism_Study->Tubulin_Assay Kinase_Assay Kinase Inhibition Assay Mechanism_Study->Kinase_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start New Analogs

Caption: Experimental workflow for the development of 6-fluoroindole-based anticancer agents.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

References

From the Lab Bench to Preclinical Models: A Comparative Guide to In Vitro and In Vivo Studies of 6-Fluoroindole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a potential therapeutic agent from initial laboratory screening to its evaluation in living organisms is paramount. This guide provides a comparative analysis of in vitro and in vivo studies of 6-Fluoroindole-3-carboxaldehyde derivatives, a class of compounds recognized for its potential in developing novel anticancer and anti-inflammatory agents.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 6th position can significantly enhance the biological activity of these molecules. This compound serves as a crucial starting material for the synthesis of a diverse range of derivatives, including Schiff bases and hydrazones, which have been investigated for their therapeutic properties. This guide will delve into the experimental data from both laboratory-based assays and animal studies to provide a clearer picture of their performance and translational potential.

Data Presentation: A Tale of Two Settings

The efficacy of this compound derivatives is typically first assessed through a battery of in vitro assays, which measure their biological activity in a controlled laboratory environment. These studies are essential for initial screening and understanding the mechanism of action at a cellular level. Promising candidates from in vitro studies are then advanced to in vivo models to evaluate their efficacy and safety in a whole living organism.

Below is a summary of representative data for this compound derivatives, comparing their performance in both in vitro and in vivo settings.

Derivative TypeIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenTumor Growth Inhibition (%)Reference
Schiff BaseMTT AssayMCF-7 (Breast)15.2N/AN/AN/AFictional Data
Schiff BaseMTT AssayHCT-116 (Colon)10.8N/AN/AN/AFictional Data
HydrazoneSRB AssayA549 (Lung)8.5N/AN/AN/AFictional Data
HydrazoneSRB AssayHeLa (Cervical)12.1N/AN/AN/AFictional Data
Illustrative Example
Indole Derivative AMTT AssayMDA-MB-231 (Breast)5.7Xenograft (Mice)20 mg/kg, i.p.55Fictional Data
Indole Derivative BMTT AssayHT-29 (Colon)7.2Xenograft (Mice)25 mg/kg, p.o.48Fictional Data

*Note: The data presented in this table is illustrative and synthesized from typical findings in the field for indole derivatives due to the limited availability of direct comparative studies on specific this compound derivatives in the public domain.

Experimental Protocols: The "How-To" Behind the Data

Reproducibility is the cornerstone of scientific research. To that end, this section provides detailed methodologies for the key experiments cited in the study of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Human cancer cells (e.g., MDA-MB-231, HT-29)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle (e.g., saline, corn oil)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth: The mice are monitored regularly, and tumor volume is measured with calipers.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

  • Drug Administration: The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal - i.p., oral - p.o.). The control group receives the vehicle alone.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.

  • Study Termination: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been created using the DOT language.

G cluster_0 Drug Discovery Phase cluster_1 Preclinical Development Phase Synthesis of Derivatives Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Toxicity Assessment Toxicity Assessment In Vivo Efficacy Studies->Toxicity Assessment Preclinical Candidate Preclinical Candidate Toxicity Assessment->Preclinical Candidate This compound This compound This compound->Synthesis of Derivatives

Caption: A typical workflow for anticancer drug discovery and development.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival 6-Fluoroindole Derivative 6-Fluoroindole Derivative 6-Fluoroindole Derivative->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Navigating the Selectivity of 6-Fluoroindole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of 6-fluoroindole-based enzyme inhibitors. Focusing on the well-characterized Tryptophan 2,3-Dioxygenase (TDO) inhibitor, LM10, we explore its selectivity against the related enzyme Indoleamine 2,3-dioxygenase (IDO) and discuss the broader potential for this chemical scaffold to interact with other key enzyme families, such as kinases and tubulin.

The 6-fluoroindole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes critical in disease pathways. Understanding the cross-reactivity of these inhibitors is paramount for developing safe and effective therapeutics. This guide presents a focused comparison, supported by experimental data and detailed protocols, to aid in the evaluation and development of novel 6-fluoroindole-based enzyme inhibitors.

Comparative Inhibitory Activity of 6-Fluoroindole Derivatives

The following table summarizes the inhibitory activity of the 6-fluoroindole-based TDO inhibitor, LM10, against TDO and IDO. To illustrate the potential for the 6-fluoroindole scaffold to interact with other enzyme classes, representative data for other 6-fluoroindole derivatives against kinases and tubulin are also included.

CompoundTarget EnzymeInhibition MetricValue (µM)
LM10 Human Tryptophan 2,3-Dioxygenase (hTDO) IC50 0.62 [1]
Ki 5.6 [1]
Mouse Tryptophan 2,3-Dioxygenase (mTDO) IC50 2.0
Indoleamine 2,3-dioxygenase (IDO) -No inhibition [1]
Indole-2-carboxamide derivative Epidermal Growth Factor Receptor (EGFR)IC50Data not specified
BRAFV600EIC50Data not specified
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)IC50Data not specified
Arylthioindole derivative Tubulin PolymerizationIC502.6

It is important to note that the data for kinase and tubulin inhibition are for different 6-fluoroindole derivatives and not for LM10. Direct experimental data for the cross-reactivity of LM10 against kinases and its effect on tubulin polymerization are not currently available in the public domain.

Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway

The following diagram illustrates the role of Tryptophan 2,3-Dioxygenase (TDO) in the kynurenine pathway and its implications in cancer immunology. TDO-mediated degradation of tryptophan in the tumor microenvironment leads to immunosuppression by depleting an essential amino acid for T-cell function and by producing immunosuppressive metabolites.

TDO_Signaling_Pathway Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway in Cancer Tryptophan Tryptophan TDO TDO (Tryptophan 2,3-Dioxygenase) Tryptophan->TDO substrate T_cell T-cell Tryptophan->T_cell activation Kynurenine Kynurenine TDO->Kynurenine catalysis Immunosuppression Immunosuppression TDO->Immunosuppression leads to LM10 LM10 (6-Fluoroindole Inhibitor) LM10->TDO inhibition Kynurenine->T_cell suppression Tumor_Cell Tumor Cell T_cell->Tumor_Cell anti-tumor activity Immunosuppression->Tumor_Cell promotes survival of

Caption: TDO signaling pathway and its inhibition by 6-fluoroindole-based inhibitors.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is crucial for evaluating the cross-reactivity of enzyme inhibitors. The following diagram outlines a general experimental workflow for assessing the selectivity of a compound against a panel of enzymes.

Cross_Reactivity_Workflow General Workflow for Enzyme Inhibitor Cross-Reactivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Data Analysis and Interpretation Primary_Assay Primary Enzyme Assay (e.g., TDO assay) Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Related_Enzyme_Assay Related Enzyme Assay (e.g., IDO assay) Determine_IC50->Related_Enzyme_Assay Unrelated_Enzyme_Panel Unrelated Enzyme Panel (e.g., Kinase Panel, Tubulin Assay) Determine_IC50->Unrelated_Enzyme_Panel Determine_IC50_Secondary Determine IC50 for Secondary Targets Related_Enzyme_Assay->Determine_IC50_Secondary Unrelated_Enzyme_Panel->Determine_IC50_Secondary Selectivity_Profile Generate Selectivity Profile Determine_IC50_Secondary->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis

Caption: A generalized workflow for assessing the cross-reactivity of an enzyme inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition and cross-reactivity.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition Assay (Absorbance-based)
  • Principle: This assay measures the enzymatic activity of TDO by monitoring the production of kynurenine from tryptophan, which absorbs light at 321 nm.

  • Materials:

    • Recombinant human TDO enzyme

    • L-Tryptophan

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Test compound (6-fluoroindole derivative) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • To each well of the 96-well plate, add the assay buffer, L-tryptophan solution, and the test compound at various concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the TDO enzyme to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Measure the absorbance at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay (Cell-based)
  • Principle: This assay measures the activity of IDO in cells, often induced by interferon-gamma (IFN-γ), by quantifying the production of kynurenine in the cell culture supernatant.

  • Materials:

    • HeLa cells or other suitable cell line

    • Cell culture medium

    • Human IFN-γ

    • Test compound

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ to induce IDO expression and incubate for 24-48 hours.

    • Add serial dilutions of the test compound to the cells and incubate for a further 24 hours.

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins, and incubate to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Determine the percent inhibition of IDO activity for each compound concentration and calculate the IC50 value.

Kinase Inhibition Assay (Generic TR-FRET based)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (often biotinylated)

    • ATP

    • Assay Buffer

    • Europium-labeled anti-phospho-substrate antibody (donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

    • Test compound

    • 384-well low-volume microplate

    • TR-FRET compatible plate reader

  • Procedure:

    • Add the kinase, substrate, and test compound at various concentrations to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Tubulin Polymerization Inhibition Assay (Turbidity-based)
  • Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this turbidity increase.

  • Materials:

    • Purified tubulin

    • GTP solution

    • Polymerization buffer (e.g., PEM buffer)

    • Test compound

    • 96-well plate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • On ice, add polymerization buffer, tubulin solution, and the test compound at various concentrations to the wells of a pre-chilled 96-well plate.

    • Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the rate of polymerization (the slope of the linear phase) and the maximum polymerization level (the plateau of the curve).

    • Calculate the percent inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of 6-Fluoroindole-3-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 6-Fluoroindole-3-carboxaldehyde, a halogenated organic compound requiring specialized waste management procedures.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a halogenated indole, this compound is classified as hazardous waste and requires disposal through an approved waste management facility. Improper disposal can lead to regulatory penalties and environmental contamination.

Immediate Safety and Disposal Procedures

Before handling this compound, it is crucial to be familiar with its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary precautionary statement for disposal is P501 , which mandates that the contents and container must be disposed of at an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The following steps provide a clear workflow for the proper disposal of this compound and associated waste materials.

Step 1: Waste Segregation

  • Solid Waste: All solid forms of this compound, including unused or expired product and contaminated materials (e.g., weighing boats, contaminated gloves, and absorbent paper), must be collected in a designated hazardous waste container.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, clearly labeled container for halogenated organic liquid waste.

  • Cross-Contamination: It is critical to prevent the mixing of halogenated waste with non-halogenated waste streams. This segregation is essential for proper disposal and can impact disposal costs.

Step 2: Container Selection and Labeling

  • Container Type: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid halogenated waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste. The date of initial waste accumulation must also be clearly marked.

Step 3: Storage

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Ensure that container lids are securely fastened to prevent spills and the release of vapors.

Step 4: Final Disposal

  • The designated disposal route for halogenated organic compounds like this compound is typically high-temperature incineration.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Never dispose of this compound down the drain or in regular trash.

Quantitative Data for Disposal Management

The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic compounds. Adherence to these guidelines is crucial for regulatory compliance.

ParameterGuidelineSource
Halogenated Organic Compound Concentration in Liquids Must not exceed 1000 mg/L in certain waste streams to avoid classification as a listed hazardous waste.[3]
Aqueous Waste with Halogenated Compounds Landfill disposal is prohibited for aqueous hazardous waste containing more than 14,000 mg/kg of halogenated compounds.[4]
Waste Container Fill Limit Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.
Standard Laboratory Waste Container Sizes Common sizes include 1 L, 4 L, and 5-gallon (approximately 19 L) containers.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 End start Waste Generated solid_waste Solid Waste (Unused product, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste container Place in a designated, compatible, and properly labeled hazardous waste container solid_waste->container liquid_waste->container storage Store in a secure, ventilated area away from incompatible materials container->storage disposal Arrange for pickup by EHS or a licensed hazardous waste contractor for high-temperature incineration storage->disposal end Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling 6-Fluoroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Fluoroindole-3-carboxaldehyde

This guide provides crucial safety, operational, and disposal protocols for laboratory personnel handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This compound is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Hazard Identification

This compound is a hazardous substance that poses the following risks:

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2]

It is imperative to use appropriate personal protective equipment and engineering controls to mitigate these risks.

Personal Protective Equipment (PPE) Plan

A comprehensive PPE plan is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Area Required PPE Specifications and Guidelines
Respiratory Protection NIOSH-approved RespiratorA respirator is required if engineering controls (such as a fume hood) are not sufficient to maintain exposure below permissible limits, or as a precautionary measure. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]
Hand Protection Chemical-resistant GlovesWear nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3][4] For tasks with a high risk of splashing, consider double-gloving.
Eye and Face Protection Chemical Safety Goggles and Face ShieldChemical safety goggles are mandatory.[3] When there is a significant risk of splashing or handling larger quantities, a full-face shield must be worn in addition to safety goggles.[4][5]
Body Protection Laboratory Coat and Chemical-resistant ApronA flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[5] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[5]

Step-by-Step Protocol:

  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Gather all necessary equipment, including glassware, spatulas, and waste containers.

    • Don all required PPE as detailed in the table above.

  • Handling the Solid Compound:

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

    • Carefully open the container in the fume hood to avoid creating dust.

    • Use a dedicated spatula to weigh the desired amount of the compound on weighing paper or directly into a container.

  • Solution Preparation:

    • If preparing a solution (the compound is soluble in methanol[1]), add the solvent slowly to the solid to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Securely close the main container of this compound and return it to its designated storage location (freezer at -20°C or refrigerator at 2-8°C).[1][7]

    • Decontaminate all non-disposable equipment used.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan: Step-by-Step Waste Management

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[8] As a halogenated organic compound, it must be segregated and treated as hazardous waste.[8]

  • Waste Segregation:

    • Solid Waste: Collect disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, in a designated hazardous solid waste container.[8]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated container specifically for "Halogenated Organic Liquid Waste."[8]

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[8]

  • Decontamination of Glassware:

    • Original containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8]

    • The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[8]

  • Waste Storage:

    • Keep waste containers tightly sealed when not in use.[8]

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) that is cool and well-ventilated.[8]

Emergency Procedures

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe Don Required PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_dispose Segregate & Dispose Waste handle_weigh->cleanup_dispose Solid Waste cleanup_store Store Stock Compound handle_dissolve->cleanup_store handle_dissolve->cleanup_dispose Liquid Waste cleanup_decon Decontaminate Equipment cleanup_store->cleanup_decon cleanup_decon->cleanup_dispose cleanup_decon->cleanup_dispose Rinsate Waste cleanup_ppe Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe end_node End cleanup_ppe->end_node Workflow Complete start Start start->prep_ppe Begin Workflow

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.